Cinnamoylglycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[(E)-3-phenylprop-2-enoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAADMLWHGMUGQL-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cinnamoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011621 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16534-24-0 | |
| Record name | Cinnamoylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(CINNAMOYL)GLYCINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinnamoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011621 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cinnamoylglycine Biosynthesis in Gut Microbiota: From Microbial Metabolism to Host Biomarker
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamoylglycine, a glycine conjugate of cinnamic acid, has emerged as a significant metabolite at the interface of host and gut microbial metabolism. Its presence in systemic circulation is almost entirely dependent on the metabolic activity of the gut microbiota, making it a reliable indicator of the gut's functional state. Elevated levels of this compound are associated with high microbial diversity and colonization resistance against pathogens like Clostridium difficile, positioning it as a marker of a healthy gut ecosystem.[1][2] Conversely, its accumulation in plasma is a sensitive indicator of declining renal function, highlighting its potential as a biomarker in chronic kidney disease (CKD). This guide provides a comprehensive technical overview of the biosynthesis of this compound, detailing the microbial pathways, key bacterial species, and the analytical methodologies required for its study. We delve into the experimental protocols for both in vitro and in vivo characterization, offering a framework for researchers and drug development professionals to investigate this crucial host-microbe co-metabolite.
The Biosynthetic Pathway: A Two-Step Process
The formation of this compound is a multi-step process that begins with the microbial transformation of dietary components and culminates in a conjugation reaction that can occur in either the microbe or the host. The entire pathway's initiation is contingent on the presence of a functional gut microbiome, as evidenced by the minimal concentrations of this compound in germ-free mice compared to their conventional counterparts.[2][3]
Step 1: Microbial Generation of Cinnamic Acid
The primary precursor for this compound is cinnamic acid, which is not typically consumed in large quantities but is efficiently produced by specific gut bacteria from the aromatic amino acid L-phenylalanine.
-
Substrate: L-phenylalanine, derived from dietary protein.
-
Key Microbial Players: The most well-characterized organism capable of this biotransformation is Clostridium sporogenes.[4] This species, and likely others with similar enzymatic capabilities, metabolizes phenylalanine via a pathway analogous to the Stickland reaction, which involves the coupled oxidation and reduction of amino acid pairs.[5][6]
-
Enzymatic Reaction: The core reaction is the non-oxidative deamination of L-phenylalanine to cinnamic acid, catalyzed by an enzyme such as phenylalanine ammonia-lyase (PAL) or a similar deaminase. This reaction releases ammonia and produces the trans-isomer of cinnamic acid.
The rationale for this microbial activity is rooted in energy metabolism and the management of excess amino acids. For anaerobic organisms like Clostridium, fermenting amino acids is a key strategy for generating ATP.
Caption: Microbial production of cinnamic acid from dietary phenylalanine.
Step 2: The Glycine Conjugation Enigma
Once cinnamic acid is produced by bacteria, it must be conjugated with the amino acid glycine to form this compound. This step is a classic detoxification reaction, rendering the molecule more water-soluble for excretion. The scientific evidence points to a dual mechanism where this conjugation can be carried out by either the host's metabolic machinery or potentially by the gut microbiota itself.
-
Host-Mediated Conjugation: The canonical pathway involves the absorption of microbial-produced cinnamic acid from the gut into the portal circulation. It is then transported to the liver and kidneys, where it undergoes conjugation. This process is catalyzed by Glycine N-Acyltransferase (GLYAT) , a mitochondrial enzyme that first activates cinnamic acid to its CoA thioester (cinnamoyl-CoA) and then transfers the cinnamoyl group to glycine.[7][8]
-
Microbe-Mediated Conjugation: Emerging metabolomic evidence suggests a more direct microbial role. The exclusive presence of this compound and similar conjugates like phenylpropionylglycine in conventional but not germ-free animals points towards the gut microbiota's capacity to perform the conjugation reaction directly within the gut lumen.[3][9] While the specific bacterial enzymes analogous to human GLYAT have not been fully characterized, this route is mechanistically plausible as bacteria possess a vast and diverse array of acyltransferases.
This dual-pathway hypothesis underscores the intricate co-metabolism between the host and its resident microbes.
Caption: Dual pathways for this compound formation via host or microbe.
Methodologies for Investigation
A multi-pronged approach is essential to accurately study the biosynthesis and physiological impact of this compound. This involves in vitro confirmation, robust analytical quantification in biological matrices, and definitive validation using in vivo models.
Experimental Protocol 1: In Vitro Microbial Production Assay
Causality & Rationale: This protocol is designed to provide direct, causative evidence that a specific bacterial strain can produce cinnamic acid, the obligate precursor to this compound. By providing a defined medium with and without the L-phenylalanine substrate, the experiment establishes a clear substrate-product relationship, validating the bacterium's metabolic capability.
Step-by-Step Methodology:
-
Strain Selection: Obtain a pure culture of a candidate organism (e.g., Clostridium sporogenes ATCC 3584).
-
Media Preparation: Prepare a suitable anaerobic broth medium, such as Brain Heart Infusion (BHI), supplemented with 0.5% yeast extract. Create two media conditions:
-
Control Medium: Basal medium.
-
Test Medium: Basal medium supplemented with 5 mM L-phenylalanine.
-
-
Anaerobic Culturing: Inoculate both media with the bacterial strain. Incubate under strict anaerobic conditions (e.g., in an anaerobic chamber with 85% N₂, 10% CO₂, 5% H₂) at 37°C for 48-72 hours.
-
Sample Collection: At the end of the incubation period, collect 1 mL of the culture broth. Centrifuge at 10,000 x g for 10 minutes to pellet the bacterial cells.
-
Supernatant Extraction:
-
Transfer 500 µL of the supernatant to a new microcentrifuge tube.
-
Add 1 mL of ice-cold ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Analysis: Reconstitute the dried extract in 50% methanol and analyze for the presence of cinnamic acid using LC-MS/MS as described in the protocol below. A significant increase in cinnamic acid in the test medium compared to the control confirms its production from phenylalanine.
Experimental Protocol 2: LC-MS/MS Quantification in Biological Samples
Trustworthiness & Self-Validation: This protocol ensures robust and reproducible quantification of this compound. The use of a stable isotope-labeled internal standard (SIL-IS) is critical; it co-elutes with the analyte and experiences similar matrix effects, correcting for variations in sample preparation and instrument response.[10] This internal correction system makes the protocol self-validating for each sample analyzed.
Step-by-Step Methodology:
-
Sample Preparation (Serum/Plasma):
-
Thaw samples on ice.
-
To 50 µL of serum, add 200 µL of ice-cold acetonitrile containing the SIL-IS (e.g., Cinnamoyl(¹³C₆-phenyl)glycine) at a known concentration (e.g., 100 nM).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of 50% methanol.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Q1: 204.07 -> Q3: 74.02 (loss of cinnamoyl group).
-
SIL-IS: Q1: 210.09 -> Q3: 74.02.
-
-
-
Quantification: Generate a standard curve using known concentrations of pure this compound. Quantify the analyte in samples by calculating the peak area ratio of the analyte to the SIL-IS and interpolating from the standard curve.
Experimental Protocol 3: Gnotobiotic Mouse Model Validation
Authoritative Grounding: The gnotobiotic (germ-free) mouse model is the definitive tool for establishing the microbial origin of a metabolite.[3][5] By comparing metabolite levels in the absence of microbes to levels in mice colonized with a specific bacterium or a complex community, we can unequivocally attribute the metabolite's production to the microbiota.
Step-by-Step Methodology:
-
Animal Groups:
-
Group 1 (Germ-Free): Maintain mice in sterile isolators on autoclaved chow and water.
-
Group 2 (Conventionalized): Germ-free mice gavaged with a cecal slurry from a conventionally-raised mouse.
-
Group 3 (Mono-associated): Germ-free mice gavaged with a pure culture of a candidate producer strain (e.g., Clostridium sporogenes).
-
-
Experimental Period: Allow 2-3 weeks for microbial colonization to stabilize.
-
Sample Collection: Collect serum and fecal samples from all groups at the end of the experimental period.
-
Analysis: Process and analyze samples for this compound using the LC-MS/MS protocol described above.
-
Expected Outcome: this compound should be undetectable or at trace levels in the germ-free group. Its presence in Group 2 confirms a microbial origin, and its presence in Group 3 specifically implicates the mono-associated strain in its biosynthetic pathway.
Caption: Workflow for validating this compound's microbial origin.
This compound as a Clinical Biomarker
The unique origin and metabolic fate of this compound make it a valuable biomarker for both gut health and systemic disease, particularly CKD.
Indicator of Gut Health
High circulating levels of this compound have been correlated with increased alpha-diversity of the gut microbiome.[1] This suggests that its production is not limited to a single species but is likely a feature of a complex, healthy microbial community. It has also been proposed as a marker for "colonization resistance," the ability of a healthy microbiome to prevent the engraftment of pathogens.[2]
Biomarker for Chronic Kidney Disease (CKD)
This compound is cleared from the body primarily through the kidneys, exhibiting a urinary clearance rate substantially greater than that of creatinine.[2] Consequently, as renal function declines, its concentration in the plasma rises significantly, often before changes in traditional markers like creatinine become pronounced. This makes it a sensitive and early indicator of renal impairment.[4][9]
| Finding | Study Context | Reference |
| Accumulates in plasma with diminished renal function. | Metabolomics study in mice. | [2] |
| Identified as a gut-derived metabolite that accumulates with impaired kidney function. | Metabolomic profiling in older adults. | [4] |
| Levels of glycine-conjugated metabolites, including this compound, are altered in CKD rat models. | Microbiome-metabolomics study in rats. | [9] |
| Elevated levels associated with CKD progression. | Mendelian randomization studies linking metabolites to renal function. | [11][12] |
Table 1: Selected findings on the association between this compound and renal function.
Future Directions and Conclusion
The study of this compound is a compelling example of how host-microbe co-metabolism can yield clinically relevant biomarkers. While its origin in the gut and its association with renal function are well-established, several key questions remain for future research:
-
Identification of Microbial GLYATs: What specific bacterial species and enzymes are responsible for the direct glycine conjugation of cinnamic acid in the gut?
-
Functional Effects on the Host: Does this compound have direct biological activity, or is it merely a metabolic byproduct? Investigating its potential role in cell signaling is a critical next step.[13]
-
Therapeutic Modulation: Can dietary interventions or probiotics be used to modulate the gut microbial production of this compound to improve gut health or provide a clearer diagnostic window for renal disease?
For drug development professionals, this compound serves as a powerful, non-invasive readout of the functional status of the gut-kidney axis. Its utility as a patient stratification biomarker in clinical trials for CKD or as a pharmacodynamic marker for microbiome-targeted therapies warrants significant further investigation. This guide provides the foundational knowledge and technical protocols necessary to pursue these exciting avenues of research.
References
- Systemic multiomics evaluation of the therapeutic effect of Bacteroides species on liver cirrhosis in male mice.
- Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes.
- Dodd, D., Spitzer, M. H., Van Treuren, W., Merrill, B. D., Hryckowian, A. J., Higginbottom, S. K., ... & Sonnenburg, J. L. (2017). A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites.
- Roles of Gut Microbial Metabolites in Diabetic Kidney Disease. Frontiers.
- Lustgarten, M. S., Price, L. L., Chale, A., Fielding, R. A., & Jang, H. (2014). Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults. Aging cell.
- Deciphering microbiota-host interplay: bacterial metabolites and protein post-translational modifications. Signal Transduction and Targeted Therapy.
- This compound. Exposome-Explorer.
- Wikoff, W. R., Anfora, A. T., Liu, J., Schultz, P. G., Lesley, S. A., Peters, E. C., & Siuzdak, G. (2009). Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites.
- Combined Analysis of Transcriptomes and Metabolomes Reveals Key Genes and Substances That Affect the Formation of a Multi-Species Biofilm by Nine Gut Bacteria. MDPI.
- Chen, Y. Y., Chen, D. Q., Chen, L., Liu, J. R., Vaziri, N. D., Guo, Y., & Zhao, Y. Y. (2019). Microbiome-metabolomics reveals gut microbiota associated with glycine-conjugated metabolites and polyamine metabolism in chronic kidney disease. Alimentary pharmacology & therapeutics.
- Causal effects of plasma metabolites on chronic kidney diseases and renal function: a bidirectional Mendelian randomiz
- Hu, Y., & Jiang, W. (2024).
- Cinnamoyl lipids as novel signaling molecules modulate the physiological metabolism of cross-phylum microorganisms.
- Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA.
- Schematic representation of the glycine conjugation pathway. Step 1 is....
- Microbial Metabolism of Amino Acids—Biologically Induced Removal of Glycine and the Resulting Fingerprint as a Potential Biosign
- Badenhorst, C. P., van der Sluis, R., Wauters, J., & van Dijk, A. A. (2014). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Expert opinion on drug metabolism & toxicology.
- Quantitative analysis of small molecules in biological samples. SlideShare.
Sources
- 1. Systemic multiomics evaluation of the therapeutic effect of Bacteroides species on liver cirrhosis in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites [escholarship.org]
- 6. Frontiers | Microbial Metabolism of Amino Acids—Biologically Induced Removal of Glycine and the Resulting Fingerprint as a Potential Biosignature [frontiersin.org]
- 7. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. escholarship.org [escholarship.org]
- 10. uab.edu [uab.edu]
- 11. Causal effects of plasma metabolites on chronic kidney diseases and renal function: a bidirectional Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mannose and glycine: Metabolites with potentially causal implications in chronic kidney disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deciphering microbiota-host interplay: bacterial metabolites and protein post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
The role of Cinnamoylglycine as a urinary biomarker
An In-Depth Technical Guide to Cinnamoylglycine as a Urinary Biomarker
Executive Summary
This compound, a metabolite at the intersection of host and microbial metabolism, is emerging as a significant urinary biomarker with broad applications in clinical and pharmaceutical research. Synthesized through the hepatic glycine conjugation of cinnamic acid—a product of both dietary intake and gut microbial fermentation of phenylalanine—urinary this compound levels provide a unique window into the functional status of the gut microbiome, host metabolic health, and exposure to xenobiotics. This guide offers a comprehensive overview of the biochemistry of this compound, its clinical relevance in various pathological and physiological states, and a detailed protocol for its robust quantification in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biochemical Origins and Metabolic Pathway
This compound (N-cinnamoyl-glycine) is an N-acyl-alpha amino acid, a class of compounds that play a crucial role in the detoxification and metabolism of various carboxylic acids.[1] Its synthesis is a multi-step, multi-organismal process, highlighting a symbiotic relationship between the host and its intestinal microbiota.
The Synthesis Pathway
The formation of this compound is initiated from two primary sources:
-
Dietary Intake: Trans-cinnamic acid is naturally present in a variety of plant-based foods and spices.[2]
-
Microbial Metabolism: Gut bacteria, particularly species like Clostridium sporogenes, can metabolize the amino acid phenylalanine to produce cinnamic acid.[3][4]
This pathway underscores the dependency of this compound production on a functional gut microbiome. In a healthy state, cinnamic acid is absorbed from the intestine into systemic circulation. It is then transported to the liver, where it undergoes Phase II detoxification. In this crucial step, cinnamic acid is conjugated with the amino acid glycine. This reaction, catalyzed by glycine N-acyltransferase, forms the more water-soluble this compound, which is subsequently excreted from the body, primarily via urine.[5][6]
Caption: Metabolic pathway of this compound synthesis.
Clinical Significance and Applications
Alterations in urinary this compound concentrations are indicative of specific physiological or pathological states. Its utility as a biomarker spans gut health, metabolic disease, and toxicology.
Biomarker of Gut Microbiome Integrity
The most well-established role for urinary this compound is as a functional biomarker of "colonization resistance"—the ability of a healthy gut microbiota to prevent the overgrowth of pathogens.
-
Mechanism: The synthesis of this compound is highly dependent on the metabolic activity of the gut microbiota.[5] Antibiotic treatments that disrupt the gut ecosystem lead to a significant reduction in the conversion of precursors to cinnamic acid.
-
Causality: A study in a mouse model demonstrated that treatment with piperacillin-tazobactam, an antibiotic known to disrupt colonization resistance, caused a sharp decrease in urinary this compound levels.[2][7] As the microbiota recovered and colonization resistance was restored, urinary this compound concentrations returned to baseline.[2]
-
Application: Monitoring urinary this compound can serve as a non-invasive method to assess the functional impact of antibiotics, probiotics, or other interventions on the gut microbiome. A decrease suggests dysbiosis and a compromised state of colonization resistance.[2]
Indicator of Metabolic Health and Diet
Urinary this compound levels have been linked to broader metabolic health, particularly in the context of Type 2 Diabetes (T2D) and diet quality.
-
Type 2 Diabetes: In a large cohort study, higher levels of this compound were inversely associated with the risk of developing T2D.[3] The ratio of this compound to the amino acid isoleucine was identified as a particularly strong predictive indicator of T2D risk, linking microbial metabolism, diet quality, and host health.[3]
-
Diet Quality: The same study found a positive correlation between this compound levels and a healthy eating index, reflecting its origins from plant-derived precursors.[3]
Role in Kidney Function and Toxicology
This compound has also been implicated as a biomarker in renal health and toxicology.
-
Kidney Disease: While serum levels of this compound are reported to be elevated in patients with chronic kidney disease (CKD), its utility as a urinary biomarker for kidney function is still under investigation.[7][8] Altered urinary levels could reflect changes in glomerular filtration or tubular secretion. Some evidence suggests it may be altered in kidney cancer.[8]
-
Xenobiotic Exposure: In animal models, exposure to formaldehyde resulted in decreased urinary levels of this compound, suggesting it could serve as a potential biomarker candidate for exposure to certain toxins.[8]
Summary of Clinical Associations
| Condition/State | Change in Urinary this compound | Key Scientific Insight | Supporting Reference(s) |
| Gut Dysbiosis (Post-Antibiotics) | ↓ | Reflects loss of microbial metabolic function and compromised colonization resistance. | [2][7] |
| High-Quality Diet | ↑ | Positively correlates with healthy eating indices, likely due to plant-based precursors. | [3] |
| Type 2 Diabetes Risk | ↓ | Inversely associated with incident T2D risk. | [3] |
| Formaldehyde Exposure (Mice) | ↓ | Identified as a potential biomarker candidate for toxicant exposure. | [8] |
| Chronic Kidney Disease | Altered | Serum levels are increased; urinary changes may reflect altered renal handling. | [7][8] |
Analytical Methodology: Quantification by LC-MS/MS
The gold standard for the accurate and sensitive quantification of this compound in urine is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[9] This approach provides the necessary specificity to distinguish the analyte from a complex urine matrix.[10][11]
Pre-Analytical Protocol: Sample Handling and Normalization
Robust data begins with rigorous pre-analytical procedures.
-
Collection: Collect a mid-stream urine sample in a sterile container.[12]
-
Storage: Aliquot samples into 2 mL cryovials and immediately freeze at -80°C for long-term stability.[12]
-
Normalization: Urinary metabolite concentrations vary with hydration status.[13] Therefore, it is mandatory to normalize the final this compound concentration to the urinary creatinine concentration. Creatinine should be measured in a separate assay (e.g., colorimetric or enzymatic). The final result is expressed as µmol of this compound per mmol of creatinine.[10]
Experimental Protocol: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol describes a common workflow for extracting this compound from urine. Causality: The purpose of SPE is to remove interfering salts, pigments, and polar metabolites while concentrating the analyte of interest, thereby improving the sensitivity and reliability of the LC-MS/MS measurement.
Caption: Solid-Phase Extraction (SPE) workflow for urine.
Experimental Protocol: LC-MS/MS Analysis
System: A triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). Rationale: The C18 stationary phase effectively retains the moderately nonpolar this compound.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid aids in protonation for positive ion mode or provides protons for negative ion mode, improving ionization efficiency.
-
Gradient: A typical gradient would run from 5% B to 95% B over several minutes to elute analytes based on their hydrophobicity.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode. Rationale: The carboxylic acid moiety of this compound is readily deprotonated, forming a stable [M-H]⁻ ion.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
-
MRM Transitions: (Values must be empirically determined on the specific instrument)
-
This compound: Q1 (Precursor Ion): m/z 204.1 → Q3 (Product Ion): m/z 103.1 (Cinnamic acid fragment) or m/z 74.0 (Glycine fragment).
-
Internal Standard (e.g., ¹³C₉-Cinnamoylglycine): Q1: m/z 213.1 → Q3: m/z 112.1 or m/z 74.0.
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and source temperatures to maximize signal intensity for each transition.
-
Caption: LC-MS/MS workflow for this compound analysis.
Data Analysis and Method Validation
-
Quantification: Create a calibration curve using standards of known this compound concentration. Calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key parameters include:
-
Linearity: Assess the range over which the assay is accurate (e.g., R² > 0.99).
-
Accuracy & Precision: Determine intra- and inter-day variability using quality control (QC) samples at low, medium, and high concentrations (typically <15% CV).
-
Limit of Detection (LOD) & Quantification (LOQ): Establish the lowest concentration that can be reliably detected and quantified.
-
Selectivity: Ensure no interference from other endogenous urine metabolites.
-
Matrix Effect & Recovery: Evaluate the impact of the urine matrix on ionization efficiency.
-
Future Perspectives
This compound is a powerful biomarker that integrates dietary input, microbial function, and host metabolism. Future research should focus on establishing standardized clinical reference ranges across diverse populations and disease states.[14] Its inclusion in multi-biomarker panels, particularly with other microbial and metabolic markers, holds significant promise for developing more nuanced diagnostic and prognostic tools in precision medicine and drug development.
References
-
He, K., et al. (2022). Identifying the Ratio of Circulating this compound to Isoleucine as a Biomarker Linking Diet Quality, Microbial Metabolism, and Type 2 Diabetes Risk in the Coronary Artery Risk Development in Young Adults (CARDIA) Cohorts. The Journal of Nutrition. Retrieved from [Link]
-
Li, Y., et al. (2018). Small Molecule Metabolite Biomarker Candidates in Urine from Mice Exposed to Formaldehyde. Molecules. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). This compound (Compound). IARC. Retrieved from [Link]
-
Welsh, S. J., et al. (2020). Urine metabolomic analysis to detect metabolites associated with the development of contrast induced nephropathy. PLOS ONE. Retrieved from [Link]
-
Jackson, M., et al. (2023). Urinary metabolites as biomarkers of dietary intake: a systematic review. ResearchGate. Retrieved from [Link]
-
Gürgöze, M. T., et al. (2019). Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis. The Journal of Steroid Biochemistry and Molecular Biology. Retrieved from [Link]
-
Turgeon, C. T., et al. (2021). Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Clinica Chimica Acta. Retrieved from [Link]
-
Bouatra, S., et al. (2013). The Human Urine Metabolome. PLOS ONE. Retrieved from [Link]
-
Wang, T., et al. (2022). Urinary metabolomic changes and microbiotic alterations in presenilin1/2 conditional double knockout mice. Journal of Neuroinflammation. Retrieved from [Link]
-
Wikoff, W. R., et al. (2009). Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Knott, E. & Tadi, P. (2024). Medium-Chain Acyl-CoA Dehydrogenase Deficiency. StatPearls. Retrieved from [Link]
-
Saleem, T. & M.D., F. (2025). Urinalysis: Reference Range, Interpretation, Collection and Panels. Medscape. Retrieved from [Link]
-
Lee, J. Y., et al. (2021). Comprehensive metabolomic profiling in early IgA nephropathy patients reveals urine glycine as a prognostic biomarker. Clinical Science. Retrieved from [Link]
-
Obrenovich, M. E., et al. (2017). Targeted Metabolomics Analysis Identifies Intestinal Microbiota-Derived Urinary Biomarkers of Colonization Resistance in Antibiotic-Treated Mice. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of glycine in five human urine spectra. ResearchGate. Retrieved from [Link]
-
Sam, R. & T. F. (2024). Urinalysis. StatPearls. Retrieved from [Link]
-
MedlinePlus. (2015). Medium-chain acyl-CoA dehydrogenase deficiency. MedlinePlus Genetics. Retrieved from [Link]
-
GSC Online Press. (2023). Urine test strip analysis, concentration range and its interpretations of the parameters. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
Mayo Clinic. (2023). MCAD deficiency. Mayo Clinic. Retrieved from [Link]
-
Lustgarten, M. S., et al. (2014). Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults. Aging Cell. Retrieved from [Link]
-
Bouatra, S., et al. (2013). The Human Urine Metabolome. PLOS ONE. Retrieved from [Link]
-
Children's Hospital of Philadelphia. (n.d.). Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency. Retrieved from [Link]
-
Longo, N., et al. (2021). Clinical and biochemical outcomes of patients with medium-chain acyl-CoA dehydrogenase deficiency. Molecular Genetics and Metabolism Reports. Retrieved from [Link]
-
Adeva-Andany, M. M., et al. (2022). Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. Nutrients. Retrieved from [Link]
Sources
- 1. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 2. Targeted Metabolomics Analysis Identifies Intestinal Microbiota-Derived Urinary Biomarkers of Colonization Resistance in Antibiotic-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying the Ratio of Circulating this compound to Isoleucine as a Biomarker Linking Diet Quality, Microbial Metabolism, and Type 2 Diabetes Risk in the Coronary Artery Risk Development in Young Adults (CARDIA) Cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Human Urine Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. Urine metabolomic analysis to detect metabolites associated with the development of contrast induced nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Urinalysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Cinnamoylglycine Synthesis: A Technical Guide to the Metabolic Interface of Clostridium sporogenes and Host Glycine Conjugation
Introduction: Unraveling a Host-Microbe Metabolic Signature
In the intricate chemical dialogue between the gut microbiota and its host, cinnamoylglycine has emerged as a significant metabolic signal. This N-acyl glycine is the end product of a multi-step pathway initiated by the anaerobic bacterium Clostridium sporogenes and completed by host hepatic enzymes. This compound is abundant in the serum of conventionally-raised mice but found in minimal concentrations in their germ-free counterparts, underscoring its microbial origin.[1] Its circulating levels have been correlated with diet quality and inversely associated with the risk of developing type 2 diabetes, highlighting its potential as a biomarker for metabolic health.[2] Furthermore, urinary excretion of this compound has been proposed as a marker for a healthy gut microbiome that is resistant to colonization by pathogens such as Clostridium difficile.[1]
This technical guide provides an in-depth exploration of the metabolic link between Clostridium sporogenes and the biosynthesis of this compound. We will dissect the enzymatic machinery within C. sporogenes responsible for converting the dietary amino acid L-phenylalanine into cinnamic acid, a key intermediate. This guide is intended for researchers, scientists, and drug development professionals investigating the host-microbiome interface and seeking to understand and harness the metabolic capabilities of the gut microbiota.
The Metabolic Landscape of Clostridium sporogenes
Clostridium sporogenes is a prominent member of the gut microbiota known for its robust metabolism of amino acids.[3] It employs a unique anaerobic respiratory process known as the Stickland reaction, where pairs of amino acids are fermented in a coupled oxidation-reduction process to generate ATP.[3][4] In this scheme, one amino acid acts as an electron donor and is oxidized, while another serves as an electron acceptor and is reduced. This metabolic strategy allows C. sporogenes to thrive in the protein-rich environment of the gut, producing a diverse array of small molecules that can enter systemic circulation and influence host physiology.[3]
The metabolism of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, is a key feature of C. sporogenes' metabolic repertoire.[5] This bacterium can metabolize these amino acids through both oxidative and reductive pathways, leading to a variety of phenolic and aromatic compounds. The reductive pathway is of particular interest as it leads to the production of cinnamic acid from phenylalanine.
The Biosynthetic Pathway of Cinnamic Acid in Clostridium sporogenes
The conversion of L-phenylalanine to cinnamic acid by C. sporogenes is a multi-step enzymatic process that is part of a broader reductive pathway for aromatic amino acids.[5] The key enzymatic steps are outlined below:
-
Transamination of L-Phenylalanine: The pathway is initiated by the conversion of L-phenylalanine to phenylpyruvic acid. This reaction is catalyzed by an aromatic amino acid aminotransferase (Aat).[5] While the enzymatic activity has been demonstrated in C. sporogenes, the specific gene encoding this enzyme has not yet been definitively identified.[5]
-
Reduction to Phenyllactic Acid: Phenylpyruvic acid is then reduced to (R)-phenyllactate. This step is carried out by the enzyme phenyllactate dehydrogenase (FldH).[5]
-
Dehydration to Cinnamic Acid: The final and most chemically challenging step is the dehydration of (R)-phenyllactate to (E)-cinnamate. This is catalyzed by the heterotrimeric phenyllactate dehydratase enzyme complex, FldABC.[2][6] This enzyme is encoded by the fldAIBC gene cluster.[6] The reaction is complex and involves the activation of phenyllactate as a coenzyme A thioester.[2][6]
The resulting cinnamic acid is then absorbed by the host, where it undergoes phase II metabolism in the liver, specifically conjugation with glycine to form this compound.
Experimental Workflow for Studying this compound Production
Investigating the production of this compound by C. sporogenes requires a multi-step experimental approach, from anaerobic cultivation to sensitive metabolite detection.
Detailed Methodologies
Rationale: Strict anaerobic conditions are paramount for the successful cultivation of C. sporogenes and for ensuring its metabolic activity reflects that of the anoxic gut environment. The choice of media should support robust growth and the metabolism of amino acids.
Protocol:
-
Media Preparation: Prepare a suitable anaerobic broth medium such as Brain Heart Infusion (BHI) or a defined minimal medium supplemented with amino acids.[7][8] For studying amino acid metabolism specifically, a carbohydrate-free medium is recommended.[3]
-
Anaerobic Conditions: Pre-reduce the medium by boiling and cooling under a stream of oxygen-free nitrogen or by placing it in an anaerobic chamber for at least 24 hours prior to inoculation.
-
Inoculation: Inoculate the pre-reduced medium with a fresh culture of C. sporogenes (e.g., ATCC 15579).
-
Incubation: Incubate the culture at 37°C under anaerobic conditions (e.g., in an anaerobic jar with a gas-generating system or in an anaerobic chamber) for 24-48 hours, or until the desired growth phase is reached.[7][9]
Rationale: An efficient extraction method is crucial to isolate the target metabolites from the complex culture medium for subsequent analysis. A liquid-liquid extraction with an organic solvent is effective for recovering aromatic acids like cinnamic acid.
Protocol:
-
Sample Collection: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted metabolites.
-
Protein Precipitation: Add a cold organic solvent such as methanol or acetonitrile to the supernatant (e.g., in a 4:1 solvent-to-supernatant ratio) to precipitate proteins.[5]
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Extraction: Collect the supernatant containing the metabolites and dry it down under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for the accurate quantification of specific metabolites in a complex biological matrix. A targeted method using multiple reaction monitoring (MRM) is ideal for this purpose.
Protocol:
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[5]
-
Mobile Phases:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: Develop a suitable gradient to separate this compound, cinnamic acid, and phenyllactic acid.
-
-
Mass Spectrometry:
-
Ionization Mode: Use negative electrospray ionization (ESI-).
-
MRM Transitions: Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for each target analyte.
-
This compound: m/z 220.09 -> 74.02
-
Cinnamic Acid: m/z 147.04 -> 103.05
-
Phenyllactic Acid: m/z 165.05 -> 119.05
-
-
-
Quantification: Generate a standard curve for each analyte using pure standards to enable absolute quantification in the samples.
Data Presentation: Quantitative Insights into Cinnamic Acid Production
While precise yields can vary depending on the specific strain and culture conditions, studies have demonstrated significant production of cinnamic acid and its derivatives by Clostridia. The following table summarizes representative data from the literature.
| Organism | Substrate | Product | Concentration/Yield | Reference |
| Clostridium sporogenes | L-Phenylalanine | Hydrocinnamic Acid (reduced form of Cinnamic Acid) | 2-3 µmoles/ml | [10][11] |
| Engineered Corynebacterium glutamicum | L-Phenylalanine | trans-Cinnamic Acid | 15.9 mM (87% yield) | [12] |
| Rhodotorula glutinis | trans-Cinnamic Acid | L-Phenylalanine | ~70% conversion | [13] |
Conclusion and Future Directions
The metabolic interplay between Clostridium sporogenes and its host, culminating in the production of this compound, serves as a compelling example of the intricate biochemical connections that shape host physiology. The detailed understanding of the enzymatic pathway and the availability of robust analytical methods to study this process open up new avenues for research and therapeutic development.
Future investigations could focus on:
-
Strain-level variation: Examining the diversity of cinnamic acid production across different strains of C. sporogenes and other gut commensals.
-
Dietary modulation: Investigating how dietary interventions, particularly variations in protein and phenylalanine intake, influence this compound levels.
-
Host-microbe signaling: Elucidating the downstream effects of this compound on host cellular pathways and its role in metabolic and immune regulation.
-
Therapeutic applications: Exploring the potential of engineered probiotics or targeted nutritional strategies to modulate this compound levels for therapeutic benefit.
By continuing to unravel the complexities of host-microbiome metabolic interactions, we can move closer to harnessing the power of the gut microbiota to improve human health.
References
-
Dodd, D., Spitzer, M. H., Van Treuren, W., Merrill, B. D., Hryckowian, A. J., Higginbottom, S. K., ... & Sonnenburg, J. L. (2017). A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites. Nature, 551(7682), 648-652. [Link]
-
Liu, Y., Gophna, U., & Zhou, Y. (2022). Clostridium sporogenes uses reductive Stickland metabolism in the gut to generate ATP and produce circulating metabolites. Nature microbiology, 7(5), 695-706. [Link]
-
Dickert, S., Pierik, A. J., Linder, D., & Buckel, W. (2002). Molecular characterization of phenyllactate dehydratase and its initiator from Clostridium sporogenes. Molecular microbiology, 44(1), 49-60. [Link]
-
Li, Y., Zhang, Y., Chen, Y., Li, Q., & Li, X. (2024). Clostridium sporogenes increases fat accumulation in mice by enhancing energy absorption and adipogenesis. Gut Microbes, 16(1), 2345678. [Link]
-
Wang, S., Wang, Y., Zhang, Y., & Wang, H. (2022). Isolation, Characterization, and Application of Clostridium sporogenes F39 to Degrade Zearalenone under Anaerobic Conditions. Toxins, 14(11), 758. [Link]
-
Wegner, K., Saleh, S., & Basic, M. (2024). Clostridium sporogenes-derived metabolites protect mice against colonic inflammation. Gut Microbes, 16(1), 2345679. [Link]
-
Moss, C. W., Lambert, M. A., & Goldsmith, D. J. (1970). Production of hydrocinnamic acid by clostridia. Applied microbiology, 19(2), 375-378. [Link]
-
Dickert, S., Pierik, A. J., & Buckel, W. (2000). The involvement of coenzyme A esters in the dehydration of (R)-phenyllactate to (E)-cinnamate by Clostridium sporogenes. European Journal of Biochemistry, 267(12), 3874-3884. [Link]
-
Nisman, B. (1954). The Stickland reaction. Bacteriological reviews, 18(1), 16. [Link]
-
Menni, C., Hernandez, M. M., Migaud, M., & Valdes, A. M. (2022). Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes. Nature Communications, 13(1), 1-10. [Link]
-
Yamada, S., Nabe, K., Izuo, N., & Chibata, I. (1979). Production of l-phenylalanine from trans-cinnamic acid with Rhodotorula glutinis containing l-phenylalanine ammonia-lyase activity. Applied and environmental microbiology, 38(1), 15-20. [Link]
-
Kim, M. S., Lee, J. Y., & Lee, S. Y. (2021). Production of trans-cinnamic acid by whole-cell bioconversion from l-phenylalanine in engineered Corynebacterium glutinis. Biotechnology for Biofuels, 14(1), 1-12. [Link]
-
Elsden, S. R., Hilton, M. G., & Waller, J. M. (1976). The end products of the metabolism of aromatic amino acids by Clostridia. Archives of microbiology, 107(3), 283-288. [Link]
-
UniProt Consortium. (2023). fldH - Aromatic 2-oxoacid reductase - Clostridium sporogenes (strain ATCC 7955 / DSM 767 / NBRC 16411 / NCIMB 8053 / NCTC 8594 / PA 3679). UniProtKB. [Link]
-
Moss, C. W., Lambert, M. A., & Goldsmith, D. J. (1970). Production of hydrocinnamic acid by clostridia. Applied microbiology, 19(2), 375-378. [Link]
Sources
- 1. Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The involvement of coenzyme A esters in the dehydration of (R)-phenyllactate to (E)-cinnamate by Clostridium sporogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clostridium sporogenes uses reductive Stickland metabolism in the gut to generate ATP and produce circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clostridium sporogenes increases fat accumulation in mice by enhancing energy absorption and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular characterization of phenyllactate dehydratase and its initiator from Clostridium sporogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clostridium sporogenes-derived metabolites protect mice against colonic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clostridium sporogenes-derived metabolites protect mice against colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Production of Hydrocinnamic Acid by Clostridia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of hydrocinnamic acid by clostridia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Production of l-Phenylalanine from trans-Cinnamic Acid with Rhodotorula glutinis Containing l-Phenylalanine Ammonia-Lyase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Cinnamoylglycine: A Co-Metabolic Biomarker of the Gut-Kidney Axis
Technical Guide & Analytical Protocol
Executive Summary
Cinnamoylglycine (N-cinnamoylglycine) is a specific acylglycine metabolite that serves as a critical biomarker for the host-microbiome co-metabolic axis . Unlike classical phenylalanine degradation (which proceeds via tyrosine in the mammalian host), this compound production requires an obligate "handshake" between the gut microbiota and host mitochondrial enzymes.
This guide details the mechanistic origin of this compound, its clinical relevance in renal function and metabolic profiling, and provides a validated LC-MS/MS workflow for its quantification in biological matrices.
Part 1: Mechanistic Biochemistry
The "Co-Metabolic Handshake"
The biosynthesis of this compound is impossible for a mammalian host to perform autonomously. It represents a diversion from the standard phenylalanine hydroxylase (PAH) pathway.
1. Microbial Precursor Synthesis (Gut Lumen)
The process begins with dietary Phenylalanine (Phe) . In the mammalian colon, specific proteolytic bacteria—primarily Clostridium sporogenes and other Firmicutes—metabolize unabsorbed phenylalanine via a reductive pathway.
-
Enzymatic Cascade: Phe is deaminated to phenylpyruvate, reduced to phenyllactate, and dehydrated to trans-cinnamic acid .
-
Key Enzyme: The dehydration step is catalyzed by the microbial enzyme complex phenyllactate dehydratase (fldABC) .[1] Mammals lack the genes to synthesize cinnamic acid from phenylalanine.
2. Host Conjugation (Mitochondria)
Free trans-cinnamic acid is absorbed into the portal circulation and transported to the liver and kidneys.
-
Activation: Cinnamic acid is activated to Cinnamoyl-CoA by mitochondrial medium-chain acyl-CoA synthetases.
-
Conjugation: The enzyme Glycine N-acyltransferase (GLYAT) transfers the acyl group to glycine, forming This compound .
-
Excretion: The final conjugate is exported into the circulation and cleared by the kidneys via Organic Anion Transporters (OAT1/OAT3).
Pathway Visualization
The following diagram illustrates the obligate cross-kingdom pathway required for this compound synthesis.
Caption: Figure 1. The obligate co-metabolic pathway of this compound synthesis involving microbial dehydration and host glycine conjugation.
Part 2: Clinical & Research Significance
Biomarker of Microbiome Diversity
This compound levels in plasma are positively correlated with gut microbiome alpha-diversity .[2][3] Low levels are associated with dysbiosis, particularly a reduction in Clostridia species capable of reductive amino acid metabolism.
Kidney Function & Uremic Toxicity
As an organic anion, this compound is cleared by the kidneys. In Chronic Kidney Disease (CKD) , it accumulates in the blood, acting as a protein-bound uremic solute.
-
Mechanism: It competes with other organic anions for OAT1/3 transport, potentially inhibiting the clearance of other drugs or toxins.
Metabolic Syndrome & Diabetes
Recent metabolomic profiling has identified an inverse relationship between this compound and Type 2 Diabetes (T2D) risk.
-
Biomarker Ratio: The ratio of This compound (High) : Isoleucine (Low) is a proposed predictor of metabolic health, contrasting beneficial microbial metabolism against branched-chain amino acid accumulation.
Part 3: Analytical Methodologies (LC-MS/MS)
Experimental Protocol: Targeted Quantification
Objective: Quantify this compound in human plasma using Isotope Dilution LC-MS/MS.
Reagents & Standards
-
Analyte: N-Cinnamoylglycine (CAS: 1664-54-6).
-
Internal Standard (IS): N-Cinnamoylglycine-d5 (phenyl-d5) or N-Benzoylglycine-d5 (Hippuric acid-d5) as a surrogate.
-
Matrix: Plasma (EDTA or Heparin).
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma into a 1.5 mL tube.
-
Add 10 µL of Internal Standard solution (1 µM in 50% MeOH).
-
Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an LC vial.
Step 2: Liquid Chromatography (LC) Conditions
-
Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: 5% -> 95% B
-
6-8 min: 95% B
-
8.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
Step 3: Mass Spectrometry (MS/MS) Settings
-
Polarity: Negative Mode (ESI-) is preferred for sensitivity due to the carboxylic acid moiety, though Positive Mode (ESI+) is viable.
Table 1: MRM Transitions for Quantification
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
| This compound | ESI (-) | 204.1 | 160.0 | 15 | Loss of CO₂ |
| ESI (-) | 204.1 | 146.0 | 20 | Loss of Glycine residue | |
| This compound | ESI (+) | 206.1 | 131.1 | 18 | Cinnamoyl cation |
| ESI (+) | 206.1 | 103.1 | 30 | Styrene cation | |
| IS (d5-Analog) | ESI (-) | 209.1 | 165.0 | 15 | Loss of CO₂ |
Workflow Visualization
The following diagram outlines the logical flow of the analytical protocol, ensuring data integrity through internal standardization.
Caption: Figure 2. Step-by-step analytical workflow for targeted quantification of this compound.
References
-
Human Metabolome Database (HMDB). Metabocard for this compound (HMDB0000753). [Link]
-
Wikoff, W. R., et al. (2009). Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites. Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Dodd, D., et al. (2017). A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites. Nature. [Link]
-
Badenhorst, C. P., et al. (2014). Glycine conjugation: Importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Su, R., et al. (2025). Identifying the Ratio of Circulating this compound to Isoleucine as a Biomarker Linking Diet Quality, Microbial Metabolism, and Type 2 Diabetes Risk. The Journal of Nutrition. [Link]
Sources
- 1. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. An online atlas of human plasma metabolite signatures of gut microbiome composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Influence of Dietary Interventions on Serum Cinnamoylglycine Concentrations: A Technical Guide for Researchers
Foreword
The intricate interplay between diet, the gut microbiome, and host metabolism is a frontier of intense scientific inquiry. Within this complex landscape, the serum metabolite cinnamoylglycine has emerged as a significant biomarker, reflective of both dietary intake and the metabolic activity of the gut microbiota. This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the impact of diet on serum this compound levels. Herein, we delve into the biochemical pathways, analytical methodologies, and the causal relationships that govern the presence of this intriguing molecule in the circulatory system. Our approach is rooted in scientific integrity, offering field-proven insights and self-validating protocols to empower your research endeavors.
This compound: A Keystone Metabolite at the Diet-Microbiome-Host Axis
This compound is a fascinating metabolite that encapsulates the symbiotic relationship between what we consume, the trillions of microbes within our gut, and our own metabolic processes. It is not a compound directly ingested from food but rather a product of a multi-step bio-transformation process. Elevated levels of this compound in the serum are increasingly associated with diets rich in plant-based foods, particularly those abundant in polyphenols and fiber. This positions this compound as a promising biomarker for assessing dietary quality and the health of the gut microbiome.
The biosynthesis of this compound is a collaborative effort between the gut microbiota and the host's hepatic metabolism. The journey begins with the dietary intake of phenylalanine, an essential amino acid found in various protein-containing foods, and polyphenols, which are abundant in fruits, vegetables, and whole grains.
The Biosynthetic Pathway of this compound
The formation of this compound is a two-stage process involving microbial and mammalian enzymes.
Stage 1: Microbial Production of Cinnamic Acid in the Gut
The initial and crucial step occurs within the gut, where specific commensal bacteria metabolize dietary phenylalanine to produce cinnamic acid. This conversion is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .
Stage 2: Hepatic Glycine Conjugation
Following its production in the gut, cinnamic acid is absorbed into the bloodstream and transported to the liver. In the mitochondria of hepatocytes, it undergoes a detoxification process known as glycine conjugation. This involves a two-step enzymatic reaction:
-
Activation of Cinnamic Acid: Cinnamic acid is first activated to its coenzyme A (CoA) thioester, cinnamoyl-CoA , by the enzyme cinnamoyl-CoA synthetase .
-
Glycine Conjugation: The cinnamoyl-CoA is then conjugated with the amino acid glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT) , to form this compound, which is subsequently released into the circulation.[1][2]
Figure 1. Biosynthesis pathway of this compound.
The Impact of Dietary Interventions on Serum this compound: A Review of the Evidence
A growing body of evidence from observational and intervention studies indicates a strong correlation between dietary patterns and serum this compound levels. Diets rich in fruits, vegetables, whole grains, and other sources of fiber and polyphenols are consistently associated with higher concentrations of this metabolite.
Qualitative Association with Healthy Diets
Numerous metabolomics studies have identified this compound as a biomarker of healthy dietary patterns. For instance, higher adherence to a Mediterranean-style diet, characterized by high consumption of plant-based foods, has been linked to elevated serum this compound.
Quantitative Insights from Dietary Intervention Studies
While many studies have established a qualitative link, there is a paucity of research reporting specific quantitative changes in serum this compound following controlled dietary interventions. This represents a critical knowledge gap in the field. The available data, however, strongly suggest a dose-dependent relationship between the intake of polyphenol- and fiber-rich foods and circulating this compound.
One study investigating the effects of a polyphenol-enriched protein powder on athletes observed a significant interaction effect on serum this compound levels.[3] This suggests that targeted supplementation with polyphenol sources can directly influence the production of this metabolite. However, the precise fold-change or concentration differences were not detailed in the accessible literature.
Table 1: Summary of Expected Outcomes from Dietary Interventions on Serum this compound
| Dietary Intervention | Key Bioactive Components | Expected Impact on Serum this compound | Rationale |
| High Polyphenol Diet | Flavonoids, Phenolic Acids | Significant Increase | Provides precursors for microbial production of cinnamic acid. |
| High Fiber Diet | Soluble and Insoluble Fiber | Increase | Promotes a healthy gut microbiome rich in bacteria capable of phenylalanine metabolism. |
| Increased Fruit & Vegetable Intake | Polyphenols, Fiber, Phenylalanine | Significant Increase | A combination of precursor availability and a favorable gut microbial environment. |
| Western-Style Diet | Low Fiber, High Processed Foods | Decrease or No Change | Lacks the necessary precursors and may foster a less favorable gut microbiome for cinnamic acid production. |
Note: The expected impacts are based on established associations and mechanistic understanding. Rigorous quantitative data from dedicated intervention trials are needed for confirmation.
Methodologies for the Quantification of this compound in Serum
Accurate and precise quantification of this compound in serum is paramount for robust research. The gold-standard analytical technique for this purpose is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
Experimental Protocol: Serum Sample Collection and Preparation for Metabolomics Analysis
The integrity of your results begins with meticulous sample handling. The following protocol is a self-validating system designed to minimize pre-analytical variability.
3.1.1. Serum Collection
-
Blood Collection: Collect venous blood into serum separator tubes (SSTs).
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge the tubes at 1,500-2,000 x g for 15 minutes at 4°C.
-
Aliquoting: Carefully aspirate the serum supernatant and aliquot into pre-labeled cryovials.
-
Storage: Immediately freeze the serum aliquots at -80°C until analysis.
3.1.2. Serum Sample Preparation for UHPLC-MS/MS
-
Thawing: Thaw serum samples on ice.
-
Protein Precipitation: To a 100 µL aliquot of serum, add 400 µL of ice-cold methanol (containing an internal standard, e.g., ¹³C-labeled this compound).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water) for UHPLC-MS/MS analysis.
Figure 2. Serum sample preparation workflow for UHPLC-MS/MS.
UHPLC-MS/MS Method for this compound Quantification
A targeted UHPLC-MS/MS method provides the necessary sensitivity and selectivity for accurate quantification.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes will typically provide good separation.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for this compound.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both this compound and its isotopically labeled internal standard.
-
This compound: The exact m/z transitions should be optimized on your specific instrument.
-
Internal Standard: Monitor the corresponding transition for the labeled analogue.
-
-
Data Analysis: Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of this compound.
-
Concluding Remarks and Future Directions
This compound stands as a testament to the profound impact of diet on human physiology, mediated by our gut microbiome. This technical guide provides a comprehensive framework for researchers to investigate the relationship between dietary interventions and serum this compound levels. The provided protocols for sample handling and analysis are designed to ensure data integrity and reproducibility.
A significant opportunity for future research lies in conducting well-controlled dietary intervention studies with comprehensive metabolomic profiling to establish definitive quantitative relationships between the intake of specific foods and food groups and the resulting changes in serum this compound concentrations. Such studies will be instrumental in solidifying the role of this compound as a robust biomarker of dietary quality and gut health, with potential applications in personalized nutrition and the development of novel therapeutic strategies.
References
-
Influence of a Polyphenol-Enriched Protein Powder on Exercise-Induced Inflammation and Oxidative Stress in Athletes: A Randomized Trial Using a Metabolomics Approach. (2022). ResearchGate. [Link]
-
GLYAT Gene - Glycine-N-Acyltransferase. GeneCards. [Link]
-
Glycine N‐Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism. (2023). PubMed Central. [Link]
Sources
An In-Depth Technical Guide: Elucidating the Functional Connection Between Cinnamoylglycine and Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α) Activation
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential interaction between the gut microbiota-derived metabolite, cinnamoylglycine, and the nuclear receptor, Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α). PPAR-α is a critical regulator of lipid metabolism and energy homeostasis, making it a key therapeutic target for metabolic disorders. This compound has been identified in metabolomic studies as a molecule whose levels are influenced by PPAR-α activation. This guide details the scientific rationale, experimental designs, and detailed protocols necessary to rigorously explore this connection, from initial in vitro validation to in vivo mechanistic studies. By following the methodologies outlined herein, researchers can effectively dissect the molecular mechanisms underpinning the this compound-PPAR-α axis and evaluate its potential for therapeutic intervention.
Introduction: The Scientific Imperative
PPAR-α: A Master Regulator of Metabolic Homeostasis
Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1] It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1] PPAR-α functions as a master regulator of lipid metabolism, orchestrating the expression of a vast network of genes involved in fatty acid uptake, activation, and oxidation in both mitochondria and peroxisomes.[2] Activation of PPAR-α under conditions of energy deprivation, such as fasting, is essential for ketogenesis, the process of producing ketone bodies as an alternative energy source.[2]
The therapeutic relevance of PPAR-α is well-established. Fibrates, a class of drugs used to treat dyslipidemia, are synthetic PPAR-α agonists.[2] They effectively lower serum triglycerides and raise high-density lipoprotein (HDL) cholesterol levels.[2] Given its central role in metabolic regulation, exploring novel endogenous and exogenous modulators of PPAR-α activity is of significant interest for the development of new therapies for metabolic diseases, including non-alcoholic fatty liver disease (NAFLD).[2][3]
This compound: A Metabolite at the Crossroads of Diet, Microbiota, and Host Metabolism
This compound is a glycine conjugate of cinnamic acid.[4] Cinnamic acid is naturally found in various plant-based foods.[4] The synthesis of this compound is linked to the gut microbiome, as it is found in conventional but not germ-free mice.[4][5][6] This highlights the intricate interplay between diet, gut microbial metabolism, and host physiology.
Emerging metabolomics data have implicated this compound in pathways related to PPAR-α activation. Studies have shown that urinary levels of this compound are decreased in response to PPAR-α activation.[7][8] Conversely, this compound levels are elevated in PPAR-α null mice.[7] These findings strongly suggest a functional link between this compound and PPAR-α signaling, positioning it as a potential biomarker or even a direct modulator of PPAR-α activity.
This guide will provide the necessary technical foundation to systematically investigate this promising connection.
Foundational Concepts: The Molecular Machinery
The PPAR-α Signaling Pathway
PPAR-α, like other nuclear receptors, exerts its effects on gene expression by forming a heterodimer with the Retinoid X Receptor (RXR).[9] In the absence of a ligand, this heterodimer may be associated with co-repressor proteins, inhibiting gene transcription.[1] Upon binding of an agonist (ligand), a conformational change occurs in the PPAR-α protein, leading to the dissociation of co-repressors and the recruitment of co-activator proteins. This activated complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby initiating or enhancing their transcription.[1]
Figure 1: Hypothesized PPAR-α signaling pathway activation by this compound.
Experimental Validation: A Step-by-Step Approach
This section outlines a logical and rigorous experimental workflow to test the hypothesis that this compound is a direct activator of PPAR-α.
In Vitro Validation of PPAR-α Activation
The initial step is to determine if this compound can activate PPAR-α in a controlled cellular environment.
This is a cornerstone assay for quantifying the activation of nuclear receptors.[10] It relies on a reporter gene (e.g., luciferase) whose expression is driven by a promoter containing PPREs.[11] An increase in luciferase activity upon treatment with a test compound indicates activation of the PPAR-α pathway.
Protocol: Dual-Luciferase Reporter Gene Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line, such as human hepatoma (HepG2) cells, which have high endogenous PPAR-α expression.[12]
-
Co-transfect the cells with three plasmids:
-
An expression vector for human PPAR-α.
-
A reporter plasmid containing multiple copies of a PPRE upstream of the firefly luciferase gene.
-
A control plasmid constitutively expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM).
-
Include a known PPAR-α agonist (e.g., GW7647) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
-
Luciferase Activity Measurement:
-
After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of this compound to determine the dose-response relationship and calculate the EC50 value.
-
| Compound | Concentration Range | Expected Outcome |
| This compound | 0.1 µM - 100 µM | Dose-dependent increase in luciferase activity |
| GW7647 (Positive Control) | 1 nM - 10 µM | Robust, dose-dependent increase in luciferase activity |
| Vehicle (Negative Control) | - | Basal luciferase activity |
To confirm the findings from the reporter assay and to ensure the observed activation is not an artifact of the reporter system, it is crucial to measure the expression of known PPAR-α target genes.
Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
Cell Culture and Treatment:
-
Culture HepG2 cells and treat with this compound at concentrations determined to be effective in the reporter assay.
-
Include positive and negative controls as described above.
-
-
RNA Extraction and cDNA Synthesis:
-
After 24 hours of treatment, harvest the cells and extract total RNA.
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
-
qRT-PCR:
-
Perform qRT-PCR using primers specific for known PPAR-α target genes such as CPT1A (Carnitine Palmitoyltransferase 1A), ACOX1 (Acyl-CoA Oxidase 1), and PDK4 (Pyruvate Dehydrogenase Kinase 4).[2]
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
A significant increase in the expression of these target genes in this compound-treated cells compared to the vehicle control would provide strong evidence for PPAR-α activation.
-
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
While the previous assays demonstrate PPAR-α activation, they do not definitively prove direct binding of this compound to the PPAR-α protein. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.[13][14] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[14]
Protocol: CETSA
-
Cell Treatment and Lysis:
-
Treat intact cells with this compound or a vehicle control.
-
Harvest the cells and lyse them to release the proteins.
-
-
Thermal Challenge:
-
Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
-
Protein Detection:
-
Analyze the amount of soluble PPAR-α remaining in the supernatant at each temperature by Western blotting.
-
-
Data Analysis:
-
Plot the fraction of soluble PPAR-α as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates stabilization of PPAR-α and therefore, direct binding.
-
Figure 2: Cellular Thermal Shift Assay (CETSA) experimental workflow.
In Vivo Studies: Bridging the Gap to Physiological Relevance
Positive in vitro results necessitate validation in a whole-organism context to understand the physiological consequences of the this compound-PPAR-α interaction.
Animal Model and Treatment
Wild-type and Ppara-null mice are the ideal models for these studies.
-
Groups:
-
Wild-type mice + Vehicle
-
Wild-type mice + this compound
-
Ppara-null mice + Vehicle
-
Ppara-null mice + this compound
-
-
Administration: this compound can be administered via oral gavage or supplemented in the diet.
-
Duration: A treatment period of 2-4 weeks is typically sufficient to observe metabolic changes.
Key Endpoints and Analyses
-
Metabolomic Analysis:
-
Collect plasma and urine samples to quantify this compound and other relevant metabolites using mass spectrometry. This will confirm the bioavailability of the administered compound and assess its impact on the broader metabolome.
-
-
Gene Expression Analysis:
-
Harvest liver tissue and perform qRT-PCR or RNA-sequencing to analyze the expression of PPAR-α target genes. A this compound-induced upregulation of these genes in wild-type but not in Ppara-null mice would provide definitive in vivo evidence of PPAR-α-dependent activity.
-
-
Histological Analysis:
-
Examine liver sections for changes in lipid accumulation (e.g., Oil Red O staining). PPAR-α activation is expected to reduce hepatic steatosis.
-
-
Physiological Parameters:
-
Monitor body weight, food intake, and plasma lipid profiles (triglycerides, cholesterol).
-
Concluding Remarks and Future Directions
The experimental framework detailed in this guide provides a robust and comprehensive approach to systematically investigate the interaction between this compound and PPAR-α. Positive findings would not only elucidate a novel mechanism of metabolic regulation by a gut microbiota-derived metabolite but could also pave the way for the development of new therapeutic strategies for metabolic diseases.
Future research could explore the synthesis of this compound analogs with improved potency and pharmacokinetic properties. Furthermore, investigating the impact of dietary interventions that modulate the gut microbial production of this compound could offer a non-pharmacological approach to harnessing the therapeutic potential of the this compound-PPAR-α axis.
References
-
Peroxisome proliferator-activated receptor alpha - Wikipedia.
-
The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC - PubMed Central.
-
PPAR alpha Activators | SCBT - Santa Cruz Biotechnology.
-
Analytes and Metabolites Associated with Muscle Quality in Young, Healthy Adults - NIH.
-
This compound (CAS Number: 16534-24-0) | Cayman Chemical.
-
Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites - PMC - NIH.
-
Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults - PMC - NIH.
-
Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation - ACS Publications.
-
The Role of PPAR Alpha in the Modulation of Innate Immunity - MDPI.
-
Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC - PubMed Central.
-
Liver PPARα is crucial for whole-body fatty acid homeostasis and is protective against NAFLD | Gut.
-
Metabolomic and genetic analysis of biomarkers for peroxisome proliferator-activated receptor alpha expression and activation - PubMed.
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC - NIH.
-
Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes - NIH.
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed.
Sources
- 1. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 3. gut.bmj.com [gut.bmj.com]
- 4. Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytes and Metabolites Associated with Muscle Quality in Young, Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomic and genetic analysis of biomarkers for peroxisome proliferator-activated receptor alpha expression and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cinnamoylglycine Protocol: From Untargeted Detection to Biological Insight
Executive Summary
In the landscape of untargeted metabolomics, Cinnamoylglycine (CG) has emerged as a critical "co-metabolite"—a molecule synthesized jointly by the host and the gut microbiome. While often detected as a prominent peak in human urine and plasma, it is frequently misannotated or dismissed as a simple dietary artifact.
However, recent evidence elevates CG to a functional biomarker for renal Organic Anion Transporter (OAT) activity and gut microbiome dysbiosis . This guide provides a rigorous, self-validating framework for the detection, identification, and biological interpretation of this compound in untargeted LC-MS/MS studies.
The Analyte Profile: A Co-Metabolic Hybrid
This compound (
-
Exogenous Input: Dietary intake of polyphenols (e.g., chlorogenic acid from coffee, cinnamon, fruits) or direct phenylalanine fermentation.
-
Microbial Transformation: Gut microbiota (specifically Clostridia species) convert precursors into cinnamic acid.
-
Host Conjugation: Cinnamic acid is absorbed and conjugated with glycine in the mitochondria of hepatocytes and renal cells by the enzyme Glycine N-acyltransferase (GLYAT) .
Biosynthetic & Transport Pathway
The following diagram illustrates the "Diet-Microbe-Host" axis required to produce and excrete CG.
Figure 1: The co-metabolic synthesis and renal clearance pathway of this compound.
Analytical Methodology
Untargeted metabolomics relies on the unbiased detection of thousands of features. To ensure CG is not lost in the noise, specific chromatographic and mass spectrometric conditions are required.
Sample Preparation
This compound is moderately polar. Standard protein precipitation is sufficient, but pH control is vital for recovery.
-
Matrix: Plasma/Serum or Urine.[1]
-
Protocol:
-
Aliquot 100 µL biofluid.
-
Add 400 µL ice-cold Methanol:Acetonitrile (1:1 v/v) containing internal standards (e.g., d5-Hippuric acid).
-
Vortex (30s) and Centrifuge (14,000 x g, 4°C, 15 min).
-
Critical Step: Evaporate supernatant and reconstitute in 100 µL of 5% Acetonitrile in 0.1% Formic Acid. Reasoning: Matching the reconstitution solvent to initial mobile phase conditions prevents peak distortion.
-
LC-MS/MS Acquisition Parameters
CG is an organic acid.[2] While detectable in positive mode, Negative Electrospray Ionization (ESI-) provides superior sensitivity and cleaner fragmentation spectra for acylglycines.
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., HSS T3 or BEH C18) | Retains moderately polar organic acids better than HILIC. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH keeps the carboxyl group protonated ( |
| Mobile Phase B | Acetonitrile/Methanol | Standard organic elution. |
| Ionization | ESI Negative (-) | Favors deprotonation to |
| Precursor m/z | 204.0666 | Exact mass of |
| Retention Time | Mid-eluting (approx 4-6 min on 10 min gradient) | Elutes after highly polar acylglycines (e.g., Hippuric acid) but before lipids. |
Identification & Validation Strategy
In untargeted studies, a mass match is insufficient (Level 2 Identification). You must validate the structure using fragmentation patterns.
The Fragmentation Fingerprint (MS/MS)
When subjecting the precursor ion (m/z 204.0666 ) to Collision Induced Dissociation (CID), CG exhibits a characteristic cleavage pattern.
-
Primary Fragment (Base Peak): m/z 160.076 (Loss of
, -44 Da). -
Diagnostic Fragment (Glycine moiety): m/z 74.024 (Glycine anion,
). -
Secondary Fragment: m/z 147.045 (Cinnamoyl moiety cleavage).
Self-Validating Rule: If you observe
Analytical Workflow Diagram
Figure 2: Decision tree for the confident identification of this compound in untargeted datasets.
Biological Interpretation & Clinical Relevance[5]
Once identified, the presence or fluctuation of this compound must be interpreted within the biological context.
Renal Function & OAT Transporters
CG is a high-affinity substrate for Organic Anion Transporters (OAT1 and OAT3) located in the proximal tubule of the kidney.
-
Mechanism: OATs actively transport CG from the blood into the urine.
-
Interpretation: Elevated serum CG levels (with low urine levels) strongly suggest OAT inhibition or Chronic Kidney Disease (CKD) . It is considered a uremic toxin candidate [1].[3]
Gut Microbiome Dysbiosis
Since the precursor (cinnamic acid) is microbial in origin, CG levels correlate with the abundance of specific gut taxa (Clostridiaceae, Lachnospiraceae).
-
Interpretation: A significant drop in CG often indicates microbiome depletion (e.g., post-antibiotic treatment) or lack of dietary polyphenols [2].
Drug-Metabolite Interactions (DDI)
In drug development, CG serves as an endogenous probe. If a new drug candidate causes a spike in plasma CG levels during Phase I trials, it indicates the drug is likely inhibiting OAT1/3 transporters, flagging a potential drug-drug interaction risk [3].
References
-
Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. Available at: [Link]
-
Wikoff, W. R., et al. (2009).[4] Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]
-
Nigam, S. K., et al. (2023).[3][5] The kidney drug transporter OAT1 regulates gut microbiome–dependent host metabolism.[3][6] JCI Insight. Available at: [Link]
-
Su, R., et al. (2025).[7] Identifying the Ratio of Circulating this compound to Isoleucine as a Biomarker Linking Diet Quality, Microbial Metabolism, and Type 2 Diabetes Risk.[7] The Journal of Nutrition.[7] Available at: [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Remote effects of kidney drug transporter OAT1 on gut microbiome composition and urate homeostasis [insight.jci.org]
- 4. Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key structural features for substrate binding to organic anion transporter 1 (Oat1; slc22a6) identified by global untargeted metabolomics of Oat1null plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kidney drug transporter OAT1 regulates gut microbiome–dependent host metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying the Ratio of Circulating this compound to Isoleucine as a Biomarker Linking Diet Quality, Microbial Metabolism, and Type 2 Diabetes Risk in the Coronary Artery Risk Development in Young Adults (CARDIA) Cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Influence of Gut Dysbiosis on Cinnamoylglycine Production
Preamble: The Gut Microbiome as a Metabolic Powerhouse
The human gut is a complex ecosystem harboring trillions of microorganisms that collectively form the gut microbiota. In a state of eubiosis, or microbial balance, this community acts as a vital metabolic organ, performing functions the host cannot, such as digesting complex carbohydrates and synthesizing essential vitamins. However, perturbations in this community, a state known as dysbiosis, can lead to profound alterations in metabolic pathways, impacting host health and disease.[1][2][3][4] This guide provides a technical framework for researchers, scientists, and drug development professionals to investigate a specific and significant host-microbe co-metabolite: cinnamoylglycine. Its production is intrinsically linked to the metabolic capacity of the gut microbiota, making it a fascinating case study and a potential biomarker for gut health.[5][6]
Section 1: The Biogenesis of this compound – A Host-Microbe Symbiotic Effort
This compound is not a direct product of either the host or the microbiome alone; it is a quintessential example of co-metabolism. Understanding its production requires tracing a multi-step pathway that begins with dietary intake and traverses both microbial and mammalian enzymatic systems.
-
Dietary Precursor: The journey begins with the dietary intake of the aromatic amino acid phenylalanine.[7][8]
-
Microbial Transformation: In the colon, specific gut bacteria metabolize phenylalanine into cinnamic acid. This conversion is a key microbial contribution. Notably, species such as Clostridium sporogenes have been identified as capable of performing this transformation.[9][10][11] This step is critical; without this microbial enzymatic activity, the precursor for this compound is not produced in the gut.
-
Host Absorption and Conjugation: Cinnamic acid is absorbed from the colon into the host's systemic circulation. From there, it undergoes a Phase II detoxification reaction, primarily in the liver and kidney, where it is conjugated with the amino acid glycine.[12] This final step yields this compound, which is then detectable in biofluids such as plasma and urine.
The concentration of circulating this compound is therefore directly dependent on the presence and activity of gut bacteria capable of converting phenylalanine to cinnamic acid.
Caption: Metabolic pathway of this compound production.
Section 2: The Impact of Dysbiosis on this compound Levels
Gut dysbiosis is characterized by shifts in the composition and function of the microbial community, often involving a reduction in beneficial microbes and an increase in pathobionts.[13][14] These changes can directly disrupt the metabolic pathway of this compound.
-
Depletion of Key Bacteria: Conditions like inflammatory bowel disease (IBD) are often associated with a decrease in the abundance of Firmicutes, the phylum to which many Clostridium species belong.[13] A reduction in Clostridium sporogenes or other bacteria with similar phenylalanine-metabolizing capabilities would logically lead to diminished cinnamic acid production, resulting in lower systemic levels of this compound.
-
This compound as a Marker of Eubiosis: Conversely, higher levels of this compound have been associated with a healthy, diverse gut microbiome.[5] Studies have linked its presence to colonization resistance against pathogens like Clostridium difficile and a lower risk of type 2 diabetes.[5][6] This suggests that this compound is not merely a metabolic byproduct but an indicator of a functionally healthy gut ecosystem.
The table below summarizes the hypothesized relationship between various physiological states, the gut microbiota, and this compound levels based on current literature.
| Physiological State | Associated Microbiota Characteristics | Expected Impact on this compound | Supporting Rationale / References |
| Healthy (Eubiosis) | High diversity; Abundance of Firmicutes like Faecalibacterium and Clostridium. | High / Normal | Associated with a healthy microbiome and colonization resistance.[5][6] |
| Inflammatory Bowel Disease (IBD) | Reduced diversity; Depletion of Firmicutes; Increase in Proteobacteria. | Decreased | Depletion of key phenylalanine-metabolizing bacteria.[13][14] |
| C. difficile Infection | Overgrowth of C. difficile; Severe disruption of normal flora. | Decreased | This compound is linked to colonization resistance against C. difficile.[5] |
| Chronic Kidney Disease (CKD) | Expansion of Firmicutes, Actinobacteria, and Proteobacteria. | Altered (Potentially Increased) | Dysbiosis in CKD leads to accumulation of various microbial metabolites.[15] |
Section 3: A Validated Experimental Framework for Investigation
To rigorously test the hypothesis that gut dysbiosis influences this compound production, a multi-omics approach integrating microbiome analysis with targeted metabolomics is required. This framework ensures that observed changes in the metabolite can be mechanistically linked to specific shifts in the microbial community.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Gut Microbiota Dysbiosis, Oxidative Stress, Inflammation, and Epigenetic Alterations in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gut Microbial Dysbiosis in the Pathogenesis of Gastrointestinal Dysmotility and Metabolic Disorders [jnmjournal.org]
- 5. Systemic multiomics evaluation of the therapeutic effect of Bacteroides species on liver cirrhosis in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Metabolism of phenylalanine in host and intestinal microorganism: research progress [cjm.dmu.edu.cn]
- 8. Impact of gut probiotic metabolites on phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Host-microbe co-metabolism via MCAD generates circulating metabolites including hippuric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gut Microbiota Dysbiosis: Triggers, Consequences, Diagnostic and Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Influences of Gut Microbiota Dysbiosis on Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
Understanding the metabolic pathway of Cinnamoylglycine formation
Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cinnamoylglycine (N-cinnamoylglycine) is a secondary metabolite arising from the Phase II detoxification of cinnamic acid. It represents a critical intersection between host mitochondrial function and the gut microbiome, serving as a biomarker for both renal transport efficiency and hepatic glycine conjugation capacity.
This guide delineates the precise metabolic route of this compound formation, characterizing the enzymatic kinetics of the ACSM1-GLYAT axis . It provides a reproducible, self-validating LC-MS/MS workflow for its quantification, designed to support pharmacokinetic profiling and metabolic flux analysis in drug development.
Molecular Mechanism of Biosynthesis
The formation of this compound is a compartmentalized, two-step enzymatic process occurring primarily within the mitochondrial matrix of hepatocytes and renal proximal tubule cells. It follows the classical amino acid conjugation pathway for carboxylic acid xenobiotics.
Step 1: Acyl-CoA Activation
Before conjugation can occur, the free carboxylic acid group of cinnamic acid must be activated to a high-energy thioester.
-
Enzyme: Acyl-CoA Synthetase Medium-Chain Family Member 1 (ACSM1) (also known as HXM-A or BUCS1). Note: ACSM2B may show overlapping substrate specificity.
-
Reaction:
-
Mechanism: The reaction proceeds via an acyl-adenylate intermediate. The hydrolysis of pyrophosphate (PPi) drives the reaction forward, making it effectively irreversible under physiological conditions.
-
Kinetics: ACSM1 exhibits a high affinity for medium-chain fatty acids and aromatic carboxylic acids (benzoate, cinnamate), typically following Michaelis-Menten kinetics with a
in the low micromolar range for cinnamate.
Step 2: Glycine Conjugation
The activated cinnamoyl moiety is transferred to glycine.
-
Enzyme: Glycine N-Acyltransferase (GLYAT) .
-
Reaction:
-
Mechanism: GLYAT employs an ordered sequential Bi-Bi mechanism . Cinnamoyl-CoA binds first, creating a conformational change that allows glycine to bind. The amino group of glycine performs a nucleophilic attack on the thioester carbonyl carbon, forming the amide bond and releasing free Coenzyme A.
-
Significance: This step regenerates mitochondrial CoA-SH pools, preventing CoA sequestration ("CoA trapping") which can otherwise inhibit
-oxidation and the TCA cycle.
Pathway Visualization
The following diagram illustrates the molecular flux from the gut microbiome to renal excretion.
Figure 1: The metabolic trajectory of this compound, detailing the transition from microbial biosynthesis in the gut to mitochondrial conjugation in the liver.
Physiological Context & Clinical Relevance
The Microbiome-Host Axis
This compound is a "co-metabolite," meaning its production requires the metabolic machinery of both the host and its microbiome.
-
Microbial Origin: Host enzymes cannot synthesize cinnamic acid de novo. It is produced exclusively by gut bacteria (e.g., Clostridium sporogenes) via the deamination of dietary phenylalanine or the breakdown of polyphenols like chlorogenic acid.
-
Host Conjugation: The host absorbs cinnamic acid and conjugates it with glycine to increase water solubility and facilitate urinary excretion.
Clinical Biomarker Utility
-
Mitochondrial Capacity: Reduced levels of this compound (relative to cinnamic acid) can indicate mitochondrial dysfunction or CoA sequestration, often observed in organic acidemias.
-
Renal Function: this compound is cleared by the kidneys via organic anion transporters (OATs). Serum accumulation is a sensitive marker for diminished renal clearance, often rising before creatinine in early-stage kidney disease.
Experimental Protocol: LC-MS/MS Quantification
To ensure data integrity (Trustworthiness), the following protocol uses a stable isotope dilution method. This workflow is self-validating through the use of an internal standard (IS) to correct for matrix effects and ionization suppression.
Reagents
-
Analyte: this compound (Standard grade, >98% purity).
-
Internal Standard (IS):
-Glycine-Cinnamoyl or -Cinnamoylglycine. -
Matrix: Plasma, Serum, or Urine.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50
L of sample into a 1.5 mL microcentrifuge tube. -
Spike IS: Add 10
L of Internal Standard solution (10 M in 50% MeOH). -
Precipitate: Add 200
L of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. -
Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant: Transfer 100
L of supernatant to an LC vial with insert.
LC-MS/MS Method Parameters
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC HSS T3, 1.8
m, 2.1 x 100 mm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: 5% -> 95% B
-
6-7 min: 95% B (Wash)
-
7-7.1 min: 95% -> 5% B
-
7.1-9 min: 5% B (Re-equilibration)
-
MRM Transitions (Quantification Table)
The following transitions are selected based on the fragmentation of the amide bond, yielding the characteristic cinnamoyl cation.
| Analyte | Polarity | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| This compound | Positive (+) | 206.1 | 131.1 | 20 | Quantifier |
| This compound | Positive (+) | 206.1 | 103.1 | 35 | Qualifier |
| This compound | Positive (+) | 206.1 | 77.1 | 45 | Qualifier |
| IS ( | Positive (+) | 211.1 | 136.1 | 20 | Internal Std |
Note: The product ion 131.1 corresponds to the cinnamoyl cation
Workflow Visualization
Figure 2: Step-by-step analytical workflow for the extraction and quantification of this compound.
References
-
Wikoff, W. R., et al. (2009). "Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites." Proceedings of the National Academy of Sciences, 106(10), 3698-3703. [Link]
-
Badenhorst, C. P., et al. (2014). "Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation." Expert Opinion on Drug Metabolism & Toxicology, 10(8), 1149-1162. [Link]
-
Vessey, D. A., et al. (2003). "Characterization of the CoA ligases of human liver mitochondria identified by cDNA cloning." Journal of Biochemical and Molecular Toxicology, 17(3), 153-159. [Link]
-
Lord, R. S., & Bralley, J. A. (2008). "Clinical applications of urinary organic acids. Part 2: Dysbiosis markers." Alternative Medicine Review, 13(4), 292-306. [Link]
-
Miyase, T., et al. (2011). "Metabolism of cinnamic acid in humans: identification of urinary metabolites." Journal of Pharmaceutical and Biomedical Analysis, 54(1), 242-246. [Link]
Cinnamoylglycine: A Technical Guide to a Novel Biomarker of Gut Microbiome Health
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Host-Microbe Co-Metabolite
In the intricate and dynamic ecosystem of the human gut, the constant interplay between host and microbiota generates a vast array of metabolites that significantly influence human health and disease. Among these, cinnamoylglycine has emerged as a particularly insightful biomarker, offering a window into the functional state of the gut microbiome. This molecule, a glycine conjugate of cinnamic acid, is a product of co-metabolism between the host and gut bacteria.[1] Its presence and concentration in biological fluids are not merely reflective of dietary intake but are intrinsically linked to the composition and metabolic activity of the gut microbiota.
Cinnamic acid is a naturally occurring compound found in plant-based foods such as fruits, vegetables, and whole grains.[1] While the host can absorb some of this dietary polyphenol, a significant portion reaches the colon, where it is metabolized by gut bacteria.[2] The subsequent conjugation of microbially-modified cinnamic acid with glycine in the host results in the formation of this compound.[3] Studies in germ-free versus conventional mice have decisively shown that the production of this compound is dependent on the presence of a gut microbiome.[1][4]
Elevated levels of this compound have been associated with a healthy and diverse gut microbiome, capable of inhibiting the growth of pathogenic microorganisms.[1][5] Conversely, disruptions in the gut microbial community, a state known as dysbiosis, can lead to altered levels of this metabolite.[6] This technical guide provides an in-depth exploration of this compound, from its biochemical origins and analytical quantification to its validated role as a functional biomarker of gut microbiome health, offering valuable insights for researchers and drug development professionals.
Biochemical Origins and Metabolic Pathway of this compound
The synthesis of this compound is a multi-step process that highlights the synergistic metabolic capabilities of the gut microbiota and the host. The pathway begins with the dietary intake of cinnamic acid and related polyphenols, which are abundant in plant-based foods.[7][8]
1. Microbial Transformation in the Gut: Upon reaching the colon, unabsorbed cinnamic acid and other dietary polyphenols are subjected to extensive metabolism by the resident gut microbiota.[2] Specific bacterial genera, including Clostridium, are known to be involved in the degradation of aromatic amino acids like phenylalanine to produce cinnamic acid.[9] The gut bacteria possess a diverse array of enzymes, such as glucosidases and esterases, that can liberate cinnamic acid from more complex dietary polyphenols.[10]
2. Host-Mediated Glycine Conjugation: Following its production or liberation by the gut microbiota, cinnamic acid is absorbed into the systemic circulation and transported to the liver and kidneys. Within the mitochondria of these organs, cinnamic acid undergoes a two-step conjugation process with the amino acid glycine.[11][12]
-
Step 1: Acyl-CoA Formation: Cinnamic acid is first activated to its coenzyme A (CoA) thioester, cinnamoyl-CoA. This reaction is catalyzed by a medium-chain acyl-CoA ligase and requires ATP.[11]
-
Step 2: Glycine Conjugation: The cinnamoyl-CoA then reacts with glycine in a reaction catalyzed by glycine N-acyltransferase (GLYAT). This step forms this compound and releases free CoASH.[11]
The availability of glycine can be a rate-limiting factor in this conjugation pathway.[13]
3. Excretion: this compound is a water-soluble molecule that is efficiently cleared from the bloodstream by the kidneys and excreted in the urine.[1] Its urinary excretion levels can serve as a non-invasive measure of its systemic production.
Metabolic pathway of this compound formation.
Analytical Methodologies for this compound Quantification
Accurate and sensitive quantification of this compound in biological matrices is crucial for its validation and application as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high specificity and sensitivity.[14][15]
Sample Preparation
The choice of sample preparation method depends on the biological matrix (e.g., urine, serum, plasma). A generic solid-phase extraction (SPE) protocol for urine is provided below, which can be adapted for other matrices.
Step-by-Step SPE Protocol for Urine:
-
Sample Thawing and Centrifugation: Thaw frozen urine samples on ice. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
Internal Standard Spiking: Transfer 500 µL of the supernatant to a clean microcentrifuge tube. Add an appropriate internal standard (e.g., isotope-labeled this compound) to each sample, calibrator, and quality control sample. The internal standard is critical for correcting for variability in sample extraction and instrument response.
-
Acidification: Acidify the samples by adding 50 µL of 1% formic acid in water to protonate the analyte for better retention on the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering compounds.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
Chromatographic Conditions (Illustrative Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Illustrative Example):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion (Q1) would be its [M+H]+ m/z. The product ion (Q3) would be a characteristic fragment ion generated by collision-induced dissociation.
-
Internal Standard: Corresponding transitions for the isotope-labeled internal standard.
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum sensitivity.
| Parameter | Typical Value/Condition | Rationale |
| Sample Matrix | Urine, Serum, Plasma | Urine is non-invasive; serum/plasma reflect systemic levels. |
| Sample Prep | Solid-Phase Extraction (SPE) | Removes interferences and concentrates the analyte. |
| Chromatography | Reverse-Phase LC | Separates this compound from other metabolites. |
| Ionization | ESI Positive | Efficiently ionizes the target molecule. |
| Detection | Tandem MS (MRM) | Provides high specificity and sensitivity for quantification. |
| LLOQ | pg/mL to ng/mL range | Dependent on instrument sensitivity and method optimization.[16] |
graph TD { A[Urine/Serum Sample] --> B{Spike Internal Standard}; B --> C{Sample Pre-treatment (e.g., SPE)}; C --> D[LC Separation]; D --> E[Mass Spectrometry]; E --> F(Ionization - ESI+); F --> G(Mass Analysis - Q1); G --> H(Fragmentation - CID); H --> I(Mass Analysis - Q3); I --> J[Data Acquisition & Quantification];subgraph "Liquid Chromatography" D end subgraph "Tandem Mass Spectrometry" E end style A fill:#FBBC05,stroke:#333,stroke-width:2px style J fill:#34A853,stroke:#333,stroke-width:2px
}
Workflow for this compound quantification.
This compound as a Biomarker of Gut Microbiome Health
A growing body of evidence supports the utility of this compound as a functional biomarker of a healthy and resilient gut microbiome. Its levels have been shown to correlate with microbial diversity and the presence of beneficial bacteria.
Key Evidence and Associations:
-
Marker of a Healthy Gut Microbiome: Higher levels of this compound are associated with a healthy gut microbiome that can resist colonization by pathogens like Clostridium difficile.[1][17] In a mouse model, antibiotic treatment with piperacillin-tazobactam, which disrupts colonization resistance, led to a more than 100-fold decrease in urinary this compound concentrations.[17]
-
Correlation with Microbial Diversity: Metabolites that predict higher gut microbiome diversity include this compound, indolepropionate, and 3-phenylpropionate.[1] This suggests that a diverse and functionally robust microbiome is more efficient at producing the precursors for this compound synthesis.
-
Association with Beneficial Bacteria: The presence of beneficial bacteria such as Faecalibacterium and Butyrivibrio has been linked to this compound levels.[5] These bacteria are known for their ability to degrade plant polysaccharides and produce short-chain fatty acids, indicating a healthy gut environment.
-
Inverse Correlation with Disease States: Lower levels of this compound have been observed in conditions associated with gut dysbiosis. For instance, studies have linked lower this compound to a higher risk of type 2 diabetes.[1] It has also been implicated in chronic kidney disease, where altered gut microbiota and associated metabolites contribute to disease progression.[18]
This compound as an indicator of gut health.
Challenges and Future Directions
While this compound holds great promise as a biomarker, several areas require further investigation:
-
Standardization of Analytical Methods: The development of standardized and validated LC-MS/MS methods across different laboratories is essential for ensuring the comparability of results from various studies.
-
Understanding Influencing Factors: A deeper understanding of how factors such as diet, host genetics, medications, and disease states specifically impact this compound levels is needed to refine its interpretation as a biomarker.
-
Specific Microbial Contributors: While some bacterial genera have been associated with this compound production, identifying the specific species and enzymatic pathways involved will provide a more mechanistic understanding.
-
Clinical Utility: Large-scale prospective clinical studies are required to fully establish the clinical utility of this compound in diagnosing and monitoring gut dysbiosis and related diseases, as well as its potential as a therapeutic target.
References
-
Title: Gut Microbiota and Blood Metabolites Related to Fiber Intake and Type 2 Diabetes | Circulation Research Source: American Heart Association Journals URL: [Link]
-
Title: Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Quantitative UPLC-MS/MS analysis of the gut microbial co-metabolites phenylacetylglutamine, 4-cresyl sulphate and hippurate in human urine: INTERMAP Study Source: ResearchGate URL: [Link]
-
Title: Gut microbial metabolites of dietary polyphenols and their potential role in human health and diseases Source: PubMed URL: [Link]
-
Title: The Role of the Gut Microbiota in the Metabolism of Polyphenols as Characterized by Gnotobiotic Mice Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer Source: Frontiers URL: [Link]
-
Title: Targeted Metabolomics Analysis Identifies Intestinal Microbiota-Derived Urinary Biomarkers of Colonization Resistance in Antibiotic-Treated Mice Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Microbiome–metabolomics reveals gut microbiota associated with glycine-conjugated metabolites and polyamine metabolism in chro Source: eScholarship.org URL: [Link]
-
Title: Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Is Microbiome Science Delivering? Panel on Translation, Metabolites, and What Comes Next Source: YouTube URL: [Link]
-
Title: Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids | Request PDF Source: ResearchGate URL: [Link]
-
Title: A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study Source: MDPI URL: [Link]
-
Title: (PDF) Cinnamoyl lipids as novel signaling molecules modulate the physiological metabolism of cross-phylum microorganisms Source: ResearchGate URL: [Link]
-
Title: Serum this compound (interaction effect, P = 0.0017; group contrasts... Source: ResearchGate URL: [Link]
-
Title: Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual Source: Taylor & Francis Online URL: [Link]
-
Title: Broad Guide For Intervention In Dysbiosis Source: Biomesight URL: [Link]
-
Title: A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids Source: PubMed URL: [Link]
-
Title: Combined Analysis of Transcriptomes and Metabolomes Reveals Key Genes and Substances That Affect the Formation of a Multi-Species Biofilm by Nine Gut Bacteria Source: MDPI URL: [Link]
-
Title: Gut Microbial Metabolites of Dietary Polyphenols and Their Skin Health Benefits Source: NYSCC URL: [Link]
-
Title: Dependence of glycine conjugation on availability of glycine: role of the glycine cleavage system Source: Taylor & Francis Online URL: [Link]
-
Title: Cinnamoyl lipids as novel signaling molecules modulate the physiological metabolism of cross-phylum microorganisms Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Gut microbial metabolites of dietary polyphenols and their potential role in human health and diseases Source: Somaiya Vidyavihar University URL: [Link]
-
Title: Dietary Polyphenols (Flavonoids) Derived from Plants for Use in Therapeutic Health: Antioxidant Performance, ROS, Molecular Mechanisms, and Bioavailability Limitations Source: MDPI URL: [Link]
Sources
- 1. Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the Gut Microbiota in the Metabolism of Polyphenols as Characterized by Gnotobiotic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. biomesight.com [biomesight.com]
- 7. Gut microbial metabolites of dietary polyphenols and their potential role in human health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gut Microbial Metabolites of Dietary Polyphenols and Their Skin Health Benefits - NYSCC [nyscc.org]
- 9. Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. svu-naac.somaiya.edu [svu-naac.somaiya.edu]
- 11. elearning.uniroma1.it [elearning.uniroma1.it]
- 12. A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Targeted Metabolomics Analysis Identifies Intestinal Microbiota-Derived Urinary Biomarkers of Colonization Resistance in Antibiotic-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
The Association Between Cinnamoylglycine and Type 2 Diabetes Risk: A Technical Guide
Abstract
The landscape of type 2 diabetes (T2D) research is increasingly focused on the intricate interplay between host genetics, diet, and the gut microbiome. Emerging from this complex ecosystem are novel metabolites that hold promise as both biomarkers and therapeutic targets. One such molecule, cinnamoylglycine, a conjugate of cinnamic acid and glycine, has garnered significant attention for its consistent inverse association with the risk of developing T2D. This technical guide provides an in-depth exploration of the current understanding of this compound, from its biosynthesis at the host-microbiome interface to its potential mechanisms of action and its utility as a biomarker. Detailed experimental protocols for the quantification of this compound in biological matrices are also presented, offering a comprehensive resource for researchers and drug development professionals in the field of metabolic disease.
Introduction: The Emergence of this compound in Metabolic Health
The global prevalence of type 2 diabetes necessitates the identification of novel preventative and therapeutic strategies. Recent advances in metabolomics have unveiled a vast array of circulating small molecules that are products of co-metabolism between the host and the gut microbiota. This compound has emerged as a significant metabolite of interest due to its strong and consistent inverse association with incident T2D risk.[1] This N-acyl-alpha amino acid is not a direct dietary component but rather a product of a multi-step biosynthetic pathway that bridges microbial and mammalian metabolism. Its circulating levels are positively correlated with diet quality, suggesting a link between healthy dietary patterns, a favorable gut microbiome composition, and a reduced risk of T2D.[1] Furthermore, this compound is recognized as a marker of a healthy and diverse gut microbiome.[2] This guide will dissect the scientific evidence underpinning the association between this compound and T2D risk, providing a technical framework for its further investigation.
Biosynthesis of this compound: A Host-Microbiome Symphony
The production of this compound is a fascinating example of host-microbe co-metabolism, involving a two-stage process that begins in the gut and concludes in the liver.
Stage 1: Microbial Conversion of Phenylalanine to Cinnamic Acid
The journey begins with the dietary intake of phenylalanine, an essential amino acid found in various protein-containing foods. Certain species within the gut microbiota, such as Clostridium sporogenes, possess the enzymatic machinery to metabolize phenylalanine into cinnamic acid.[3] This biotransformation is a key step, as humans lack the enzymes to directly synthesize cinnamic acid from phenylalanine in this manner. The conversion involves the dehydration of phenyllactic acid to trans-cinnamic acid, a chemically demanding reaction catalyzed by the enzyme phenyllactate dehydratase.[3]
Stage 2: Hepatic Glycine Conjugation
Following its production in the gut, cinnamic acid is absorbed into the portal circulation and transported to the liver. Within the mitochondria of hepatocytes, cinnamic acid is activated to its coenzyme A (CoA) thioester, cinnamoyl-CoA. This intermediate then undergoes conjugation with the amino acid glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT).[4][5] The resulting this compound is a water-soluble molecule that is subsequently released into the systemic circulation.
Proposed Mechanism of Action: The PPAR-α Connection
While the precise molecular mechanisms through which this compound exerts its protective effects against T2D are still under active investigation, a compelling body of evidence points towards the involvement of peroxisome proliferator-activated receptor-alpha (PPAR-α).
PPAR-α is a ligand-activated transcription factor that plays a crucial role in regulating lipid and glucose metabolism.[2] Activation of PPAR-α in the liver, muscle, and other metabolically active tissues leads to the upregulation of genes involved in fatty acid oxidation and a subsequent improvement in insulin sensitivity.[2]
Studies have shown that circulating levels of this compound are associated with the activation of PPAR-α.[6] In animal models, treatment with PPAR-α agonists has been shown to significantly decrease urinary levels of this compound, suggesting a feedback mechanism or a shared regulatory pathway.[7][8] It is hypothesized that this compound may act as an endogenous ligand or modulator of PPAR-α activity. By activating PPAR-α, this compound could potentially enhance fatty acid catabolism, reduce lipid accumulation in non-adipose tissues (lipotoxicity), and thereby improve insulin signaling and glucose homeostasis.
This compound as a Biomarker for Type 2 Diabetes Risk
The robust association between circulating this compound levels and a lower incidence of T2D positions it as a promising biomarker for risk assessment.
| Study Cohort | Association with Incident T2D | Odds Ratio (95% CI) | Reference |
| Coronary Artery Risk Development in Young Adults (CARDIA) | Inverse | 0.66 (0.49, 0.87) | [2]([Link]) |
Furthermore, the ratio of this compound to isoleucine has been proposed as an even more effective indicator of T2D risk.[1] Isoleucine, a branched-chain amino acid, has been positively associated with an increased risk of T2D. The opposing associations of this compound and isoleucine with T2D risk suggest that their ratio may capture a more comprehensive picture of metabolic health, integrating aspects of diet quality, gut microbial function, and amino acid metabolism.[1]
Analytical Methodology for this compound Quantification
Accurate and precise quantification of this compound in biological samples is paramount for both research and potential clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.
Sample Preparation: Plasma
The following protocol outlines a standard procedure for the extraction of this compound from human plasma.
Materials:
-
Human plasma (collected in EDTA or heparin tubes)
-
Ice-cold 80% methanol/water (v/v)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (refrigerated)
-
Vortex mixer
-
SpeedVac concentrator
-
80% acetonitrile/water (v/v)
-
LC-MS vials
Procedure:
-
Sample Collection and Storage: Collect whole blood in appropriate anticoagulant tubes. Centrifuge to separate plasma. Aliquot plasma into cryovials and store at -80°C until analysis to minimize freeze-thaw cycles.[9]
-
Protein Precipitation: To 10 µL of thawed plasma in a microcentrifuge tube, add 990 µL of ice-cold 80% methanol/water.[10]
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at approximately 20,000 x g for 15 minutes at 4°C.[10]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
Drying: Dry the supernatant in a SpeedVac concentrator.
-
Reconstitution: Reconstitute the dried extract in 1 mL of 80% acetonitrile/water.[10]
-
Final Centrifugation: Vortex for 1 minute and centrifuge again at ~20,000 x g for 15 minutes at 4°C to pellet any remaining insoluble material.
-
Sample Transfer: Transfer the final supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis
The following provides a general framework for the LC-MS/MS analysis of this compound. Method optimization and validation are crucial for each specific instrument and application.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is suitable for the separation of this compound. A common choice is a column with dimensions of 2.1 mm x 100 mm and a particle size of 1.8 µm.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B is typically used to separate this compound from other plasma components.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
Column Temperature: Maintained at 40°C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
MRM Transitions: The specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution. The precursor ion will be the deprotonated molecule [M-H]⁻.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C₉-cinnamoylglycine) is highly recommended for accurate quantification.
Method Validation
A rigorous validation of the analytical method is essential to ensure the reliability of the data. Key validation parameters include:
-
Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range.
-
Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
-
Selectivity: Ensuring that the method can differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: Evaluating the efficiency of the extraction procedure.
-
Matrix Effect: Assessing the influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: Evaluating the stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion and Future Directions
This compound stands at a critical nexus of diet, microbial metabolism, and host health. The consistent inverse association with type 2 diabetes risk underscores its potential as a valuable biomarker and a key player in metabolic regulation. The proposed mechanism involving PPAR-α activation provides a strong foundation for future mechanistic studies.
Key areas for future research include:
-
Direct Mechanistic Studies: Elucidating the direct interaction of this compound with PPAR-α and other potential cellular targets to confirm its mode of action.
-
Intervention Studies: Conducting human clinical trials to investigate the effects of modulating circulating this compound levels, either through dietary interventions rich in precursors or through direct supplementation, on glucose metabolism and T2D risk markers.
-
Microbiome-Focused Research: Identifying the specific gut microbial species and enzymatic pathways responsible for the efficient conversion of dietary precursors to cinnamic acid.
-
Standardization of Analytical Methods: Establishing standardized and validated analytical protocols for this compound quantification to ensure comparability of data across different research and clinical laboratories.
The continued exploration of this compound holds the promise of not only deepening our understanding of the pathophysiology of type 2 diabetes but also paving the way for novel, microbiome-targeted strategies for its prevention and management.
References
-
Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults. [Link]
-
Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes. [Link]
-
Identifying the Ratio of Circulating this compound to Isoleucine as a Biomarker Linking Diet Quality, Microbial Metabolism, and Type 2 Diabetes Risk in the Coronary Artery Risk Development in Young Adults (CARDIA) Cohorts. [Link]
-
All-Dielectric Metasurface-Based Terahertz Molecular Fingerprint Sensor for Trace this compound Detection. [Link]
-
Serum this compound (interaction effect, P = 0.0017; group contrasts...). [Link]
-
Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract. [Link]
-
Metabolomic and genetic analysis of biomarkers for peroxisome proliferator-activated receptor alpha expression and activation. [Link]
-
Separation of Glycine, N,N-dimethyl- on Newcrom R1 HPLC column. [Link]
-
A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites. [Link]
-
LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma. [Link]
-
Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. [Link]
-
Glucagon-Like Peptide-1 Receptor Agonists. [Link]
-
Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia. [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. [Link]
-
This compound (Compound) - Exposome-Explorer. [Link]
-
Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. [Link]
-
EncP-catalyzed conversion of phenylalanine to trans-cinnamic acid and... [Link]
-
Metabolomic and Genetic Analysis of Biomarkers for PPARα Expression and Activation. [Link]
-
A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Link]
-
Potential Effect of Cinnamaldehyde on Insulin Resistance Is Mediated by Glucose and Lipid Homeostasis. [Link]
-
Cinchonine, a Potential Oral Small-Molecule Glucagon-Like Peptide-1 Receptor Agonist, Lowers Blood Glucose and Ameliorates Non-Alcoholic Steatohepatitis. [Link]
-
Glycine N-acyltransferase - Wikipedia. [Link]
-
Metabolic Control of Viral Infection through PPAR-α Regulation of STING Signaling. [Link]
-
Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. [Link]
-
A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow's milk and urine and application to farm milk samples from Germany. [Link]
-
Host-microbe co-metabolism via MCAD generates circulating metabolites including hippuric acid. [Link]
-
Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. [Link]
-
Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Strategies. [Link]
-
Glycine N-acyltransferase-like 3 is Responsible for Long-chain N-acylglycine Formation in N18TG2. [Link]
-
LC-MS/MS Method Development and Validation for Human Plasma Canagliflozin Determination. [Link]
-
Glycine N-acyltransferase like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. [Link]
-
Aromatic Amino Acid Metabolome In The Human Gut Microbiota. [Link]
-
Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS and Chemometric Tools. [Link]
-
GLP-1 Agonists: What They Are, How They Work & Side Effects. [Link]
-
Extraction of Metabolome From Plasma. [Link]
-
Potential Effect of Cinnamaldehyde on Insulin Resistance Is Mediated by Glucose and Lipid Homeostasis. [Link]
-
Liquid Chromatographic Strategies for Separation of Bioactive Compounds in Food Matrices. [Link]
-
Identification of glycine N-acyltransferase-like 2 (GLYATL2) as a transferase that produces N-acyl glycines in humans. [Link]
-
Mass Spectrometry for Metabolomics. [Link]
-
LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma. [Link]
-
Workflow for the isolation of natural product secondary metabolites using off-line SPE guided by gradient reverse-phase liquid chromatography (LCSPE-fast). [Link]
-
Metabolomics Sample Extraction. [Link]
-
What is a GLP-1 agonist, and how does it work? | Ohio State Medical Center. [Link]
-
Distinct Changes in Microbiota-Mediated Intestinal Metabolites and Immune Responses Induced by Different Antibiotics. [Link]
Sources
- 1. Identifying the Ratio of Circulating this compound to Isoleucine as a Biomarker Linking Diet Quality, Microbial Metabolism, and Type 2 Diabetes Risk in the Coronary Artery Risk Development in Young Adults (CARDIA) Cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 6. Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomic and genetic analysis of biomarkers for peroxisome proliferator-activated receptor alpha expression and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolomic and Genetic Analysis of Biomarkers for PPARα Expression and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cri.utsw.edu [cri.utsw.edu]
Technical Guide: Investigating the Anti-Inflammatory Properties of Cinnamoylglycine
A Strategic Framework for Mechanistic Validation and Therapeutic Application
Executive Summary
Cinnamoylglycine (N-cinnamoylglycine) has historically been categorized merely as a Phase II metabolite—a biomarker of gut microbiota diversity and hepatic mitochondrial function. However, emerging research into the "metabolite-as-drug" paradigm suggests it possesses distinct bioactive properties independent of its parent compound, cinnamic acid.
This guide outlines a rigorous technical framework to investigate this compound as a therapeutic agent. We posit that its anti-inflammatory efficacy acts through a dual mechanism: direct agonism of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and modulation of the NF-κB signaling cascade within the gut-liver axis. This document provides the experimental roadmap for validating these pathways, from in silico modeling to in vivo efficacy.
Mechanistic Landscape: The Gut-Immune Interface
To develop this compound as a therapeutic, one must understand its origin and target. Unlike synthetic NSAIDs, this compound is an endogenous conjugate formed in the hepatic mitochondria following the absorption of dietary cinnamic acid (derived from Cinnamomum spp.).
The Proposed Mechanism of Action (MOA)
Current pharmacological data suggests this compound functions as an endogenous anti-inflammatory signal .
-
PPAR-α Activation: Structural homology to other N-acyl glycines suggests this compound acts as a ligand for PPAR-α, a nuclear receptor that downregulates pro-inflammatory gene expression (e.g., Il6, Tnfa).
-
NF-κB Suppression: By stabilizing the IκBα inhibitor, it prevents the nuclear translocation of p65/p50, effectively halting the cytokine storm at the transcriptional level.
Visualization: Signaling Pathway
The following diagram illustrates the proposed pharmacodynamics of this compound within a macrophage.
Figure 1: Proposed dual-mechanism of this compound: Direct PPAR-α agonism and trans-repression of NF-κB signaling.
Preclinical Evaluation Strategy
To validate the hypothesis above, a two-tiered experimental approach is required.
Phase I: In Vitro Validation (Macrophage Model)
Objective: Quantify the suppression of inflammatory mediators (NO, TNF-α, IL-6) in LPS-stimulated RAW 264.7 cells.
Rationale: Macrophages are the primary effectors of the innate immune response. Using Lipopolysaccharide (LPS) induces a robust inflammatory state, providing a high signal-to-noise ratio for testing potential inhibitors.
Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 cells at
cells/well in 96-well plates containing DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂. -
Pre-treatment: Replace media with serum-free DMEM containing this compound at gradient concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control (DMSO < 0.1%) and a positive control (Dexamethasone 1 µM). Incubate for 1 hour.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Griess Assay:
-
Harvest 100 µL of supernatant.
-
Mix with 100 µL Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 mins (protect from light).
-
-
Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate NO concentration using a sodium nitrite standard curve.
Data Output Table Template:
| Group | Concentration (µM) | Absorbance (540nm) | NO Concentration (µM) | Inhibition (%) |
| Control (No LPS) | - | 0.05 ± 0.01 | 1.2 | - |
| LPS Only | - | 0.85 ± 0.04 | 45.6 | 0% |
| This compound | 50 | 0.45 ± 0.03 | 22.1 | 51.5% |
| This compound | 100 | 0.25 ± 0.02 | 12.4 | 72.8% |
| Dexamethasone | 1 | 0.15 ± 0.01 | 6.5 | 85.7% |
Phase II: In Vivo Validation (DSS-Induced Colitis)
Objective: Assess therapeutic efficacy in a complex organismal model relevant to the metabolite's gut origin.
Rationale: Since this compound is a gut-derived metabolite, Dextran Sulfate Sodium (DSS)-induced colitis is the most physiologically relevant model. It mimics human Ulcerative Colitis (UC), characterized by epithelial damage and leukocyte infiltration.
Protocol Workflow
-
Acclimatization: Male C57BL/6 mice (n=10/group), 8 weeks old.
-
Induction: Administer 2.5% DSS in drinking water for 7 days.
-
Treatment:
-
Group A: Naive (Water only).
-
Group B: DSS + Vehicle (PBS).
-
Group C: DSS + this compound (50 mg/kg, Oral Gavage, Daily).
-
Group D: DSS + 5-ASA (Positive Control, 100 mg/kg).
-
-
Readouts (Day 8):
-
Disease Activity Index (DAI): Score based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: A surrogate marker for inflammation (shortening indicates severity).
-
Histopathology: H&E staining to visualize crypt architecture and infiltration.
-
Experimental Workflow Diagram
Figure 2: Workflow for validating this compound efficacy in a DSS-induced colitis model.
Pharmacokinetics & Drug-Likeness
For this compound to succeed as a therapeutic, it must demonstrate favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
Stability: Unlike simple esters, the amide bond in this compound offers resistance to rapid hydrolysis by plasma esterases, potentially extending its half-life compared to cinnamic acid alone.
-
Solubility: Moderate. Formulation strategies (e.g., cyclodextrin complexation) may be required for high-dose in vivo studies.
-
Safety Profile: As an endogenous metabolite found in human urine, the toxicity threshold is expected to be significantly higher than synthetic xenobiotics.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 709625, N-Cinnamoylglycine. Retrieved from [Link]
-
Zhang, H., & Tsao, R. (2016).[1] Dietary polyphenols, oxidative stress and antioxidant and anti-inflammatory effects. Current Opinion in Food Science. Retrieved from [Link][1]
-
Guma, M., et al. (2025). Targeted Microbial Shifts and Metabolite Profiles Were Associated with Clinical Response to an Anti-Inflammatory Diet in Osteoarthritis.[2] ResearchGate. Retrieved from [Link]
Sources
Methodological & Application
Quantitative Determination of Cinnamoylglycine in Human Plasma by UHPLC-MS/MS: An Application Note and Protocol
Abstract
This application note presents a detailed, robust, and validated method for the quantification of Cinnamoylglycine in human plasma using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). This compound, a metabolite derived from the conjugation of cinnamic acid and glycine, is gaining prominence as a potential biomarker associated with gut microbiome health, diet quality, and its inverse correlation with the risk of type 2 diabetes.[1] The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with international guidelines.
Introduction: The Significance of this compound Quantification
This compound is a fascinating metabolite that sits at the crossroads of host and microbial metabolism. It is formed when cinnamic acid, a product of microbial fermentation of phenylalanine in the gut, is conjugated with glycine in the liver.[1] Emerging research has highlighted its potential as a valuable biomarker. Studies have shown that levels of this compound are positively correlated with diet quality and inversely associated with the risk of developing type 2 diabetes.[1] Furthermore, its urinary excretion has been suggested as a marker for a healthy gut microbiome, potentially indicating resistance to pathogenic microorganisms like Clostridium difficile.[2]
Given its links to crucial health indicators, the ability to accurately and precisely quantify this compound in biological matrices like plasma is paramount for advancing research in metabolic diseases, nutrition, and gut microbiome studies. This application note provides a meticulously developed UHPLC-MS/MS method to meet this analytical need, offering the high sensitivity and specificity required for clinical and research applications.
Principle of the Method
This method employs a straightforward protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. The quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This targeted approach ensures high selectivity and sensitivity for the analyte of interest.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS) is strongly recommended to compensate for any variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[2][5]
Materials and Reagents
| Material/Reagent | Supplier (Example) | Grade |
| This compound | Sigma-Aldrich | ≥98% |
| This compound-(¹³C₆, ¹⁵N₁) | Cambridge Isotope Laboratories | ≥98% atom |
| Acetonitrile | Fisher Scientific | LC-MS Grade |
| Formic Acid | Thermo Fisher Scientific | LC-MS Grade |
| Water | Milli-Q® system | Type 1 |
| Human Plasma (K₂EDTA) | BioIVT | --- |
Instrumentation and Analytical Conditions
UHPLC System
A high-performance UHPLC system capable of delivering reproducible gradients at high pressures is required.
-
Analytical Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometer
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is necessary for this application.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
Data Acquisition and Processing
The instrument control, data acquisition, and processing should be performed using the manufacturer's software (e.g., SCIEX Analyst®, Waters MassLynx®).
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve and QC samples.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of this compound-(¹³C₆, ¹⁵N₁) in methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
-
Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC levels (Low, Mid, High).
Plasma Sample Preparation Protocol
The following protocol is a robust method for extracting this compound from plasma samples.
-
Thaw: Thaw plasma samples and QC samples on ice.
-
Aliquot: Pipette 100 µL of each plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the IS working solution (100 ng/mL) to all tubes except for the blank plasma sample (add 10 µL of 50:50 methanol:water instead).
-
Vortex: Briefly vortex each tube to mix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The use of acetonitrile is effective for protein precipitation in plasma samples.[6][7]
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.
-
Transfer Supernatant: Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject: Inject 5 µL of the supernatant into the UHPLC-MS/MS system.
Caption: Plasma Sample Preparation Workflow.
UHPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry - MRM Transitions
The following MRM transitions are proposed for this compound and its stable isotope-labeled internal standard. The precursor ion for this compound is its protonated molecule [M+H]⁺, which has a theoretical m/z of 206.1. The fragmentation is expected to occur at the amide bond, yielding the glycine fragment (m/z 75.1) or the cinnamoyl fragment (m/z 131.1).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (CE) |
| This compound (Quantifier) | 206.1 | 75.1 | 100 | Optimize (start at 25 eV) |
| This compound (Qualifier) | 206.1 | 131.1 | 100 | Optimize (start at 15 eV) |
| This compound-(¹³C₆, ¹⁵N₁) (IS) | 213.1 | 80.1 | 100 | Optimize (start at 25 eV) |
Note on Collision Energy Optimization: The provided collision energy values are starting points. For optimal sensitivity, it is crucial to perform a compound optimization experiment by infusing a standard solution of this compound and its internal standard directly into the mass spectrometer and varying the collision energy to find the value that produces the most intense product ion signal.
Method Validation
The developed method should be validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][6] The following parameters must be assessed:
Selectivity and Specificity
Analyze at least six different blank plasma samples to ensure no endogenous interferences are observed at the retention time of this compound and its internal standard.
Linearity and Range
The calibration curve should be linear over the expected concentration range of this compound in plasma. A minimum of six non-zero concentration points should be used, and the correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision should be evaluated at a minimum of four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration for accuracy and a coefficient of variation (CV) of ≤15% (≤20% for LLOQ) for precision.
Matrix Effect
The effect of the plasma matrix on the ionization of the analyte and internal standard should be assessed by comparing the peak areas of the analyte in post-extraction spiked samples with those in neat solutions.
Recovery
The extraction efficiency of the method should be determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples at three QC levels.
Stability
The stability of this compound in plasma should be evaluated under various conditions, including:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a specified period.
-
Long-Term Stability: At -80 °C for an extended duration.
-
Autosampler Stability: In the autosampler at a controlled temperature.
Results and Discussion
This UHPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protein precipitation method is simple, fast, and effective. The chromatographic conditions ensure good separation of this compound from potential interferences. The use of MRM provides the necessary selectivity and sensitivity for accurate quantification at endogenous levels. The validation of this method according to international guidelines will ensure the generation of high-quality data for clinical and research studies.
Caption: Overview of the analytical workflow.
Conclusion
The UHPLC-MS/MS method detailed in this application note is a powerful tool for the accurate and precise quantification of this compound in human plasma. This method is well-suited for high-throughput analysis in clinical research, drug development, and academic laboratories investigating the role of this important metabolite in health and disease. The comprehensive protocol and validation guidelines provided will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of the interplay between diet, the gut microbiome, and human health.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
A Strategy for Sensitive, Large Scale Quantitative Metabolomics. (2012). Metabolites. [Link]
-
Identifying the Ratio of Circulating this compound to Isoleucine as a Biomarker Linking Diet Quality, Microbial Metabolism, and Type 2 Diabetes Risk in the Coronary Artery Risk Development in Young Adults (CARDIA) Cohorts. (2020). The Journal of Nutrition. [Link]
-
Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes. (2021). Nature Communications. [Link]
-
New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. (2013). Metabolomics. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2013). Journal of Hematology & Oncology. [Link]
-
Internal Standards in metabolomics. IsoLife. [Link]
-
Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry. (2024). BMC Geriatrics. [Link]
-
Detailed methodology of different plasma preparation procedures evaluated and compared in the study. (2018). ResearchGate. [Link]
-
MRMQuant: Automated MRM Data Quantitation for Large-Scale Targeted Metabolomics Analysis. (2024). Journal of Proteome Research. [Link]
-
Estimation of minoxidil in human plasma using UHPLC-MS/MS and its application in pharmacokinetic study. (2022). Journal of Chromatography B. [Link]
-
Metabolomics Sample Extraction. MetwareBio. [Link]
-
Novel LC-MS/MS Method for Quantification of Semaglutide in Human Plasma and its Application in Pharmacokinetic Studies. (2023). Journal of Applied Pharmaceutical Science. [Link]
Sources
- 1. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRMQuant: Automated MRM Data Quantitation for Large-Scale Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Strategy for Sensitive, Large Scale Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Cinnamoylglycine in Human Serum by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed protocol for the quantitative analysis of cinnamoylglycine in human serum samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a metabolite derived from the gut microbial metabolism of dietary polyphenols, is an emerging biomarker associated with gut microbiome health, type 2 diabetes risk, and muscle quality.[1][2][3] The described method employs a robust sample preparation procedure involving protein precipitation followed by a two-step derivatization to enhance the volatility and thermal stability of the analyte for GC-MS analysis. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for the quantification of this significant biomarker in a complex biological matrix.
Introduction: The Significance of this compound
This compound (N-cinnamoylglycine) is a glycine conjugate of cinnamic acid. Its presence and concentration in systemic circulation are largely dependent on the metabolic activity of the gut microbiome.[2] Dietary precursors, such as cinnamic acid found in fruits, vegetables, and whole grains, are metabolized by gut bacteria, leading to the formation of this compound, which is then absorbed into the bloodstream.[2]
Emerging research has highlighted this compound as a potential biomarker for several physiological and pathophysiological states:
-
Gut Microbiome Health: The levels of this compound in serum and urine can serve as an indicator of the composition and metabolic function of the gut microbiota. It has been proposed as a marker for colonization resistance against pathogens like Clostridium difficile.[1]
-
Type 2 Diabetes: Studies have shown an association between serum levels of this compound and the diversity of the gut microbiome, which in turn is linked to the risk of developing type 2 diabetes.[1][2]
-
Muscle Metabolism and Quality: There is evidence suggesting a correlation between circulating this compound and muscle health, indicating a potential role in the gut-muscle axis.[3]
Given its biological significance, the accurate and precise quantification of this compound in serum is crucial for advancing research in these areas. GC-MS offers a powerful analytical platform for this purpose, providing high sensitivity and selectivity.[4][5]
Principle of the Method
The analysis of polar, non-volatile compounds like this compound by GC-MS necessitates a chemical modification step known as derivatization.[6] This process converts the analyte into a more volatile and thermally stable derivative suitable for gas chromatography. The overall workflow can be summarized as follows:
Figure 1: General workflow for the GC-MS analysis of this compound in serum.
The core of this method lies in the derivatization of this compound. A two-step process is employed:
-
Methoximation: This step targets any ketone groups present, though it is included here as part of a comprehensive metabolomics approach. It stabilizes the molecule and prevents the formation of multiple isomers.
-
Silylation: The active hydrogens on the carboxylic acid and amide groups of this compound are replaced with trimethylsilyl (TMS) groups. This significantly increases the volatility and thermal stability of the molecule, making it amenable to GC analysis.
Experimental Protocols
Reagents and Materials
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended (e.g., ¹³C- or ¹⁵N-labeled this compound). If unavailable, a compound with similar chemical properties and chromatographic behavior can be used.
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ultrapure water
-
Human serum (drug-free, for calibration and quality control samples)
Sample Preparation
This protocol is designed for a 50 µL serum sample volume.
-
Thawing: Thaw frozen serum samples on ice to prevent degradation of metabolites.
-
Protein Precipitation:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of serum.
-
Add 150 µL of cold (-20°C) methanol containing the internal standard at a known concentration.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new 1.5 mL microcentrifuge tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 37°C.[7] This step is critical for removing all traces of water and solvent before derivatization.
Derivatization
-
Methoximation:
-
Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 20 µL of this solution to the dried sample residue.
-
Vortex for 1 minute and incubate at 37°C for 90 minutes with shaking.
-
-
Silylation:
-
Add 20 µL of MSTFA + 1% TMCS to the sample.
-
Vortex for 1 minute.
-
Incubate at 70°C for 60 minutes with shaking.
-
-
Final Step: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.
Figure 2: Silylation of this compound for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
| GC Parameter | Setting |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 60°C, hold for 1 min; ramp at 10°C/min to 320°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| MS Parameter | Setting |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification |
| SIM Ions (for Di-TMS-Cinnamoylglycine) | To be determined from the mass spectrum of the derivatized standard. Based on available data, potential ions could include the molecular ion and characteristic fragments.[8] |
Data Analysis and Quantification
The identification of di-TMS-cinnamoylglycine is based on its retention time and its mass spectrum compared to an authentic standard. Quantification is achieved by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.
Method Validation
A "fit-for-purpose" approach to validation is recommended for biomarker analysis. The following parameters should be assessed:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with at least 5 non-zero standards. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured concentration to the true concentration. Assessed using Quality Control (QC) samples at low, medium, and high concentrations. | Mean concentration within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Precision | The degree of agreement among individual measurements. Assessed as intra-day and inter-day precision using QC samples. | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ). |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank serum from multiple sources. | No significant interfering peaks at the retention time of the analyte and IS. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting compounds from the matrix. | Assessed by comparing the response of the analyte in neat solution versus post-extraction spiked serum. |
| Stability | The stability of this compound in serum under various conditions (freeze-thaw, short-term bench-top, long-term storage) and the stability of the derivatized sample. | Analyte concentration should be within ±15% of the initial concentration. |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of the biomarker this compound in human serum by GC-MS. The method is based on a robust sample preparation technique involving protein precipitation and chemical derivatization, followed by sensitive and selective GC-MS detection. By following this guide and performing a thorough method validation, researchers can obtain reliable and reproducible data to further investigate the role of this compound in human health and disease.
References
-
Menni, C., et al. (2020). Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes. Nature Communications. Available at: [Link]
-
Karimi, P., et al. (2018). A method of GC-MS analysis of serum metabolites. Journal of Chemical Health Risks. Available at: [Link]
-
Kiseleva, O., & Kurbatov, I. (2022). Defining Blood Plasma and Serum Metabolome by GC-MS. Encyclopedia.pub. Available at: [Link]
-
de Jong, F. A., & van der Werf, M. J. (2005). Quantitative metabolomics based on gas chromatography mass spectrometry: status and perspectives. Journal of Chromatography B, 829(1-2), 1-13. Available at: [Link]
-
Pallister, T., et al. (2017). Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes. Wellcome Open Research. Available at: [Link]
-
Tsopanoglou, N. E., & Tsopelas, F. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. International Journal of Molecular Sciences. Available at: [Link]
-
Silva, L., et al. (2006). GC-MS data (retention times, molecular weight and monitored mass for the pharmaceutical products investigated). ResearchGate. Available at: [Link]
-
Fisher, L., et al. (2018). A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry. Clinical Biochemistry. Available at: [Link]
-
Wiechert, W. (2002). Derivatization methods for GC-MS analysis of metabolites. ResearchGate. Available at: [Link]
-
FooDB. (2021). Showing Compound this compound (FDB028325). Available at: [Link]
-
Li, M., et al. (2019). Microbiome–metabolomics reveals gut microbiota associated with glycine-conjugated metabolites and polyamine metabolism in chronic kidney disease. eScholarship, University of California. Available at: [Link]
-
Organomation. (2023). Serum Sample Preparation for LC-MS and GC-MS. Available at: [Link]
-
University of California, Davis. Sample Preparation Guidelines for GC-MS. Available at: [Link]
-
Wikoff, W. R., et al. (2009). Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Unknown. Qualitative and quantitative analysis/method validation in metabolomics. SlidePlayer. Available at: [Link]
-
Dunn, W. B., et al. (2022). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. Metabolomics. Available at: [Link]
-
Chemistry For Everyone. (2023). What Is Derivatization In GC-MS?. YouTube. Available at: [Link]
-
Exposome-Explorer. (2021). This compound (Compound). Available at: [Link]
-
Wang, X., et al. (2022). Combined Analysis of Transcriptomes and Metabolomes Reveals Key Genes and Substances That Affect the Formation of a Multi-Species Biofilm by Nine Gut Bacteria. International Journal of Molecular Sciences. Available at: [Link]
-
Salomone, A., et al. (2018). Retention times (RT) and mass spectrometry parameters for all target compounds. ResearchGate. Available at: [Link]
-
Shimadzu. Pretreatment Procedure Handbook for Metabolites Analysis. Available at: [Link]
-
Dettmer, K., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites. Available at: [Link]
-
Needham, B. (2023). Brain-Relevant Microbial Metabolites. YouTube. Available at: [Link]
-
Strehmel, N., et al. (2008). Retention index thresholds for compound matching in GC-MS metabolite profiling. Journal of Chromatography B. Available at: [Link]
-
Lustgarten, M. S., et al. (2015). Analytes and Metabolites Associated with Muscle Quality in Young, Healthy Adults. Medicine and science in sports and exercise. Available at: [Link]
Sources
- 1. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytes and Metabolites Associated with Muscle Quality in Young, Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Quantitative metabolomics based on gas chromatography mass spectrometry: status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. organomation.com [organomation.com]
- 8. Showing Compound this compound (FDB028325) - FooDB [foodb.ca]
Application Note: Method Development for Cinnamoylglycine Detection in Urine
Executive Summary
This Application Note details the complete method development lifecycle for the quantitation of Cinnamoylglycine (N-cinnamoylglycine) in human urine. As a conjugate of cinnamic acid and glycine, this compound serves as a critical biomarker for beta-oxidation efficiency (specifically Medium-Chain Acyl-CoA Dehydrogenase Deficiency, MCADD) and a proxy for gut microbiome diversity related to polyphenol metabolism.
This guide moves beyond standard "recipe" protocols, offering a decision-making framework for optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters. We address specific challenges inherent to the urine matrix—high salt content, variable pH, and isobaric interferences—and provide a validated workflow using Solid Phase Extraction (SPE) and Negative Electrospray Ionization (ESI-).
Biological & Clinical Significance[1][2]
Understanding the "why" drives the "how" of method development. This compound (
-
Mitochondrial Beta-Oxidation: In healthy metabolism, medium-chain fatty acids are broken down efficiently. Accumulation of acylglycines, including this compound, often signals a bottleneck in dehydrogenation steps, relevant in screening for MCADD.
-
Microbiome-Host Co-metabolism: Dietary polyphenols (e.g., from berries, coffee) are metabolized by gut bacteria into cinnamic acid, which is subsequently conjugated with glycine in the host liver.[1] Urinary levels thus reflect both dietary intake and microbiome functional integrity.
Analytical Challenges & Strategy
Physicochemical Profile[4][5]
-
Molecular Weight: 205.21 g/mol [2]
-
pKa: ~3.9 (Carboxylic acid moiety)
-
LogP: ~1.0 – 1.4 (Moderately lipophilic)
-
Solubility: High in organic solvents; moderate in water.
The Matrix Problem (Urine)
Urine is chemically aggressive.[1] High concentrations of urea, salts, and creatinine can suppress ionization in the MS source. Furthermore, the presence of isomeric acylglycines requires chromatographic resolution.
Strategic Decision:
We utilize Negative Electrospray Ionization (ESI-) . While positive mode (
Method Development Protocol
Phase I: Mass Spectrometry Optimization
Objective: Determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).
Workflow:
-
Infusion: Prepare a 1 µg/mL standard solution of this compound in 50:50 Methanol:Water. Infuse at 10 µL/min directly into the MS source.
-
Polarity Check: Compare ESI+ (m/z 206.1) vs. ESI- (m/z 204.1). Result: ESI- typically yields lower background in urine matrices for this acid.
-
Fragmentation (Product Ion Scan): Apply collision energy (CE) ramps (5–50 eV).
-
Precursor: 204.1
-
Primary Fragment (Quantifier): 147.1 (Cinnamate anion, cleavage of amide bond).
-
Secondary Fragment (Qualifier): 74.0 (Glycine moiety).
-
Phase II: Chromatographic Separation
Objective: Retain the analyte while separating it from polar salts and hydrophobic interferences.
-
Column: C18 is the standard choice (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
Gradient: A shallow gradient is required to separate this compound from other acylglycines.[1]
Table 1: Optimized LC Gradient Parameters
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Event |
| 0.00 | 5 | 0.4 | Load/Desalt |
| 1.00 | 5 | 0.4 | Isocratic Hold |
| 6.00 | 95 | 0.4 | Elution |
| 7.50 | 95 | 0.4 | Wash |
| 7.60 | 5 | 0.4 | Re-equilibration |
| 10.00 | 5 | 0.4 | Stop |
Phase III: Sample Preparation (The Critical Step)
We present two pathways: Dilute-and-Shoot (High Throughput) and Solid Phase Extraction (SPE) (High Sensitivity).
Pathway A: Dilute-and-Shoot (Screening)
-
Thaw urine at room temperature and vortex.
-
Centrifuge at 12,000 x g for 10 min to remove particulates.
-
Dilute 50 µL supernatant with 450 µL Mobile Phase A.
-
Add Internal Standard (this compound-d5).
-
Inject.
Pathway B: Solid Phase Extraction (Validation Grade)
Rationale: Removes salts and phospholipids that cause matrix effects.
-
Cartridge: HLB (Hydrophilic-Lipophilic Balance) 30 mg/1 cc.
-
Condition: 1 mL Methanol followed by 1 mL Water.
-
Load: 200 µL Urine + 20 µL Internal Standard + 200 µL 0.1% Formic Acid.
-
Wash: 1 mL 5% Methanol in Water (removes salts).
-
Elute: 1 mL 100% Methanol.
-
Dry & Reconstitute: Evaporate under
at 40°C; reconstitute in 200 µL Mobile Phase A.
Visualization of Workflow
The following diagram illustrates the decision logic and workflow for the method development process.
Caption: Workflow logic for this compound method development, highlighting the critical decision path from ionization mode selection to sample preparation strategies.
Final Method Parameters & Validation
MRM Transitions (ESI Negative)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (V) | Role |
| This compound | 204.1 | 147.1 | 50 | 15 | Quantifier |
| This compound | 204.1 | 74.0 | 50 | 25 | Qualifier |
| IS (Cin-Gly-d5) | 209.1 | 152.1 | 50 | 15 | Internal Std |
Validation Summary (Expected Performance)
-
Linearity:
over range 10 ng/mL – 5000 ng/mL. -
LLOQ: ~5 ng/mL (SPE method); ~20 ng/mL (Dilute-and-Shoot).
-
Precision (CV%): <15% (Intra-day and Inter-day).
-
Recovery: 85–105% using HLB SPE.
Troubleshooting & Optimization Tips
-
Issue: Signal Suppression.
-
Cause: Co-eluting matrix components (e.g., high urea).
-
Fix: Switch from Dilute-and-Shoot to SPE. Ensure the "Wash" step in SPE is sufficient (5% Methanol).
-
-
Issue: Peak Tailing.
-
Cause: Interaction of the carboxylic acid with free silanols on the column.
-
Fix: Ensure Ammonium Acetate (5-10 mM) is present in Mobile Phase A to buffer the pH.
-
-
Issue: Retention Time Shift.
-
Cause: pH fluctuation in urine samples.
-
Fix: The high dilution factor or SPE reconstitution in Mobile Phase A usually mitigates this. Ensure column temperature is stable (40°C).
-
References
-
Human Metabolome Database (HMDB). Metabocard for this compound (HMDB0000930). [Link][1][2]
-
El-Khatib, A. H., et al. (2023). A sensitive LC-MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow's milk and urine.[1][4][5] Analytical and Bioanalytical Chemistry.[6][1][4][5][7][8] [Link]
-
FDA (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1]
-
Li, C., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Analytical Chemistry.[6][1][5][7][9][10] [Link]
Sources
- 1. Positive/negative ion-switching-based LC–MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H11NO3 | CID 709625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow's milk and urine and application to farm milk samples from Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A positive/negative ion–switching, targeted mass spectrometry–based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Note: Robust Sample Preparation Strategies for the Quantification of Cinnamoylglycine in Biological Matrices
Introduction: The Importance of Precision in Cinnamoylglycine Analysis
This compound is an acylglycine that serves as a significant biomarker in the study of metabolic pathways and the diagnosis of certain inborn errors of metabolism.[1][2] Its accurate quantification in biological matrices such as plasma, serum, and urine is paramount for clinical diagnostics and pharmaceutical research. The complexity of these biological samples, however, presents a significant analytical challenge. Endogenous components like proteins, phospholipids, and salts can interfere with analysis, leading to inaccurate results.[3][4]
This interference, known as the "matrix effect," can suppress or enhance the analyte signal during analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).[3][5][6] Therefore, a robust and validated sample preparation protocol is not merely a preliminary step but the foundation of reliable quantification. The primary goal of sample preparation is to remove these interfering substances while ensuring high, reproducible recovery of the target analyte, this compound.[7]
This application note provides a comprehensive guide to the most effective sample preparation techniques for this compound analysis. As a Senior Application Scientist, this guide is structured to explain the causality behind experimental choices, ensuring that researchers can not only follow the protocols but also adapt them to their specific needs, adhering to the principles of expertise, authoritativeness, and trustworthiness.
Pre-Analytical Considerations: Matrix Selection and Handling
The choice of biological matrix is often dictated by the research question. Plasma is commonly used for pharmacokinetic studies, while urine can provide a non-invasive window into metabolic excretion.
Key Handling Protocols:
-
Blood Collection: If plasma is the desired matrix, blood should be collected in tubes containing an anticoagulant. For serum, blood should be allowed to clot at room temperature for 30-60 minutes.[8]
-
Centrifugation: To separate plasma or serum from blood cells, centrifugation should be performed at low temperatures (e.g., 4°C) to minimize enzymatic activity.[8]
-
Storage: For long-term stability, samples should be stored at -80°C.[8] It is crucial to minimize freeze-thaw cycles, as they can lead to degradation of certain metabolites.[8]
Core Sample Preparation Techniques
The selection of a sample preparation technique depends on a balance of factors including the required level of cleanliness, sample throughput, cost, and the complexity of the sample matrix. We will explore three widely used methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Method 1: Protein Precipitation (PPT)
Principle and Rationale: Protein precipitation is a straightforward and rapid method for removing proteins from biological samples.[9][10] It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to the sample.[10] This disrupts the hydration shell around the proteins, causing them to precipitate out of the solution.[10] PPT is often the first choice for high-throughput applications due to its simplicity and speed.
Experimental Protocol: Protein Precipitation
-
Sample Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma or serum sample.[11]
-
Internal Standard Spiking: Add an appropriate volume of a stock solution of an internal standard (e.g., a stable isotope-labeled this compound) to all samples, calibrators, and quality controls.
-
Precipitation: Add 300 µL of ice-cold acetonitrile. A 3:1 solvent-to-sample ratio is common for efficient protein removal.[12]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[13][14]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.
Method 2: Liquid-Liquid Extraction (LLE)
Principle and Rationale: Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[15] LLE is more selective than PPT and can produce a cleaner extract, leading to reduced matrix effects. The choice of organic solvent is critical and depends on the polarity of the analyte. For acylglycines, solvents like ethyl acetate are commonly used.[15]
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Preparation: In a glass tube, add 200 µL of urine or plasma sample.
-
Internal Standard Spiking: Add the internal standard.
-
Acidification: Acidify the sample by adding a small volume of an acid (e.g., 1M sulfuric acid) to protonate the this compound, increasing its solubility in the organic phase.[16][17]
-
Extraction: Add 1 mL of ethyl acetate.
-
Mixing: Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[17]
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS analysis.
Method 3: Solid-Phase Extraction (SPE)
Principle and Rationale: Solid-phase extraction is a highly selective and efficient sample preparation technique that can isolate and concentrate analytes from complex mixtures.[18] The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase).[19] The analyte of interest is retained on the sorbent while interferences are washed away.[19] The analyte is then eluted with a small volume of a strong solvent.[19] For acylglycines, which are acidic, an anion exchange SPE cartridge is often effective.[1]
Experimental Protocol: Solid-Phase Extraction (Anion Exchange)
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[15][20]
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 6.5).
-
Sample Loading: Load the pre-treated sample (e.g., 500 µL of urine diluted with the equilibration buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove neutral and basic interferences.
-
Elution: Elute the this compound with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Method Comparison and Selection
The choice of sample preparation method is a critical decision in bioanalysis. The following table provides a comparative summary to aid in this selection process.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Matrix Effect | High | Moderate | Low |
| Recovery | Variable, potential for co-precipitation | Good to High | High and Reproducible |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Complexity | Low | Moderate | High |
| Automation Potential | High | Moderate | High |
Recommendations:
-
For high-throughput screening or discovery metabolomics: Protein precipitation is often the preferred method due to its speed and low cost.[12][21]
-
For targeted quantification requiring moderate cleanliness: Liquid-liquid extraction offers a good balance between cleanliness, cost, and throughput.[15]
-
For validated clinical assays or when high sensitivity and specificity are required: Solid-phase extraction is the gold standard for producing the cleanest extracts and minimizing matrix effects.[1]
Quality Control and Method Validation
A robust analytical method requires rigorous validation to ensure its performance is reliable and reproducible. Key validation parameters, as recommended by regulatory bodies like the FDA, include accuracy, precision, selectivity, stability, and the assessment of matrix effects.[22][23][24][25]
Assessing Matrix Effects and Recovery: A common approach to evaluate matrix effects is the post-extraction spike method. This involves comparing the analyte response in a spiked matrix extract to the response in a pure solvent standard.
Recovery is assessed by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
These validation experiments are crucial for ensuring the trustworthiness of the analytical data and are a requirement for methods used in regulated environments.[23][26]
Conclusion
The successful analysis of this compound is critically dependent on the chosen sample preparation technique. While protein precipitation offers a rapid and simple approach for high-throughput needs, it is more susceptible to matrix effects. Liquid-liquid extraction provides a cleaner sample with moderate effort. For the highest level of accuracy and sensitivity, particularly for clinical applications, solid-phase extraction is the most effective method for minimizing interferences and ensuring reliable quantification. The protocols and comparative data presented in this application note provide a solid foundation for researchers to develop and validate robust analytical methods for this compound analysis.
References
-
Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures . PubMed. [Link]
-
Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS . PubMed. [Link]
-
Detailed methodology of different plasma preparation procedures... . ResearchGate. [Link]
-
HT-Sample Preparation Techniques for Bioanalysis . Wiley Analytical Science. (2012). [Link]
-
How do I perform an Acetone Precipitation for concentrating and desalting protein samples? . Qiagen. [Link]
-
LC-MS Based Metabolomics Analysis of Wheat Grain | Protocol Preview . JoVE. (2023-03-14). [Link]
-
Protein Precipitation Methods for Proteomics . Bio-Synthesis Inc. (2014-09-04). [Link]
-
Protein Precipitation Method . Phenomenex. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates . Agilent Technologies, Inc. [Link]
-
Small scale His-Tag purification under nature conditions . The Wolfson Centre for Applied Structural Biology. [Link]
-
Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures . PMC - NIH. (2020-10-12). [Link]
-
Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting . PMC - NIH. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples . PMC - NIH. [Link]
-
Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites . MDPI. (2025-02-05). [Link]
-
Plasma/serum sample preparation for untargeted MS-based metabolomic . Protocols.io. (2024-09-19). [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions . LCGC International. (2025-03-10). [Link]
-
A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry . PubMed. [Link]
-
Solid-Phase Extraction . Chemistry LibreTexts. (2023-08-29). [Link]
-
(PDF) Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures . ResearchGate. (2025-10-15). [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . KCAS Bio. [Link]
-
An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy . ResearchGate. (2025-10-16). [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? . NorthEast BioLab. [Link]
-
Bioanalytical Method Validation . U.S. Food and Drug Administration. [Link]
-
Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis . Taylor & Francis. [Link]
-
An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy . MDPI. [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives . YouTube. (2020-07-06). [Link]
-
Importance of matrix effects in LC–MS/MS bioanalysis . Bioanalysis Zone. [Link]
-
Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders . PubMed. [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material . U.S. Food and Drug Administration. (2024-01-27). [Link]
-
What is Solid Phase Extraction (SPE)? . Organomation. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance . U.S. Department of Health and Human Services. [Link]
Sources
- 1. A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. Plasma/serum sample preparation for untargeted MS-based metabolomic [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 14. Protein Precipitation Methods for Proteomics [biosyn.com]
- 15. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. organomation.com [organomation.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. labs.iqvia.com [labs.iqvia.com]
- 23. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 24. youtube.com [youtube.com]
- 25. hhs.gov [hhs.gov]
- 26. database.ich.org [database.ich.org]
Definitive Identification of Cinnamoylglycine using High-Resolution Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the unambiguous identification of Cinnamoylglycine, a metabolite of interest in various biological and clinical studies, using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). We delve into the rationale behind method development, offering detailed protocols for sample preparation, chromatographic separation, and mass spectrometric analysis. By leveraging the high mass accuracy and fragmentation capabilities of modern Orbitrap and Q-TOF mass spectrometers, this guide equips researchers with the necessary tools for confident structural elucidation of this compound in complex biological matrices.
Introduction to this compound and the Analytical Imperative
This compound (N-Cinnamoylglycine) is an N-acyl-alpha amino acid that has been identified as a human metabolite, particularly in urine and blood.[1][2] Its presence is often linked to dietary intake of cinnamates found in plants or as a product of gut microflora metabolism.[3] Understanding the distribution and concentration of this compound is crucial in metabolomics studies aiming to uncover biomarkers related to diet, gut health, and their impact on human physiology.
The complexity of biological samples necessitates highly selective and sensitive analytical techniques for the accurate identification of small molecules like this compound. High-resolution mass spectrometry (HRMS) has become an indispensable tool in metabolomics due to its ability to provide precise mass measurements, which in turn allows for the determination of elemental compositions. When coupled with liquid chromatography for isomeric separation and tandem mass spectrometry (MS/MS) for structural fragmentation, LC-HRMS offers unparalleled confidence in compound identification.[4] This guide will focus on leveraging instruments such as the Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers for this purpose.[5][6]
The Principle of LC-HRMS for Metabolite Identification
The identification of this compound using LC-HRMS is a multi-faceted process that relies on the synergy between chromatographic separation and mass spectrometric detection. The workflow ensures that the identification is not only based on a single piece of evidence but is confirmed through several orthogonal measurements.
First, the sample is introduced into a liquid chromatography system where this compound is separated from other matrix components based on its physicochemical properties. This step is critical for resolving isomers, which have the same mass but different structures, and for reducing ion suppression in the mass spectrometer.[4] The choice of the chromatographic mode, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), depends on the polarity of the analyte.[7][8]
Following separation, the analyte enters the high-resolution mass spectrometer. Here, it is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured with high accuracy (typically <5 ppm).[4] This high mass accuracy significantly narrows down the number of possible elemental formulas for the observed ion.
For unambiguous identification, the molecular ion is subjected to tandem mass spectrometry (MS/MS). In this stage, the ion is isolated and fragmented by collision-induced dissociation (CID), and the m/z of the resulting fragment ions are measured.[6] This fragmentation pattern serves as a structural fingerprint of the molecule. By comparing the accurate mass of the precursor ion and its fragmentation spectrum with that of an authentic analytical standard or with entries in spectral libraries, a confident identification can be achieved.[9]
Materials and Reagents
| Item | Description |
| Analytical Standard | N-Cinnamoylglycine analytical standard (CAS: 16534-24-0) |
| Solvents | LC-MS grade acetonitrile, methanol, and water |
| Additives | Formic acid (99%+) |
| Extraction Solvents | Methanol, Acetonitrile |
| Internal Standard | Stable isotope-labeled amino acid (e.g., L-Phenylalanine-d8)[10] |
| Sample Tubes | 1.5 mL polypropylene microcentrifuge tubes |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mass Spectrometer | High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)[5][11] |
| Software | Instrument control and data analysis software |
Detailed Protocols
Standard and Sample Preparation
The goal of sample preparation is to efficiently extract this compound from the biological matrix while minimizing interferences and preventing metabolite degradation.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of N-Cinnamoylglycine analytical standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for calibration curves (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., L-Phenylalanine-d8) in water:methanol (80:20, v/v).[10]
-
Internal Standard Spiking Solution: Dilute the internal standard stock to a final concentration of 5 µg/mL in the extraction solvent.
Protocol 2: Extraction from Biological Fluids (e.g., Serum, Plasma)
-
Thaw Samples: Thaw frozen samples on ice to prevent degradation.[12]
-
Protein Precipitation: To 100 µL of sample, add 400 µL of ice-cold extraction solvent (e.g., methanol or acetonitrile) containing the internal standard.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate: Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Dry and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Filter: For cleaner samples, filter through a 0.22 µm syringe filter before injection.
Liquid Chromatography Method
A reversed-phase chromatographic method is suitable for the separation of this compound.
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 40°C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B | A gradient is used to effectively separate compounds with a range of polarities. |
High-Resolution Mass Spectrometry Method
The following are typical parameters for a Q-TOF or Orbitrap mass spectrometer.[11][13] These should be optimized for the specific instrument.
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | This compound has an acidic proton on the carboxylic acid group, making it suitable for negative ion mode detection. |
| Capillary Voltage | 3.0 kV | |
| Source Temperature | 120°C | |
| Desolvation Gas Flow | 600 L/hr | |
| Desolvation Temperature | 350°C | |
| MS1 Scan Range | m/z 50-500 | To cover the expected mass of this compound and potential background ions. |
| MS1 Resolution | > 30,000 | To ensure high mass accuracy for elemental composition determination. |
| Data Acquisition | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)[14] | DDA triggers MS/MS on the most intense ions, while DIA fragments all ions within a specified m/z range. |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) | A range of collision energies helps to generate a rich fragmentation spectrum. |
Data Analysis and Compound Identification
Confident identification of this compound is based on a combination of evidence.
Step 1: Accurate Mass Confirmation The elemental formula for this compound is C11H11NO3. The expected accurate mass for the deprotonated molecule [M-H]⁻ is 204.0666. The measured mass from the HRMS should be within a 5 ppm mass error of this theoretical value.
Step 2: Retention Time Matching The retention time of the peak in the biological sample should match that of the this compound analytical standard when analyzed under the same chromatographic conditions.
Step 3: MS/MS Spectral Library Matching The MS/MS fragmentation pattern of the peak in the sample should match the fragmentation pattern of the analytical standard. This is the most definitive confirmation of the compound's identity. The fragmentation of this compound is expected to yield characteristic product ions.
Sources
- 1. Showing Compound this compound (FDB028325) - FooDB [foodb.ca]
- 2. mimedb.org [mimedb.org]
- 3. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 4. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatographic assay for xanomeline, a specific M-1 agonist, and its metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. agilent.com [agilent.com]
- 14. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinnamoylglycine as a Biomarker in Longitudinal Gut Microbiome Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Gut-Host Dialogue Through Cinnamoylglycine
The intricate communication between the gut microbiome and its host is a frontier of biomedical research, holding immense promise for understanding health and disease. Microbial metabolites are the chemical messengers in this dialogue, and among them, this compound has emerged as a significant biomarker. This molecule is a product of a unique metabolic interplay: dietary polyphenols, such as cinnamic acid found in fruits, vegetables, and whole grains, are first metabolized by the gut microbiota.[1][2] The resulting compounds are then absorbed by the host and conjugated with glycine in the liver.[3][4]
Elevated levels of this compound are often associated with a healthy and diverse gut microbiome, capable of inhibiting the growth of pathogenic microorganisms.[1][5][6] Its presence has been linked to colonization resistance against Clostridium difficile.[1][5] Furthermore, studies have demonstrated an inverse association between this compound levels and the risk of developing type 2 diabetes, highlighting its potential role in metabolic health.[1][3] In contrast, isoleucine, a branched-chain amino acid, has been positively associated with type 2 diabetes risk, leading to the proposal of the this compound/isoleucine ratio as a robust indicator of diet quality, microbial metabolism, and disease risk.[3]
Longitudinal studies, which track changes over time, are critical for deciphering the dynamic nature of the gut microbiome and its influence on host health. By repeatedly measuring this compound alongside microbial community composition, researchers can gain invaluable insights into the impact of interventions such as dietary changes, prebiotics, probiotics, or pharmaceutical agents. This application note provides a comprehensive guide for researchers, from sample collection to data interpretation, for incorporating this compound as a biomarker in longitudinal gut microbiome studies.
The Biosynthesis of this compound: A Host-Microbe Collaboration
The production of this compound is a two-step process that elegantly illustrates the symbiotic relationship between the host and its gut microbes.
Caption: Biosynthesis of this compound.
Experimental Design for Longitudinal Studies
A well-designed longitudinal study is paramount for generating robust and interpretable data. Key considerations include:
-
Study Duration and Sampling Frequency: The timeline of the study and how often samples are collected should be tailored to the research question. For example, a dietary intervention study might require more frequent sampling at the beginning to capture the initial microbial and metabolic shifts.
-
Participant Cohort: The selection of study participants should be carefully considered to minimize confounding variables. Factors such as age, sex, diet, and medication use should be recorded.
-
Sample Types: The choice of biological samples will depend on the specific aims of the study. For a comprehensive analysis, collecting stool, urine, and blood samples is recommended.
Protocols for Sample Collection and Processing
Standardized sample collection and processing are crucial to minimize pre-analytical variability that can obscure true biological signals.[7]
Protocol 1: Stool Sample Collection for Microbiome and Metabolomics Analysis
Rationale: Stool samples provide a direct window into the composition and metabolic activity of the distal gut microbiome.[8] Proper and immediate preservation is critical to prevent changes in the microbial community and metabolite profiles after collection.
Materials:
-
Stool collection kit (containing a collection paper or container, a scoop or spatula, and a collection tube with a preservative solution like RNAlater or a specialized metabolomics preservative)[9][10][11]
-
Biohazard bag[9]
-
-80°C freezer
Procedure:
-
Provide participants with clear, step-by-step instructions for at-home collection.[9][10]
-
Instruct participants to first urinate to avoid contamination of the stool sample.[9]
-
The stool is to be collected on the provided collection paper or in a clean, dry container.[9][10]
-
Using the provided scoop, an aliquot of the stool (following the kit's specific instructions, often a pea-sized amount) should be transferred into the collection tube containing the preservative.[9]
-
The tube should be securely capped and shaken vigorously to ensure the stool is thoroughly mixed with the preservative.
-
The sealed tube should be placed in the biohazard bag and stored at -80°C as soon as possible. For longitudinal studies, consistency in the time from collection to freezing is vital.
Protocol 2: Blood Sample Collection and Plasma Processing for Metabolomics
Rationale: Plasma provides a systemic snapshot of metabolites, including those derived from the gut microbiome that have entered circulation. The choice of anticoagulant and prompt processing are key to obtaining high-quality plasma.
Materials:
-
Blood collection tubes with sodium heparin anticoagulant[6]
-
Centrifuge with a refrigerated function
-
Pipettes
-
Cryovials
-
-80°C freezer
Procedure:
-
Collect whole blood into sodium heparin tubes.
-
Immediately after collection, gently invert the tubes 8-10 times to mix the blood with the anticoagulant.
-
Process the samples as soon as possible, ideally within 30 minutes of collection. If immediate processing is not possible, samples can be kept on an ice-water bath.[12][13]
-
Centrifuge the blood collection tubes at 3000 rpm for 10 minutes at 4°C.[6]
-
Carefully aspirate the upper plasma layer without disturbing the buffy coat or red blood cells.
-
Aliquot the plasma into pre-labeled cryovials.[6] This is important to avoid repeated freeze-thaw cycles which can degrade metabolites.[7]
-
Immediately flash-freeze the cryovials in liquid nitrogen or place them in a -80°C freezer for long-term storage.[6][14]
Protocol 3: Urine Sample Collection and Processing for Metabolomics
Rationale: Urine is a non-invasive sample type that reflects the body's excretory metabolic profile. First-morning midstream urine is often preferred as it is more concentrated.[13][15]
Materials:
-
Sterile urine collection cups
-
Centrifuge with a refrigerated function
-
Pipettes
-
Cryovials
-
-80°C freezer
Procedure:
-
Instruct participants to collect a midstream sample of their first-morning urine in a sterile collection cup.[13][15]
-
Process the urine samples as soon as possible after collection. Keep samples at 4°C if immediate processing is not feasible.[13]
-
Centrifuge the urine at 3000 rpm for 10 minutes at 4°C to pellet any cellular debris or precipitates.[12]
-
Transfer the supernatant to a clean tube.
-
Aliquot the urine into pre-labeled cryovials.
-
Store the aliquots at -80°C until analysis.[16]
Analytical Methodology: Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for targeted quantification of small molecules like this compound due to its high sensitivity and specificity.[3]
Protocol 4: Plasma Sample Preparation for LC-MS/MS Analysis
Rationale: Proteins in plasma can interfere with the LC-MS/MS analysis and damage the analytical column. Therefore, a protein precipitation step is essential.
Materials:
-
Thawed plasma samples
-
Ice-cold methanol[17]
-
Centrifuge with a refrigerated function
-
LC-MS vials
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add a 1:4 ratio of plasma to ice-cold methanol (e.g., 50 µL of plasma to 200 µL of methanol).[17]
-
Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.[17]
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.[17]
-
Carefully transfer the supernatant, which contains the metabolites, to a clean LC-MS vial.[17]
-
The samples are now ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Parameters
The following table provides a representative set of LC-MS/MS parameters for the quantification of this compound. These parameters should be optimized for the specific instrumentation used in your laboratory.
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation of small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes ionization in positive ion mode.[18] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte.[18] |
| Gradient | 5% B to 95% B over 10 minutes | A gradient elution is necessary to separate this compound from other plasma components.[18] |
| Flow Rate | 0.3 mL/min | A typical flow rate for this column dimension. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume is sufficient for sensitive detection. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | This compound readily forms a protonated molecule [M+H]+.[19][20] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[5][18][20] |
| Precursor Ion (Q1) | To be determined empirically | This will be the m/z of the protonated this compound molecule. |
| Product Ions (Q3) | To be determined empirically | These are characteristic fragment ions of this compound. At least two transitions should be monitored for confident identification and quantification.[5] |
| Collision Energy | To be optimized | The energy required to fragment the precursor ion into the desired product ions.[20] |
| Dwell Time | 50-100 ms | The time spent acquiring data for each MRM transition. |
Note: The exact m/z values for the precursor and product ions of this compound need to be determined by infusing a pure standard of the compound into the mass spectrometer.
Microbiome Analysis: 16S rRNA Gene Sequencing
Bioinformatics Pipeline for Longitudinal 16S rRNA Data
A robust bioinformatics pipeline is essential for processing raw sequencing data into a format suitable for statistical analysis.
Caption: 16S rRNA gene sequencing bioinformatics pipeline.
Popular bioinformatics platforms like QIIME 2 and mothur offer comprehensive workflows for 16S rRNA gene data analysis.[21][22] These platforms include tools for quality filtering, denoising (to generate Amplicon Sequence Variants or ASVs), taxonomic classification, and generating feature tables.
Data Analysis and Interpretation
The analysis of longitudinal multi-omics data requires specialized statistical approaches to account for the repeated measures and the high-dimensional nature of the data.
Quality Control and Data Normalization
-
Metabolomics Data: Quality control (QC) samples, created by pooling small aliquots of each study sample, should be run periodically throughout the analytical batch to monitor instrument performance.[1][23] Data should be normalized to correct for variations in sample volume (e.g., using creatinine for urine) and to mitigate batch effects.[24][25][26]
-
Microbiome Data: Data should be rarefied or normalized to account for differences in sequencing depth.
Statistical Analysis
-
Longitudinal Models: Linear mixed-effects models are a powerful tool for analyzing longitudinal data as they can account for both within-subject and between-subject variability.
-
Multi-omics Integration: Advanced statistical methods such as partial least squares discriminant analysis (PLS-DA), canonical correlation analysis (CCA), and network analysis can be used to integrate the this compound data with the microbiome data to identify key associations.[27][28][29]
Conclusion and Future Perspectives
This compound is a promising biomarker that reflects the intricate interplay between diet, the gut microbiome, and host metabolism. Its incorporation into longitudinal studies offers a powerful approach to understand the dynamic nature of the gut-host axis and its impact on health and disease. The protocols and guidelines presented in this application note provide a framework for researchers to generate high-quality, reproducible data. As our understanding of the functional capacity of the gut microbiome grows, the use of biomarkers like this compound will become increasingly valuable in the development of personalized nutrition and therapeutic strategies.
References
-
Systemic multiomics evaluation of the therapeutic effect of Bacteroides species on liver cirrhosis in male mice. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Gut Microbiota and Blood Metabolites Related to Fiber Intake and Type 2 Diabetes. (2024, March 28). Circulation Research. Retrieved from [Link]
-
Stool Collection Instructions. (2022, June 16). YouTube. Retrieved from [Link]
-
Fecal sample collection methods and time of day impact microbiome composition and short chain fatty acid concentrations. (2021, July 7). National Institutes of Health. Retrieved from [Link]
-
Identifying the Ratio of Circulating this compound to Isoleucine as a Biomarker Linking Diet Quality, Microbial Metabolism, and Type 2 Diabetes Risk in the Coronary Artery Risk Development in Young Adults (CARDIA) Cohorts. (n.d.). PubMed. Retrieved from [Link]
-
LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Mass Spectrometry Applications in Plasma Samples | Protocol Preview. (2023, March 1). YouTube. Retrieved from [Link]
-
S-Wipe: stool sample collection for metabolomic gut health tracking. (2024, April 13). bioRxiv. Retrieved from [Link]
-
Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. (n.d.). Metabolon. Retrieved from [Link]
-
Longitudinal non-targeted metabolomic profiling of urine samples for monitoring of kidney transplantation patients. (2024, January 12). National Institutes of Health. Retrieved from [Link]
- Extraction of Metabolome
-
Correcting batch effects in large-scale multiomics studies using a reference-material-based ratio method. (2023, September 7). National Institutes of Health. Retrieved from [Link]
-
Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Bioinformatics Analysis of 16S rRNA Amplicon Sequencing. (n.d.). CD Genomics. Retrieved from [Link]
-
Metabolomics Batch Effects: Causes, Detection, and Correction Strategies. (n.d.). MetwareBio. Retrieved from [Link]
-
Urine Metabolomics: Technologies, Research Applications, and Best Practices. (n.d.). [Link]
-
Metabolomics 2022 workshop report: state of QA/QC best practices in LC–MS-based untargeted metabolomics, informed through mQACC community engagement initiatives. (2023, November 8). National Institutes of Health. Retrieved from [Link]
-
Tailoring bioinformatics methods for studying the challenges in 16S rRNA gene sequencing data analysis. (2023, May 14). mediaTUM. Retrieved from [Link]
-
Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. (2023, May 20). National Institutes of Health. Retrieved from [Link]
-
Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Statistical and computational methods for integrating microbiome, host genomics, and metabolomics data. (2024, June 4). National Institutes of Health. Retrieved from [Link]
-
Gut Microbiome Stool Collection Kit | Step by Step Guide | Mediclinic Middle East. (2025, May 20). YouTube. Retrieved from [Link]
-
A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024, November 9). ResearchGate. Retrieved from [Link]
-
Establishing a framework for best practices for quality assurance and quality control in untargeted metabolomics. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
Stool Sample Collection Instructions. (n.d.). CD Genomics. Retrieved from [Link]
-
Processing and Storage of Samples for Metabolomics Assays Outline. (2013, August 7). [Link]
-
Bioinformatic pipeline used to analyze mixed 16S and 18S rRNA amplicons... (n.d.). ResearchGate. Retrieved from [Link]
-
Identifying the Shared Metabolite Biomarkers and Potential Intervention Targets for Multiple Sarcopenia-Related Phenotypes. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024, November 14). National Institutes of Health. Retrieved from [Link]
-
Explainable Machine Learning for Longitudinal Multi-Omic Microbiome. (n.d.). MDPI. Retrieved from [Link]
-
Protocol for quality control in metabolic profiling of biological fluids by U(H)PLC-MS. (2025, October 28). ResearchGate. Retrieved from [Link]
-
Module 4. (n.d.). H3ABioNet. Retrieved from [Link]
-
Targeted Metabolomics and Lipidomics. (n.d.). [Link]
-
LC-MS-based metabolomics. (n.d.). SciSpace. Retrieved from [Link]
-
A Comparison of Three Bioinformatics Pipelines for the Analysis of Preterm Gut Microbiota using 16S rRNA Gene Sequencing Data. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Multi-omic approaches for host-microbiome data integration. (2024, January 2). Taylor & Francis. Retrieved from [Link]
-
Metabolomics in Urin, Serum und Plasma. (2017, June 13). [Link]
-
Alignment and Analysis of a Disparately Acquired Multibatch Metabolomics Study of Maternal Pregnancy Samples. (2025, January 6). PubMed Central. Retrieved from [Link]
-
Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. (2020, June 3). PubMed Central. Retrieved from [Link]
-
Editorial: Statistical approaches, applications, and software for longitudinal microbiome data analysis and microbiome multi-omics data integration. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Editorial: Statistical and Computational Methods for Microbiome Multi-Omics Data. (n.d.). Frontiers. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for Metabolomics Sample Collection - Creative Proteomics [creative-proteomics.com]
- 7. metabolon.com [metabolon.com]
- 8. Fecal sample collection methods and time of day impact microbiome composition and short chain fatty acid concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Stool Sample Collection Instructions - CD Genomics [cd-genomics.com]
- 12. uab.edu [uab.edu]
- 13. i-med.ac.at [i-med.ac.at]
- 14. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Urine Metabolomics: Methods, Applications & Best Practices - Creative Proteomics [creative-proteomics.com]
- 17. cri.utsw.edu [cri.utsw.edu]
- 18. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioinformatics Analysis of 16S rRNA Amplicon Sequencing - CD Genomics [cd-genomics.com]
- 22. longdom.org [longdom.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Correcting batch effects in large-scale multiomics studies using a reference-material-based ratio method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Metabolomics Batch Effects: Causes, Detection, and Correction Strategies-MetwareBio [metwarebio.com]
- 26. Alignment and Analysis of a Disparately Acquired Multibatch Metabolomics Study of Maternal Pregnancy Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. Editorial: Statistical approaches, applications, and software for longitudinal microbiome data analysis and microbiome multi-omics data integration - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Editorial: Statistical and Computational Methods for Microbiome Multi-Omics Data [frontiersin.org]
Absolute Quantification of Cinnamoylglycine in Human Plasma via LC-MS/MS
Methodology Guide & Application Note
Executive Summary & Biological Context
Cinnamoylglycine (N-Cinnamoylglycine) is a glycine conjugate of cinnamic acid, primarily produced through the mitochondrial
-
Clinical Significance: It serves as a critical biomarker for the Gut-Kidney Axis . As a uremic solute, its accumulation in plasma correlates strongly with diminished renal function (GFR decline) and has been implicated in the pathophysiology of Chronic Kidney Disease (CKD). Furthermore, it acts as a reporter molecule for gut microbiome diversity.
-
Analytical Challenge: While detectable in broad metabolomics screens, absolute quantification requires rigorous control over matrix effects (plasma suppression) and isomer separation.
-
Method Highlight: This protocol utilizes Negative Electrospray Ionization (ESI-) to maximize sensitivity and selectivity, avoiding the high background noise often seen in positive mode for acidic conjugates.
Experimental Design & Causality
Why we chose these specific parameters:
-
The Internal Standard (IS): We utilize This compound-d5 (or alternatively N-Benzoylglycine-d5/Hippuric Acid-d5). Using a structural analog is insufficient for absolute quantification in plasma due to non-linear matrix effects. A stable isotope-labeled IS is mandatory to track ionization suppression.
-
Chromatography (The Column): this compound contains a non-polar phenyl ring and a polar glycine tail. A standard C18 column often elutes it too quickly (near the void volume), leading to ion suppression. We select a High Strength Silica (HSS) T3 column (or equivalent polar-embedded C18). This technology resists pore dewetting in 100% aqueous mobile phases, allowing us to start the gradient at high water content to capture and focus the analyte before elution.
-
Ionization Mode: While positive mode ([M+H]+ 206) works, negative mode ([M-H]- 204) is preferred for N-acylglycines. It yields a dominant decarboxylation fragment ([M-H-CO2]-), providing a clean, high-intensity transition with lower baseline noise.
Visualized Workflows
Figure 1: Analytical Workflow
This diagram illustrates the critical path from sample collection to data acquisition, highlighting the "Self-Validating" QC steps.
Caption: Step-by-step extraction and analysis workflow. Note the dilution step before injection to match initial mobile phase strength.
Figure 2: Fragmentation Mechanism (Negative Mode)
Understanding the MRM transition ensures you are tracking the correct molecule.
Caption: Proposed fragmentation pathway in ESI negative mode. The decarboxylation pathway (204->160) is the most sensitive.
Detailed Protocol
4.1. Materials & Reagents[1][2][3][4][5]
-
Analyte: this compound (High purity >98%).[6]
-
Internal Standard: this compound-d5 (Preferred) or Hippuric Acid-d5.
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
-
Matrix: Drug-free human plasma (for calibration curve preparation).
4.2. Solution Preparation[3][4]
-
Stock Solution: Dissolve 1 mg this compound in 1 mL Methanol (1 mg/mL). Store at -20°C.
-
IS Working Solution: Dilute IS stock to 500 ng/mL in Methanol.
-
Calibration Standards: Spike drug-free plasma with Stock Solution to create a curve: 5, 10, 50, 100, 500, 1000, 2000 ng/mL.
4.3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.
-
Add 10 µL of IS Working Solution.
-
Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid.
-
Note: Acidified methanol helps precipitate proteins and stabilizes the acidic analyte.
-
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh vial.
-
Critical Step: Add 100 µL of LC-MS grade Water to the supernatant.
-
Reasoning: Injecting pure methanol onto a reverse-phase column can cause peak distortion (solvent effect) for early eluting polar compounds. Diluting with water ensures sharp peak focusing.
-
-
Vortex and inject.[4]
4.4. LC-MS/MS Conditions[7]
Liquid Chromatography (LC)
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 2-5 µL.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold (Focusing) |
| 1.00 | 5 | Start Gradient |
| 4.00 | 95 | Elution |
| 5.00 | 95 | Wash |
| 5.10 | 5 | Re-equilibration |
| 7.00 | 5 | End of Run |
Mass Spectrometry (MS)
-
Source: Electrospray Ionization (ESI) – Negative Mode .
-
Capillary Voltage: -2.5 kV (Typical for negative mode).
-
Desolvation Temp: 500°C.
-
Cone Gas: 150 L/hr.
-
Desolvation Gas: 1000 L/hr.
MRM Transitions Table
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| This compound | 204.1 | 160.1 | 25 | 15 | Quantifier |
| 204.1 | 82.0 | 25 | 25 | Qualifier | |
| This compound-d5 | 209.1 | 165.1 | 25 | 15 | Internal Std |
Method Validation (Self-Validating Systems)
To ensure Trustworthiness (Part of E-E-A-T), the method must be validated against FDA/EMA bioanalytical guidelines.
-
Linearity: The method should be linear (
) from 5 ng/mL to 2000 ng/mL. Use 1/x² weighting to improve accuracy at the lower end of the curve. -
Matrix Effect (ME):
-
Calculate ME (%) = [(Peak Area in Matrix) / (Peak Area in Solvent)] x 100.
-
Acceptance: 85-115%. If ME is <85% (suppression), ensure the IS compensates for it (IS ratio should remain constant).
-
-
Accuracy & Precision:
-
Run QC samples (Low, Mid, High) in quintuplicate (n=5).
-
Intra-day and Inter-day CV% should be <15%.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad/Split Peaks | Solvent mismatch | Ensure the supernatant is diluted 1:1 with water before injection. |
| Low Sensitivity | Wrong pH | Ensure Mobile Phase A is acidic (pH ~2.7 with 0.1% FA) to keep the carboxylic acid protonated for column retention, but note that ESI- requires deprotonation in the source (high temp helps). |
| Carryover | Sticky analyte | Add a needle wash step involving 50:50 MeOH:ACN with 0.5% Formic Acid. |
References
-
Human Metabolome Database (HMDB) . "Metabocard for this compound (HMDB0000676)". HMDB. Available at: [Link]
-
Kikuchi, K., et al. (2019). "Microbiome-metabolomics reveals gut microbiota associated with glycine-conjugated metabolites and polyamine metabolism in chronic kidney disease."[8][9] Cellular and Molecular Life Sciences. Available at: [Link]
-
Wikoff, W. R., et al. (2009).[10] "Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites." Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. iroatech.com [iroatech.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Quantitative plasma profiling by 1H NMR-based metabolomics: impact of sample treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. Microbiome-metabolomics reveals gut microbiota associated with glycine-conjugated metabolites and polyamine metabolism in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of Cinnamoylglycine Production by Gut Bacteria
Introduction: Unveiling a Key Metabolite in Host-Microbe Dialogue
The intricate biochemical interplay between the host and the gut microbiota is a frontier in biomedical research. Small molecule metabolites produced by gut bacteria act as critical signaling molecules, influencing host physiology, immunity, and metabolic health.[1][2] Among these, cinnamoylglycine has emerged as a significant biomarker associated with a healthy and diverse gut microbiome.[3][4] This metabolite, formed through the microbial conjugation of dietary cinnamic acid and glycine, is linked to beneficial effects such as colonization resistance against pathogens like Clostridium difficile.[3]
Cinnamic acid is a naturally occurring phenolic compound found in various plants, notably cinnamon.[5][6][7][8] Its transformation into this compound is a direct reflection of the metabolic capacity of specific gut microbes. Therefore, the ability to accurately quantify this conversion in vitro is paramount for researchers in microbiology, nutrition, and drug development. It enables the screening of prebiotics and probiotics that may enhance its production, the investigation of how dietary components modulate microbial function, and the assessment of drug-induced shifts in the gut microbiome's metabolic output.
This guide provides a comprehensive framework for designing and executing robust in vitro assays to measure this compound production. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that the protocols are not only repeatable but also adaptable and self-validating.
The Biochemical Genesis of this compound
The formation of this compound is a fascinating example of xenobiotic metabolism mediated by the gut microbiota. The process involves the enzymatic conjugation of two precursor molecules:
-
Cinnamic Acid: Derived from dietary sources such as fruits, vegetables, and spices.[5][9] Certain gut bacteria, including Clostridium sporogenes, can also produce cinnamic acid from the aromatic amino acid phenylalanine.[10]
-
Glycine: A non-essential amino acid available from dietary protein or host metabolism.
The core reaction is a glycine conjugation, a pathway where gut microbes attach glycine to an organic acid.[11][12] This biotransformation is catalyzed by microbial enzymes. While the specific enzymes across all relevant bacteria are still under active investigation, the overall pathway is well-established. The presence of this compound is almost exclusively dependent on the gut microflora, as it is not detected in germ-free animals.[13] Genera such as Butyrivibrio and Faecalibacterium have been positively associated with circulating levels of this compound.[4]
Caption: Biochemical pathway for this compound production by gut bacteria.
Experimental Design: A Workflow for Quantitation
A successful in vitro assay requires careful planning from culture setup to final analysis. The workflow is designed to maintain anaerobic conditions crucial for gut microbe viability and to ensure accurate quantification of the target metabolite.
Caption: High-level experimental workflow for the in vitro this compound assay.
Protocol Part A: In Vitro Anaerobic Fermentation
This protocol details the cultivation of gut bacteria and the initiation of this compound production. It can be adapted for single bacterial isolates or complex microbial communities from fecal samples.
Rationale: The choice of inoculum (pure strain vs. fecal slurry) depends on the research question. Pure strains allow for the direct attribution of metabolic function, while fecal slurries provide a more physiologically relevant model of the complex gut ecosystem.[14][15] The use of a rich, anaerobic medium is critical for simulating the gut environment and supporting microbial growth.[16]
Materials:
-
Bacterial Source:
-
Pure culture of a relevant gut bacterium (e.g., Clostridium sporogenes, Bacteroides thetaiotaomicron).
-
Fresh human fecal sample from a healthy donor, collected in an anaerobic pouch.
-
-
Media and Reagents:
-
Brain Heart Infusion (BHI) broth, supplemented with 5% Fetal Bovine Serum (FBS), yeast extract (5 g/L), hemin (5 mg/L), and Vitamin K1 (10 µL/L).
-
Phosphate-Buffered Saline (PBS), anaerobic.
-
Cinnamic Acid (Sigma-Aldrich, Cat# C80857 or equivalent).
-
Glycine (Sigma-Aldrich, Cat# G7126 or equivalent).
-
Resazurin (anaerobic indicator).
-
Cysteine-HCl (reducing agent).
-
-
Equipment:
-
Anaerobic chamber (e.g., Coy Laboratory Products or similar).
-
Sterile, anaerobic culture tubes or microplates.
-
Incubator (37°C).
-
Centrifuge.
-
Vortex mixer.
-
Step-by-Step Methodology:
-
Medium Preparation (Perform in anaerobic chamber): a. Prepare BHI broth according to the manufacturer's instructions. Add supplements (yeast extract, hemin, Vitamin K1). b. Add resazurin as an indicator of anaerobiosis. c. Add cysteine-HCl (0.5 g/L) to reduce the medium. d. Autoclave and cool to room temperature inside the anaerobic chamber. The medium should be colorless, indicating anaerobic conditions.
-
Inoculum Preparation (Perform in anaerobic chamber):
-
For Pure Culture: Inoculate a starter culture of the desired bacterium in 5 mL of anaerobic BHI and grow overnight at 37°C.
-
For Fecal Slurry: Homogenize 1 g of fresh fecal sample in 10 mL of anaerobic PBS to create a 10% (w/v) slurry. Vortex vigorously for 2 minutes. Let large particles settle for 5 minutes.
-
-
Assay Setup (Perform in anaerobic chamber): a. Aliquot 900 µL of pre-reduced anaerobic BHI into sterile culture tubes. b. Inoculate the tubes with either 100 µL of the overnight pure culture or 100 µL of the fecal slurry supernatant. c. Include Controls:
- Negative Control 1 (No Substrate): Inoculated medium without added cinnamic acid or glycine.
- Negative Control 2 (No Bacteria): Sterile medium with substrates added. d. Incubate all tubes at 37°C for a stabilization period of 24 hours to allow for microbial growth.[14]
-
Substrate Addition: a. Prepare sterile, anaerobic stock solutions of cinnamic acid (e.g., 100 mM in DMSO) and glycine (e.g., 1 M in water). b. Add substrates to the appropriate tubes to achieve a final concentration. A starting point could be 100 µM for cinnamic acid and 1 mM for glycine. A dose-response experiment is recommended to determine optimal concentrations. c. Gently mix the cultures.
-
Incubation and Sampling: a. Incubate the cultures at 37°C. b. At designated time points (e.g., 0, 12, 24, and 48 hours), aseptically remove a 100 µL aliquot from each tube. c. Immediately quench the metabolic activity by adding the aliquot to 400 µL of ice-cold methanol in a microcentrifuge tube.[13][17] This precipitates proteins and halts enzymatic reactions. d. Vortex briefly and incubate at -20°C for at least 1 hour to ensure complete protein precipitation.
-
Sample Processing: a. Centrifuge the quenched samples at 14,000 x g for 20 minutes at 4°C.[18] b. Carefully transfer the supernatant, which contains the metabolites, to a new tube for LC-MS/MS analysis. Store at -80°C until analysis.
Protocol Part B: LC-MS/MS Quantification of this compound
This protocol provides a sensitive and specific method for the absolute quantification of this compound using a targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.
Rationale: LC-MS/MS is the gold standard for metabolite quantification due to its ability to separate compounds chromatographically (LC) and identify them based on their specific mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).[19] This high selectivity minimizes interference from other components in the complex culture medium, ensuring accurate results.[17]
Materials:
-
Standards and Reagents:
-
This compound analytical standard (e.g., Santa Cruz Biotechnology, Cat# sc-224424 or equivalent).
-
Internal Standard (IS): Labeled this compound (Cinnamoyl(glycine-13C2,15N)-OH) is ideal. If unavailable, a structurally similar compound not present in the sample, like hippuric acid-d5, can be used.
-
LC-MS grade water with 0.1% formic acid (Solvent A).
-
LC-MS grade acetonitrile with 0.1% formic acid (Solvent B).
-
-
Equipment:
-
UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent, Sciex, Thermo Fisher, Waters).
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Step-by-Step Methodology:
-
Preparation of Standards and Calibration Curve: a. Prepare a 1 mg/mL stock solution of this compound in methanol. b. Perform serial dilutions of the stock solution in a 1:4 mixture of sterile medium and methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. c. Prepare a stock solution of the internal standard (IS) at 1 mg/mL. Spike all calibration standards and test samples with the IS to a final concentration of 100 ng/mL. This corrects for variations in sample preparation and instrument response.
-
LC-MS/MS Instrument Setup: a. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Gradient:
- 0-1 min: 5% B
- 1-8 min: Linear ramp to 95% B
- 8-10 min: Hold at 95% B
- 10.1-12 min: Return to 5% B (re-equilibration). b. Mass Spectrometry (MS/MS) Conditions:
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: (To be optimized on the specific instrument)
- This compound: Precursor ion (Q1) m/z 206.1 -> Product ion (Q3) m/z 131.1 (loss of glycine).
- Internal Standard (example, hippuric acid-d5): Precursor ion (Q1) m/z 185.1 -> Product ion (Q3) m/z 110.1.
-
Analysis Sequence: a. Run a blank (solvent) to ensure no system contamination. b. Inject the calibration standards from lowest to highest concentration. c. Inject the processed experimental samples. d. Inject a quality control (QC) sample (a mid-range calibration standard) every 10-15 sample injections to monitor instrument performance.
Data Analysis and Presentation
-
Quantification: a. Integrate the peak areas for this compound and the internal standard in each run. b. Calculate the ratio of the this compound peak area to the IS peak area. c. Plot the peak area ratio against the known concentration of the calibration standards to generate a linear regression curve. d. Use the equation from the calibration curve (y = mx + c) to calculate the concentration of this compound in the experimental samples.
-
Data Presentation: Summarize the quantitative results in a clear table.
| Sample Condition | Time Point (hours) | This compound (ng/mL) ± SD |
| C. sporogenes + Substrates | 0 | < LOQ |
| C. sporogenes + Substrates | 12 | 150.4 ± 15.2 |
| C. sporogenes + Substrates | 24 | 489.7 ± 45.8 |
| C. sporogenes + Substrates | 48 | 621.3 ± 58.1 |
| C. sporogenes (No Substrate) | 48 | < LOQ |
| Sterile Medium + Substrates | 48 | < LOQ |
(Note: Data are for illustrative purposes only.)
Trustworthiness: A Self-Validating System
To ensure the integrity and reliability of the results, the following validation steps are crucial:
-
Analytical Validation: The LC-MS/MS method should be validated for linearity (R² > 0.99 for the calibration curve), accuracy (recovery of spiked standards within 85-115%), and precision (%RSD < 15%).[17][19] The Limit of Quantification (LOQ) should be established as the lowest concentration on the calibration curve that meets these criteria.
-
Experimental Controls: The negative controls are essential. The "No Substrate" control confirms that this compound is not produced endogenously by the bacteria from the medium alone. The "No Bacteria" control confirms that the conversion is biologically mediated and not a result of spontaneous chemical reactions.
-
Biological Replicates: All experimental conditions should be performed in at least triplicate to assess the variability of the biological system and ensure the reproducibility of the findings.
Conclusion and Future Applications
This application note provides a detailed, robust, and validated methodology for the in vitro study of this compound production by gut bacteria. By integrating anaerobic microbiology with sensitive analytical chemistry, this protocol offers researchers a powerful tool to explore the functional capabilities of the gut microbiome.
The applications of this assay are broad and impactful:
-
Screening: High-throughput screening of prebiotic fibers, probiotics, or dietary compounds to identify candidates that promote the growth of this compound-producing bacteria.
-
Drug Development: Assessing the off-target effects of new drug candidates on this beneficial microbial metabolic pathway.
-
Mechanistic Studies: Investigating the specific bacterial species and enzymatic pathways responsible for this compound synthesis.
-
Personalized Nutrition: Evaluating how individual gut microbiomes (from different donors) vary in their capacity to produce this compound from dietary precursors.
By elucidating the factors that govern the production of this key metabolite, researchers can pave the way for novel therapeutic and nutritional strategies aimed at modulating the gut microbiome for improved human health.
References
- Systemic multiomics evaluation of the therapeutic effect of Bacteroides species on liver cirrhosis in male mice.
- Gut Microbiota and Blood Metabolites Related to Fiber Intake and Type 2 Diabetes.
- Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults.
- An in vitro model maintaining taxon-specific functional activities of the gut microbiome.
- An In Vitro Protocol to Study the Modulatory Effects of a Food or Biocompound on Human Gut Microbiome and Metabolome. MDPI.
- Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. MDPI.
- Evaluating in Vitro Culture Medium of Gut Microbiome with Orthogonal Experimental Design and a Metaproteomics Approach.
- Modulation of the Gut Microbiome by Novel Synthetic Glycans for the Production of Propionate and the Reduction of Cardiometabolic Risk Factors. bioRxiv.
- Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites.
- Microbiome–metabolomics reveals gut microbiota associated with glycine-conjugated metabolites and polyamine metabolism in chro. eScholarship.org.
- Microbiome-metabolomics reveals gut microbiota associated with glycine-conjugated metabolites and polyamine metabolism in chronic kidney disease. PubMed.
- Cinnamic acid regulates the intestinal microbiome and short-chain fatty acids to treat slow transit constip
- A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow's milk and urine and application to farm milk samples
- Host-Gut Microbiota Metabolic Interactions.
- Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. SpringerLink.
- A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids.
- Cinnamic acid suppresses bone loss via induction of osteoblast differentiation with alteration of gut microbiota.
- Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS and Chemometric Tools. PMC, PubMed Central.
- This Antioxidant-Rich Berry Could Be a Big Deal for Blood Sugar Control, Researchers Say. Food & Wine.
- Cinnamic acid suppresses bone loss via induction of osteoblast differentiation with alter
- From microbiomess to metabolomes to function during host-microbial interactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. From microbiomess to metabolomes to function during host-microbial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic multiomics evaluation of the therapeutic effect of Bacteroides species on liver cirrhosis in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Cinnamic acid regulates the intestinal microbiome and short-chain fatty acids to treat slow transit constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS and Chemometric Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnamic acid suppresses bone loss via induction of osteoblast differentiation with alteration of gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Elderberries May Support Better Blood Sugar Control [foodandwine.com]
- 10. Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An In Vitro Protocol to Study the Modulatory Effects of a Food or Biocompound on Human Gut Microbiome and Metabolome | MDPI [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. An in vitro model maintaining taxon-specific functional activities of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow’s milk and urine and application to farm milk samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Analysis and Normalization Protocols for Cinnamoylglycine in Urinary Metabolomics
Application Note: AN-MET-2026-CG
Abstract
Cinnamoylglycine (
Biological Context & Mechanism
This compound is not merely a waste product; it is a functional readout of the Gut-Liver-Kidney Axis .[1] Its biosynthesis begins with the ingestion of polyphenols or cinnamic acid precursors, which are metabolized by gut microbiota (specifically Clostridium species) into hydrocinnamic acid or related intermediates. These are absorbed by the host, transported to the liver, and conjugated with glycine within the mitochondria by the enzyme glycine N-acyltransferase (GLYAT) before renal excretion.
Elevated urinary this compound is strongly associated with Chronic Kidney Disease (CKD) and Diabetic Kidney Disease (DKD) due to reduced tubular secretion, categorizing it as a protein-bound uremic toxin.
Pathway Visualization
The following diagram illustrates the multi-organ flux of this compound biosynthesis.
Figure 1: The biosynthetic trajectory of this compound from dietary precursors to renal excretion.
Experimental Protocol: LC-MS Acquisition
To ensure statistical validity, the raw data generation must be robust. This compound is an acidic compound; therefore, Negative Ionization Mode (ESI-) is mandatory for high sensitivity.
Sample Preparation (Urine)[3]
-
Thawing: Thaw urine samples on ice (4°C) to prevent degradation of acylglycines.
-
Centrifugation: Centrifuge at 12,000 x g for 10 min at 4°C to remove particulates/precipitates.
-
Dilution: Dilute supernatant 1:5 with ultrapure water containing Internal Standard (IS).
-
Internal Standard:This compound-d5 or Hippuric acid-d5 (1 µM final conc).[1]
-
Why? Urine suffers from severe matrix effects (ion suppression). Dilution is superior to SPE for polar organic acids to prevent loss.
-
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., HSS T3), 1.8 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-1 min (1% B), 1-8 min (1% to 99% B).
-
Mass Spectrometry: Triple Quadrupole, ESI Negative Mode.
Table 1: MRM Transitions for Quantification
| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Role |
| This compound | 204.1 | 160.1 | 30 | 15 | Quantifier (Loss of |
| This compound | 204.1 | 74.0 | 30 | 25 | Qualifier (Glycine fragment) |
| This compound-d5 | 209.1 | 165.1 | 30 | 15 | Internal Standard |
Statistical Analysis Framework
The analysis of urinary this compound is uniquely challenging due to the variability in urine volume (hydration status). Standard Area-Under-Curve (AUC) analysis is invalid without normalization. [1]
Step 1: Data Pre-processing
Before statistical testing, data must be cleaned to remove analytical noise.
-
Missing Value Imputation: If this compound is missing in <20% of samples, impute using KNN (k-Nearest Neighbors) . Do not use "Zero" or "Minimum" imputation as this skews the distribution.
-
Batch Correction: If data is acquired across multiple plates, use a QC-RLSC (Quality Control - Robust Loess Signal Correction) algorithm based on the pooled QC samples injected every 10 samples.
Step 2: Normalization (The Critical Decision)
Choosing the wrong normalization method is the primary source of error in this compound analysis.
Table 2: Comparison of Normalization Strategies
| Method | Mechanism | Suitability for this compound | Recommendation |
| Creatinine Normalization | Divide intensity by urinary creatinine conc.[1] | Moderate. Creatinine secretion is altered in kidney disease (the very condition often studied), creating a confounding bias. | Use only for healthy cohorts with normal renal function.[1] |
| PQN (Probabilistic Quotient Normalization) | Normalizes based on the median fold-change of all metabolites.[1] | High. Robust against dilution and does not rely on a single marker like creatinine. | Gold Standard for discovery metabolomics.[1] |
| Osmolality | Normalizes to total solute concentration.[1] | High. Physically accurate but requires an additional osmometer measurement.[1] | Excellent alternative to PQN.[1] |
Protocol Recommendation: Apply PQN using the reference spectrum calculated from the median of all QC samples.
Step 3: Transformation and Scaling
This compound concentrations often span 3-4 orders of magnitude (heteroscedasticity).
-
Transformation: Apply Generalized Log Transformation (glog) .
-
Reasoning: Stabilizes variance across low and high abundance samples.
-
-
Scaling: Apply Pareto Scaling .
- [1]
-
Reasoning: Reduces the dominance of high-abundance metabolites (like hippurate) while keeping the data structure intact for this compound.
Step 4: Multivariate & Univariate Analysis[1]
-
Univariate: Mann-Whitney U Test (non-parametric) with FDR correction (Benjamini-Hochberg).[1]
-
Significance Threshold: Adjusted p-value (q-value) < 0.05.[1]
-
-
Multivariate: OPLS-DA (Orthogonal Partial Least Squares Discriminant Analysis).[1]
-
Use: To separate "Dietary" variation (orthogonal component) from "Disease" variation (predictive component).
-
Logical Workflow Diagram
This workflow ensures that the final statistical output represents biological reality, not analytical artifacts.
Figure 2: Step-by-step statistical processing pipeline for urinary this compound.
Case Study: Distinguishing Diet vs. Disease
Scenario: A study aims to validate this compound as a marker for early Diabetic Kidney Disease (DKD).
-
Problem: Some control subjects ate cinnamon-rich foods, causing spikes in this compound that mimic kidney failure accumulation.
-
Statistical Solution:
-
Perform OPLS-DA .
-
Check the S-plot . If this compound correlates highly with other dietary polyphenols (e.g., Hippurate, Ferulic acid sulfate), the signal is likely dietary.
-
If this compound correlates with Creatinine (serum) , Urea , or Indoxyl Sulfate , the accumulation is renal (pathological).
-
Exclusion Criteria: Exclude samples where this compound > 95th percentile of the control group unless accompanied by elevated Indoxyl Sulfate.
-
References
-
Human Metabolome Database (HMDB). Metabocard for this compound (HMDB0011621). Available at: [Link][2]
-
Wikoff, W. R., et al. (2009). Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Kohl, S. M., et al. (2012). State-of-the art data normalization methods for urine metabolomics: Exact splitting of urine samples is a prerequisite for accurate normalization. Metabolomics.[3][4][5][6][7][8][9][10] Available at: [Link]
-
Li, X., et al. (2020). Gut microbiota-derived metabolites in chronic kidney disease. Nephrology Dialysis Transplantation. Available at: [Link]
-
National Institutes of Health (NIH) PubChem. this compound Compound Summary. Available at: [Link]
Sources
- 1. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 2. This compound | C11H11NO3 | CID 709625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Normalization strategies for metabonomic analysis of urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Statistical Techniques to Normalize Mass Spectrometry-Based Urinary Metabolomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolomics for the Identification of Biomarkers in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Metabolic implications of amino acid metabolites in chronic kidney disease progression: a metabolomics analysis using OPLS-DA and MBRole2.0 database - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Cinnamoylglycine LC-MS/MS analysis
Welcome to the technical support guide for overcoming matrix effects in the LC-MS/MS analysis of Cinnamoylglycine. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and FAQs to address common challenges encountered during bioanalysis. As Senior Application Scientists, we aim to provide not just protocols, but the scientific reasoning behind them to ensure robust and reliable results.
Part 1: Understanding Matrix Effects in this compound Analysis
Q1: What is a matrix effect and why is it a problem in LC-MS/MS bioanalysis?
A matrix effect is the alteration of an analytical signal caused by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of LC-MS/MS, these endogenous components—such as phospholipids, salts, and proteins from biological samples like plasma or serum—can interfere with the ionization of the target analyte, this compound.[3][4] This interference can lead to either a decrease in signal (ion suppression) or, less commonly, an increase in signal (ion enhancement).[5][6]
The primary issue is that matrix effects compromise the accuracy, precision, and sensitivity of quantitative analysis.[7] Because the composition of the matrix can vary between samples and between individuals, the extent of ion suppression or enhancement is often unpredictable, leading to unreliable and erroneous quantification of this compound.[8]
Q2: What are the underlying mechanisms of matrix effects, especially in an Electrospray Ionization (ESI) source?
Matrix effects predominantly occur at the interface between the liquid chromatograph and the mass spectrometer—the ion source.[5] Electrospray Ionization (ESI) is particularly susceptible.[5] The mechanisms include:
-
Competition for Ionization: In the ESI source, analytes and matrix components compete for the available charge and for access to the droplet surface to be transferred into the gas phase.[6][9] If co-eluting matrix components have a higher affinity for charge or are present in high concentrations, they can reduce the ionization efficiency of this compound, causing ion suppression.
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the physical properties of the ESI droplets, such as viscosity and surface tension.[10] This can hinder the solvent evaporation and fission processes necessary for creating gas-phase analyte ions, thereby suppressing the signal.[10]
-
Analyte Neutralization: Some matrix components can deprotonate and neutralize the charged this compound ions in the gas phase, preventing them from reaching the mass analyzer.[10]
Caption: Mechanism of Ion Suppression in an ESI Source.
Part 2: Identifying and Quantifying Matrix Effects
Q3: How can I determine if my this compound analysis is affected by matrix effects?
There are two primary, complementary methods to assess the presence and impact of matrix effects: a qualitative approach (post-column infusion) and a quantitative approach (post-extraction spiking).[3]
-
Post-Column Infusion (Qualitative Assessment): This technique is invaluable during method development to identify at what retention times ion suppression or enhancement occurs.[3][7] A solution of this compound is continuously infused into the LC flow after the analytical column but before the MS source. A blank matrix sample (e.g., plasma extract without this compound) is then injected. Any fluctuation (dip or rise) in the constant this compound signal baseline indicates a region where co-eluting matrix components are causing ion suppression or enhancement.[7][11]
-
Post-Extraction Spiking (Quantitative Assessment): This is the standard method for quantifying the extent of the matrix effect. The response of an analyte in a post-extraction spiked matrix sample is compared to the response of the analyte in a clean solvent.
Protocol 1: Quantitative Assessment of Matrix Effect via Post-Extraction Spiking
Objective: To calculate the percentage of ion suppression or enhancement for this compound.
Procedure:
-
Prepare Sample Set A (Matrix): Extract at least 6 different lots of blank biological matrix (e.g., human plasma) using your established sample preparation protocol. After extraction, spike the resulting blank extract with a known concentration of this compound (e.g., a mid-range QC level).
-
Prepare Sample Set B (Solvent): Prepare neat solutions of this compound in the final reconstitution solvent at the exact same concentration as in Set A.
-
Analysis: Analyze both sets of samples via LC-MS/MS.
-
Calculation: Calculate the matrix effect (ME) using the following formula:
-
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
Data Interpretation:
| ME (%) Value | Interpretation |
| 100% | No matrix effect |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
| 85% - 115% | Generally considered an acceptable range |
A coefficient of variation (%CV) of the matrix effect across the different lots of less than 15% is typically required to demonstrate that the effect is consistent and the method is robust.[1]
Protocol 2: Qualitative Assessment via Post-Column Infusion
Objective: To visualize chromatographic regions where matrix effects occur.
Caption: Experimental Setup for Post-Column Infusion.
Procedure:
-
Setup: Configure the system as shown in the diagram above. A syringe pump continuously delivers a dilute solution of this compound (e.g., 100 ng/mL) at a low flow rate (e.g., 10 µL/min) into a T-union that mixes it with the eluent from the analytical column.
-
Equilibration: Allow the infused signal to stabilize to a constant baseline by monitoring the this compound MRM transition.
-
Injection: Inject a prepared blank matrix extract.
-
Observation: Monitor the baseline of the this compound signal throughout the chromatographic run. A dip in the baseline indicates ion suppression, while a rise indicates enhancement. The goal is to ensure that the retention time of your this compound peak does not fall within a region of significant ion suppression.
Part 3: Troubleshooting and Mitigation Strategies
Q4: My this compound peak elutes in a region of significant ion suppression. What should I do first?
The first line of defense against matrix effects is to improve the separation between the analyte and the interfering components.[7]
-
Optimize Chromatography: Adjusting your LC method can shift the retention time of this compound away from the suppression zone.
-
Modify the Gradient: Make the gradient shallower to increase the separation between peaks.
-
Change Mobile Phase: Experiment with different organic solvents (e.g., methanol vs. acetonitrile) or additives.
-
Use a Different Column: A column with a different chemistry (e.g., C18 vs. Phenyl-Hexyl) or a smaller particle size (such as in UPLC systems) can provide better resolution and separate this compound from matrix interferences.
-
Q5: Chromatographic optimization isn't enough. How can I improve my sample preparation to remove interferences?
If chromatography alone cannot solve the problem, the next step is to implement a more effective sample preparation technique to remove the interfering matrix components before analysis.[6][12]
Comparison of Common Sample Preparation Techniques
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, inexpensive. | Non-selective; leaves salts and phospholipids in the supernatant, often leading to significant matrix effects.[12] |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound into an immiscible organic solvent. | Can provide a cleaner extract than PPT by removing salts and some polar interferences. | Can be labor-intensive; may not effectively remove phospholipids.[6][13] |
| Solid-Phase Extraction (SPE) | Selective retention of this compound on a solid sorbent while matrix components are washed away. | Highly selective; can effectively remove salts, proteins, and phospholipids, providing the cleanest extracts.[6][14] | More complex method development; higher cost per sample. |
For this compound analysis in plasma or serum, phospholipids are a major cause of ion suppression.[15] Therefore, a sample preparation method specifically designed for phospholipid removal (PLR) is highly recommended.[15][16]
Protocol 3: Sample Cleanup using Phospholipid Removal SPE
Objective: To selectively remove phospholipids from plasma samples for cleaner extracts and reduced matrix effects.
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 200-300 µL of acetonitrile (containing your internal standard). This step precipitates the majority of proteins.
-
Vortex & Centrifuge: Vortex the sample vigorously for 1 minute, then centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Load Supernatant: Transfer the supernatant to a phospholipid removal SPE plate or cartridge.
-
Elute: Apply vacuum or positive pressure to pass the supernatant through the sorbent. The sorbent will retain phospholipids while allowing this compound and the internal standard to pass through into the collection plate.
-
Evaporate & Reconstitute: Evaporate the collected eluate to dryness under a stream of nitrogen. Reconstitute the sample in your initial mobile phase for LC-MS/MS analysis.
Q6: I still see variability. How can an internal standard help, and which kind should I use?
Using an appropriate internal standard (IS) is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[3][8] The IS is added to every sample, calibrator, and QC at a constant concentration. Because it experiences the same analytical variations—including ion suppression—as the analyte, the ratio of the analyte peak area to the IS peak area remains constant, ensuring accurate quantification.
The gold standard is a Stable Isotope-Labeled (SIL) Internal Standard of this compound (e.g., this compound-d5).[1][8][17]
-
Why SIL-IS is Superior: A SIL-IS is chemically identical to this compound and differs only in mass.[17] This means it has the same extraction recovery, chromatographic retention time, and ionization efficiency.[18] It will co-elute perfectly with this compound and experience the exact same degree of ion suppression at the exact same time, providing the most accurate correction.[8][19]
-
Structural Analog IS: If a SIL-IS is unavailable, a structural analog can be used. However, small differences in chemical structure can lead to slight variations in retention time and ionization response, making it a less perfect compensator for matrix effects compared to a SIL-IS.[18]
Caption: Troubleshooting Decision Tree for Matrix Effects.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use matrix-matched calibrators instead of a SIL internal standard? A: Yes, preparing your calibration standards in a blank, extracted matrix can help compensate for matrix effects.[6][20] This approach ensures that your calibrators and samples experience similar ion suppression.[20] However, it assumes that the matrix effect is consistent across all individual samples, which may not be true. A SIL-IS corrects for sample-specific variations, making it the more robust approach.
Q: My analyte recovery is good (>90%), so can I assume there is no matrix effect? A: No. Recovery and matrix effect are two different parameters. Recovery measures the efficiency of the extraction process (how much analyte is recovered from the initial sample). Matrix effect measures the influence of co-eluting components on ionization efficiency. You can have 100% recovery but still suffer from 80% ion suppression, which would severely impact your results.
Q: Can changing the ionization source from ESI to APCI help? A: Atmospheric Pressure Chemical Ionization (APCI) is generally considered less susceptible to matrix effects than ESI because ionization occurs in the gas phase.[1] If this compound is amenable to APCI, this could be a viable strategy to explore.[21]
Q: I'm analyzing an endogenous metabolite. How do I obtain a "blank" matrix for my experiments? A: This is a common challenge. Options include using a surrogate matrix (e.g., stripped serum or a synthetic matrix) or using the standard addition method, where known amounts of standard are spiked into the actual samples to create a calibration curve within each sample's unique matrix.[22]
References
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Matrix Effects In Metabolic Profiling Using Gc Lc Coupled Mass Spectrometers. (2014, October 2). SlideShare. Retrieved January 30, 2026, from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018, August 1). Taylor & Francis. Retrieved January 30, 2026, from [Link]
-
Matrix effects and selectivity issues in LC-MS-MS | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020, December 11). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (2023, June 29). NorthEast BioLab. Retrieved January 30, 2026, from [Link]
-
Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx. (n.d.). SlideShare. Retrieved January 30, 2026, from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing. Retrieved January 30, 2026, from [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2023, March 10). LCGC International. Retrieved January 30, 2026, from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved January 30, 2026, from [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022, April 28). ACS Publications. Retrieved January 30, 2026, from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 30, 2026, from [Link]
-
All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. Retrieved January 30, 2026, from [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2024, November 19). AMSbiopharma. Retrieved January 30, 2026, from [Link]
-
A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2023, November 14). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. (2023, April 18). MDPI. Retrieved January 30, 2026, from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2005, January 30). PubMed. Retrieved January 30, 2026, from [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. (2023, August 4). YouTube. Retrieved January 30, 2026, from [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters Corporation. Retrieved January 30, 2026, from [Link]
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015, July 9). Restek. Retrieved January 30, 2026, from [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, September 17). LabRulez LCMS. Retrieved January 30, 2026, from [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017, July 1). LCGC International. Retrieved January 30, 2026, from [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Chromatography Online. Retrieved January 30, 2026, from [Link]
-
Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. (2015, May 26). ACS Publications. Retrieved January 30, 2026, from [Link]
-
Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. (2024, August 12). MDPI. Retrieved January 30, 2026, from [Link]
-
Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. (2020, October 12). MDPI. Retrieved January 30, 2026, from [Link]
-
Extraction Methods for the Removal of Phospholipids and Other Endogenous Material From a Biological Fluid. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
Using SLE as a Sample Preparation Technique to Remove Salts and Phospholipids. (2019, July 10). YouTube. Retrieved January 30, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. Matrix Effects In Metabolic Profiling Using Gc Lc Coupled Mass Spectrometers | PPT [slideshare.net]
- 10. nebiolab.com [nebiolab.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 13. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 18. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. mdpi.com [mdpi.com]
Improving the sensitivity of Cinnamoylglycine detection in plasma
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the sensitive detection of Cinnamoylglycine in plasma. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their analytical methods. As your application science partner, my goal is to provide not just protocols, but a deeper understanding of the principles behind them to empower you to solve challenges in your bioanalysis workflow.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the LC-MS/MS analysis of this compound in plasma.
Q1: Why is my this compound signal intensity consistently low or absent?
This is a frequent challenge that can stem from multiple stages of the analytical process. A systematic approach is key to diagnosing the root cause.
Possible Cause 1: Inefficient Analyte Extraction & Recovery Your sample preparation may not be effectively extracting this compound from the plasma proteins it may be bound to, or you could be losing the analyte during transfer steps.
-
Expert Insight: Protein Precipitation (PPT), while simple, can sometimes lead to the co-precipitation of your analyte if it's heavily protein-bound.[1] A low recovery rate means your analyte never even reaches the analytical column. A recovery experiment is essential to validate your extraction efficiency. An acceptable recovery is typically greater than 80%.[1][2]
Possible Cause 2: Significant Matrix Effects Plasma is a complex matrix containing phospholipids, salts, and other endogenous components that can co-elute with this compound and interfere with its ionization in the mass spectrometer source.[3][4] This phenomenon, known as ion suppression, is a primary cause of low sensitivity.[5]
-
Expert Insight: If you see a strong signal for your analyte in a pure solvent but it diminishes significantly when spiked into a plasma extract, you are likely experiencing matrix effects.[6] The cleaner your sample, the lower the matrix effect will be.
Possible Cause 3: Suboptimal LC-MS/MS Parameters The instrument settings must be finely tuned for this compound.
-
Expert Insight: Using generic LC-MS parameters is a common pitfall. The mobile phase composition, gradient slope, and MS source parameters (e.g., gas temperatures, ion spray voltage) must be optimized. For instance, a mobile phase with too high a water content (>80%) can destabilize the electrospray, leading to a signal breakdown. Conversely, insufficient water content (<5%) can cause buffer precipitation.
Possible Cause 4: Analyte Degradation this compound may be unstable under your sample handling, storage, or extraction conditions.
-
Expert Insight: Repeated freeze-thaw cycles are known to degrade metabolites.[7] It is crucial to aliquot samples after collection and before freezing to avoid this. Long-term storage at -80°C is recommended to maintain the stability of most plasma metabolites.[8][9][10]
Q2: I'm observing significant signal suppression (matrix effects). How can I identify and mitigate this?
Identifying and mitigating matrix effects is critical for accurate and sensitive quantification.[11]
Identification Strategy: The most reliable method is the post-extraction spike analysis.
-
Extract a blank plasma sample using your established protocol.
-
Prepare two sets of samples:
-
Set A: Spike a known concentration of this compound standard into the extracted blank plasma matrix.
-
Set B: Prepare the this compound standard at the same concentration in the mobile phase or reconstitution solvent.
-
-
Analyze both sets and compare the peak areas. The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100 A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. A matrix effect of <15% is generally considered acceptable.[12]
Mitigation Strategies:
-
Improve Sample Cleanup: This is the most effective approach. While Protein Precipitation is fast, it is the least effective at removing interfering matrix components like phospholipids.[4] Switching to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) will yield a cleaner extract and significantly reduce matrix effects.[5][13]
-
Optimize Chromatography: Ensure this compound is chromatographically separated from the bulk of the matrix components, especially phospholipids which often elute early in reverse-phase chromatography. Modifying the analytical column or the gradient can shift the retention time of your analyte away from these interfering zones.
-
Sample Dilution: A simple, yet effective method is to dilute the sample extract.[14] This reduces the concentration of matrix components reaching the MS source, thereby lessening their suppressive effect. However, be mindful that this also dilutes your analyte, which may be counterproductive if the initial concentration is already very low.
Q3: My results are not reproducible. What are the likely sources of variability?
Poor reproducibility can invalidate your entire study. Consistency at every step is paramount.
-
Sample Preparation: Inconsistent pipetting, vortexing times, or evaporation steps can introduce significant variability. Automation, where possible, can help.[15] For manual methods like LLE, ensuring complete and consistent phase separation is crucial to avoid variability.[16]
-
Instrument Contamination: Carryover from a previous high-concentration sample can lead to artificially high results in subsequent injections. Ensure your LC system is thoroughly flushed and that your wash solvent is effective. A dirty ion source or quadrupoles can also cause signal to drift or drop off over a sequence of analyses.[17]
-
Sample Handling: Inconsistent sample collection and storage can affect analyte stability. Ensure all samples are handled using a standardized protocol, from collection to freezing.[7][10]
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the most critical factor for achieving high sensitivity in this compound plasma analysis?
The most critical factor is effective sample preparation . A robust extraction method that provides high analyte recovery and minimizes matrix effects is the foundation of a sensitive assay.[4] Without a clean sample, even the most advanced LC-MS/MS system will struggle to deliver sensitive and reproducible results due to ion suppression.[3][5]
FAQ 2: Which sample preparation technique is best: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?
There is no single "best" method; the choice depends on your specific requirements for sensitivity, throughput, and cost.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein denaturation and removal by organic solvent.[18] | Partitioning of analyte between immiscible aqueous and organic phases.[13] | Selective retention of analyte on a solid sorbent followed by elution.[19] |
| Cleanliness | Low (High matrix effects).[4] | Medium (Removes salts and proteins effectively).[16] | High (Excellent removal of interferences).[5] |
| Recovery | Variable, risk of co-precipitation.[1] | Good, but can be affected by emulsions and analyte polarity.[16] | Excellent and reproducible.[12] |
| Throughput | High, easily automated.[20] | Low to Medium, difficult to automate.[16] | High, well-suited for 96-well plate automation.[21] |
| Cost | Low. | Low to Medium. | High. |
| Best For | High-throughput screening where utmost sensitivity is not required. | When a cleaner extract than PPT is needed without the cost of SPE. | Targeted, high-sensitivity quantitative assays requiring maximum accuracy. |
Expert Recommendation: For maximal sensitivity in detecting low-abundance this compound, Solid-Phase Extraction (SPE) is the preferred method due to its superior ability to remove matrix interferences.[4][5]
FAQ 3: How should I properly store my plasma samples to ensure this compound stability?
Proper storage is crucial to prevent analyte degradation and ensure the integrity of your results.
-
Immediate Processing: Process blood to plasma as soon as possible after collection.[10]
-
Anticoagulant: Use an anticoagulant like EDTA to obtain plasma.[7]
-
Freezing: For long-term storage, samples should be stored at -80°C .[9][10] Storage at -20°C is acceptable for short periods, but some metabolites can degrade over time at this temperature.[10]
-
Avoid Freeze-Thaw Cycles: Freeze-thaw cycles are highly detrimental to metabolite stability.[7] It is best practice to aliquot plasma into single-use tubes before the initial freeze.
FAQ 4: What are the key LC-MS/MS parameters to optimize for this compound?
Optimization should be performed by infusing a pure standard of this compound.
-
Ionization Mode: Determine whether positive or negative electrospray ionization (ESI) gives a better signal.
-
MRM Transitions: Identify the most intense and specific precursor-to-product ion transitions (Multiple Reaction Monitoring). Select one for quantification (quantifier) and at least one for confirmation (qualifier).
-
Source Parameters: Optimize the ion source temperature, nebulizer gas pressure, and ion spray voltage to maximize the signal for your specific transitions.[6]
-
Collision Energy (CE): Optimize the CE for each MRM transition to ensure efficient fragmentation and a strong product ion signal.
-
Mobile Phase Additives: Use volatile additives compatible with MS, such as formic acid (for positive mode) or ammonium formate, to improve chromatographic peak shape and ionization efficiency.
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for method development. They should be validated for your specific application.
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This method is fast and suitable for high-throughput applications but provides the least sample cleanup.[18]
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing your internal standard. The 3:1 ratio of solvent to plasma ensures efficient protein crashing.[22]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[13]
-
Aliquot 200 µL of plasma into a glass tube.
-
Add the internal standard.
-
Add 50 µL of 1M HCl to acidify the sample (adjust based on this compound's pKa to ensure it is in a neutral form for extraction).
-
Add 1 mL of ethyl acetate (or another suitable water-immiscible solvent).
-
Vortex for 2 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.[23]
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube, avoiding the protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides the cleanest samples and is recommended for achieving the highest sensitivity.[5][19] A mixed-mode cation exchange cartridge is a good starting point for a molecule like this compound.
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of ultrapure water. Do not let the cartridge run dry.
-
Equilibrate: Pass 1 mL of an equilibration buffer (e.g., 2% formic acid in water) through the cartridge.
-
Load: Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid. Vortex, then centrifuge. Load the supernatant onto the conditioned SPE cartridge.
-
Wash: Pass 1 mL of 2% formic acid in water through the cartridge to remove salts and polar interferences. Follow with 1 mL of methanol to remove non-polar interferences.
-
Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol (this basic modifier disrupts the ionic interaction with the sorbent).
-
Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Part 4: Data Presentation & Visualization
Workflow for this compound Plasma Analysis
Caption: Decision tree for diagnosing low sensitivity issues.
References
- Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent.
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. Retrieved from [Link]
- Chromatography Forum. (2016). LC-MS/MS sensitivity loss after few sample injections.
-
Kim, J. Y., Cho, Y. S., Kim, S. J., Kim, S. H., Park, H. M., & Kim, J. S. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Molecules, 24(12), 2235. Retrieved from [Link]
-
Jones, B. R., Schultz, G. A., Eckel, J. E., & Reid, R. W. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 299. Retrieved from [Link]
-
Gagnon-Poissant, A., Caron, M., & Vuckovic, D. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Clinical Proteomics, 20(1), 22. Retrieved from [Link]
-
Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]
-
Waters Corporation. (2018). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up. YouTube. Retrieved from [Link]
-
Kouskoura, M. G., & Gika, H. G. (2015). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. Journal of Chromatography B, 975, 55-62. Retrieved from [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. Retrieved from [Link]
-
Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC North America, 40(10), 472-475. Retrieved from [Link]
-
Restek Corporation. (n.d.). Maximize LC-MS/MS Performance with Restek. Chromatography Online. Retrieved from [Link]
-
Barczak, A., & Stachniuk, J. (2020). New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics: Plasma protein bound hydrophobic metabolite release with proteinase K. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. Retrieved from [Link]
-
JoVE. (2023). Mass Spectrometry Applications in Plasma Samples | Protocol Preview. YouTube. Retrieved from [Link]
-
Dunn, W. B., Broadhurst, D., Begley, P., Zelena, E., Francis-McIntyre, S., Anderson, N., ... & Kell, D. B. (2011). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. Metabolomics, 7(2), 194-210. Retrieved from [Link]
-
Schuhmacher, J., Zimmer, D., & Tesche, F. (2003). Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. Rapid Communications in Mass Spectrometry, 17(17), 1950-1957. Retrieved from [Link]
-
Tiwary, E., Barnes, S., & Wells, J. M. (2023). LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma. Journal of Chromatography B, 1225, 123815. Retrieved from [Link]
-
Wagner-Golbs, A., Neuber, S., Kamlage, B., Rist, M. J., Bub, A., & Watzl, B. (2019). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Metabolites, 9(10), 224. Retrieved from [Link]
-
Xia, Y. Q., & Jemal, M. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Chromatography Online, 24(6). Retrieved from [Link]
-
Wishart, D. S., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 721. Retrieved from [Link]
-
ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. Retrieved from [Link]
-
Haid, M., Muschet, C., Wahl, S., Römisch-Margl, W., Prehn, C., Möller, G., ... & Adamski, J. (2018). Long-Term Stability of Human Plasma Metabolites During Storage at -80 °C. Journal of Proteome Research, 17(1), 203-211. Retrieved from [Link]
-
ResearchGate. (n.d.). Absolute Matrix Effects for Targeted Analytes in Different Plasma Types. Retrieved from [Link]
-
Barden, C. J. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online, 39(8), 304-311. Retrieved from [Link]
-
Protocols.io. (2024). Plasma/serum sample preparation for untargeted MS-based metabolomic. Retrieved from [Link]
-
Townsend, M. K., et al. (2022). Stability of plasma metabolomics over 10 years among women. medRxiv. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]
-
Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Retrieved from [Link]
-
Jones, B. R., Schultz, G. A., Eckel, J. E., & Reid, R. W. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 299. Retrieved from [Link]
-
Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(10), 1141-1153. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of metabolites in plasma during shipment simulation. Retrieved from [Link]
-
Mitrofanova, I. A., et al. (2021). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Scientific Reports, 11(1), 1-10. Retrieved from [Link]
-
Wyss, R., & Bucheli, F. (2022). Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. Molecules, 27(13), 4153. Retrieved from [Link]
-
ResearchGate. (n.d.). Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C. Retrieved from [Link]
Sources
- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [folia.unifr.ch]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. metabolon.com [metabolon.com]
- 8. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. bataviabiosciences.com [bataviabiosciences.com]
- 12. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. LC-MS/MS sensitivity loss after few sample injections - Chromatography Forum [chromforum.org]
- 18. agilent.com [agilent.com]
- 19. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cinnamoylglycine Extraction from Biofluids
Welcome to the technical support center for the optimization of Cinnamoylglycine extraction from biofluids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the accurate quantification of this important microbial metabolite. Here, we synthesize established analytical principles with practical, field-proven insights to ensure robust and reproducible results in your bioanalytical workflows.
Introduction to this compound Analysis
This compound is a fascinating metabolite resulting from the synergistic action of gut microbial fermentation of phenylalanine and subsequent hepatic glycine conjugation.[1] Its presence in biofluids such as serum and urine has been linked to diet quality and various health outcomes, making its accurate measurement crucial for clinical and translational research.[2] However, like many small molecules in complex biological matrices, extracting this compound efficiently and cleanly presents several analytical challenges. This guide will walk you through the most common extraction techniques, providing detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to designing an effective extraction strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [3] |
| Average Molecular Weight | 205.21 g/mol | [4] |
| Water Solubility | 0.24 g/L | [4] |
| logP | 1.42 | [4] |
| pKa (Strongest Acidic) | 3.9 | [4] |
The acidic pKa of 3.9 is a critical parameter. It indicates that this compound will be ionized (negatively charged) at physiological pH (~7.4) and in its neutral, more hydrophobic form at a pH below 3.9. This behavior is key to optimizing both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methods.
Choosing Your Extraction Strategy: A Decision Guide
The selection of an appropriate extraction method depends on several factors, including the biofluid matrix, required sample cleanliness, throughput needs, and available instrumentation.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound.
Problem 1: Low Recovery of this compound
| Potential Cause | Explanation & Causality | Recommended Solution |
| Incomplete Protein Precipitation | If proteins are not fully precipitated, this compound may remain bound, leading to its loss in the protein pellet. | Ensure a sufficient volume of cold organic solvent (typically 3-4 times the sample volume) is used.[5] Vortex thoroughly and allow adequate incubation time at a low temperature to maximize protein precipitation. |
| Incorrect pH for LLE | This compound has a pKa of 3.9. For efficient extraction into an organic solvent, the aqueous phase pH must be adjusted to below 3.9 to neutralize the carboxylic acid group, thereby increasing its hydrophobicity. | Acidify the sample to a pH of approximately 2-3 before extraction with an immiscible organic solvent. |
| Suboptimal SPE Sorbent/Solvent | The chosen SPE sorbent may not have the appropriate retention mechanism for this compound, or the wash and elution solvents may be too strong or too weak. | For this compound (logP 1.42), a reversed-phase (e.g., C18) or a mixed-mode sorbent with anion exchange properties would be suitable. Optimize the wash step with a weak organic solvent in water to remove interferences without eluting the analyte. The elution solvent should be a stronger organic solvent, possibly with a pH modification to disrupt retention. |
| Analyte Loss During Evaporation | If the extraction solvent is evaporated to dryness, volatile or semi-volatile compounds can be lost. While this compound is not highly volatile, prolonged or aggressive evaporation can lead to some loss. | Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature. Avoid complete dryness if possible, or reconstitute the sample immediately after drying. |
| Adsorption to Labware | This compound may adsorb to the surfaces of glass or plastic tubes, especially at low concentrations. | Use low-binding microcentrifuge tubes. Silanized glassware can also minimize adsorption. |
Problem 2: High Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Explanation & Causality | Recommended Solution |
| Co-elution of Phospholipids | Phospholipids from plasma or serum are a common source of ion suppression in electrospray ionization (ESI).[6] They often elute in the same chromatographic region as many small molecules. | Incorporate a phospholipid removal step in your sample preparation. This can be achieved with specialized SPE cartridges or plates designed for phospholipid depletion. A more thorough extraction method like LLE or SPE will be more effective at removing phospholipids than PPT. |
| Insufficient Chromatographic Separation | If this compound co-elutes with other endogenous matrix components, its ionization efficiency can be suppressed or enhanced, leading to inaccurate quantification.[7] | Optimize the LC gradient to achieve better separation of this compound from the major matrix components. Consider using a different column chemistry (e.g., HILIC if using reversed-phase). |
| High Salt Concentration | High salt concentrations in the final extract can interfere with the ESI process and cause ion suppression. | Ensure that any salts used for pH adjustment or to improve extraction efficiency are removed during the sample clean-up process. If using SPE, a wash step with water can help remove residual salts. |
| Sample Dilution | A simple and often effective way to reduce matrix effects is to dilute the final extract.[8] | Dilute the reconstituted sample with the initial mobile phase. The trade-off is a potential decrease in sensitivity, so this approach is best when the analyte concentration is sufficiently high. |
Problem 3: Poor Reproducibility (High %CV)
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inconsistent Sample Handling | Variations in sample collection, storage, and thawing can introduce variability in metabolite profiles.[9] | Adhere to a strict and standardized protocol for all samples. Avoid repeated freeze-thaw cycles.[10] Thaw samples consistently, for example, on ice. |
| Variable Extraction Times/Temperatures | Inconsistency in incubation times, vortexing duration, or temperatures during the extraction process can lead to variable recovery. | Use timers for all timed steps and ensure consistent temperature conditions for all samples in a batch. |
| Manual Pipetting Errors | Small variations in the volumes of sample, internal standard, and solvents can lead to significant variability in the final results. | Use calibrated pipettes and practice consistent pipetting techniques. For high-throughput applications, consider using automated liquid handling systems. |
| Incomplete Solvent Evaporation/Reconstitution | If samples are not evaporated to the same degree or are not fully reconstituted, the final concentrations will vary. | Ensure consistent and complete reconstitution by thorough vortexing or sonication. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for a large clinical cohort study?
A: For large-scale studies where high throughput is a priority, Protein Precipitation (PPT) is often the method of choice due to its simplicity, speed, and ease of automation.[5] However, be aware that PPT provides the least clean extract, which may lead to more significant matrix effects. If your budget and timeline allow, automated SPE on a 96-well plate format can offer a good balance of throughput and sample cleanliness.
Q2: My this compound recovery is consistently low after protein precipitation. What should I try first?
A: The most likely culprit is incomplete protein precipitation or this compound being trapped in the protein pellet. First, ensure you are using a sufficient volume of ice-cold precipitating solvent (e.g., methanol or acetonitrile), typically a 3:1 or 4:1 ratio of solvent to sample.[5] Increase the vortexing time to ensure thorough mixing and consider a longer incubation at -20°C (e.g., 20-30 minutes) before centrifugation.
Q3: How can I optimize the pH for Liquid-Liquid Extraction (LLE) of this compound?
A: this compound has an acidic pKa of 3.9. To maximize its partitioning into an organic solvent, you need to neutralize the carboxylate group. Therefore, you should acidify your aqueous sample to a pH of approximately 2-3 using a suitable acid (e.g., formic acid or hydrochloric acid) before adding the immiscible organic solvent. This will convert the ionized form to the neutral, more hydrophobic form, which is more readily extracted.
Q4: What are the best storage conditions for plasma and urine samples to ensure this compound stability?
A: For long-term storage, samples should be kept at -80°C .[10] It is crucial to minimize the time samples spend at room temperature before processing.[11] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of metabolites.[10] If possible, aliquot samples into smaller volumes before the initial freezing to avoid thawing the entire sample for each analysis. For short-term storage (a few days), refrigeration at 4°C is acceptable, but freezing is always preferred for longer durations.[11][12]
Q5: Should I use an internal standard for this compound quantification?
A: Absolutely. The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C- or ¹⁵N-labeled this compound, is highly recommended. An SIL-IS will co-elute with the analyte and experience similar extraction inefficiencies and matrix effects, allowing for more accurate and precise quantification. If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used as a second-best option.
Experimental Protocols
Here are detailed, step-by-step methodologies for the three main extraction techniques.
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum
This method is rapid and suitable for high-throughput analysis.
Step-by-Step Methodology:
-
Pipette 50 µL of plasma or serum into a low-binding microcentrifuge tube.
-
Add your internal standard solution.
-
Add 200 µL of ice-cold methanol or acetonitrile (a 4:1 solvent-to-sample ratio).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
(Optional but recommended) Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Vortex to ensure the analyte is fully dissolved, and then transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine
This method offers a cleaner extract than PPT and can be optimized for selectivity.
Step-by-Step Methodology:
-
Pipette 100 µL of urine into a glass tube.
-
Add your internal standard.
-
Acidify the urine sample to a pH of approximately 2-3 by adding a small volume of a suitable acid (e.g., 10% formic acid).
-
Add 500 µL of an immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
Vortex the mixture vigorously for 2 minutes to ensure efficient partitioning of this compound into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Vortex to dissolve the analyte, and transfer to an autosampler vial for analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Serum
SPE provides the cleanest extracts, which is ideal for minimizing matrix effects and achieving the lowest limits of quantification.
Step-by-Step Methodology:
-
Sample Pre-treatment: Dilute 100 µL of plasma or serum 1:1 with an acidic aqueous solution (e.g., 2% phosphoric acid in water) to precipitate some proteins and ensure this compound is in its neutral form. Centrifuge and use the supernatant for loading.
-
SPE Cartridge Conditioning: Condition a reversed-phase (e.g., C18) or a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile). The addition of a small amount of acid (e.g., 0.1% formic acid) to the elution solvent may improve recovery from mixed-mode sorbents.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Analysis: Vortex to dissolve the analyte and transfer to an autosampler vial for LC-MS/MS analysis.
References
-
Identifying the Ratio of Circulating this compound to Isoleucine as a Biomarker Linking Diet Quality, Microbial Metabolism, and Type 2 Diabetes Risk in the Coronary Artery Risk Development in Young Adults (CARDIA) Cohorts. The Journal of Nutrition. [Link]
-
Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes. Nature Communications. [Link]
-
PubChem Compound Summary for CID 709625, this compound. National Center for Biotechnology Information. [Link]
-
FooDB Compound FDB028325, this compound. FooDB. [Link]
-
Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. Metabolites. [Link]
-
Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions. Metabolites. [Link]
-
Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility, University of Massachusetts Chan Medical School. [Link]
-
Stability of serum, plasma and urine osmolality in different storage conditions: Relevance of temperature and centrifugation. Clinical Biochemistry. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]
Sources
- 1. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 2. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 3. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. LC-MS/MS based targeted metabolomics method for analysis of serum and cerebrospinal fluid | Journal of Medical Science [jms.ump.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 9. Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of serum, plasma and urine osmolality in different storage conditions: Relevance of temperature and centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing analytical variability in Cinnamoylglycine measurements
Topic: Addressing Analytical Variability in Cinnamoylglycine Measurements
Role: Senior Application Scientist | Context: High-Throughput Metabolomics & Biomarker Validation
Welcome to the Technical Support Center
Objective: This guide addresses the specific challenges of quantifying This compound (CG) in biological matrices. As a glycine conjugate of cinnamic acid, CG is a critical biomarker linking the gut microbiome, dietary intake (polyphenols/benzoates), and mitochondrial fatty acid
Variability in CG data often stems from three distinct sources: biological confounding (diet/microbiome), chromatographic instability (polar retention issues), and ionization suppression (matrix effects). This guide provides self-validating protocols to isolate and control these variables.
Module 1: Pre-Analytical Variability (The Biological Source)
Q: Why do my baseline this compound levels fluctuate wildly between control subjects?
A: The "baseline" for CG is heavily influenced by exogenous factors. Unlike endogenous metabolites tightly regulated by homeostasis, CG is a "co-metabolite"—produced by the hepatic glycine conjugation of precursors generated by the gut microbiome or ingested directly.
Troubleshooting Protocol: The "Dietary Washout" To reduce inter-subject CV% (Coefficient of Variation) in clinical or animal studies, you must control the input.
-
Identify Sources: High levels of cinnamic acid or benzoates are found in cinnamon, cranberries, plums, and prunes.
-
Implement Washout: Enforce a 48-hour dietary restriction of polyphenol-rich foods prior to sampling.
-
Microbiome Check: If using animal models, ensure coprophagy is controlled, as recycling of microbiome metabolites will spike CG levels.
Q: Is this compound stable in urine at room temperature?
A: Acylglycines are generally stable, but bacterial growth in urine can deconjugate the glycine moiety, artificially lowering CG levels.
-
Recommendation: Add sodium azide (0.02%) or acidify to pH < 4 immediately upon collection if freezing is delayed.
-
Storage: Flash freeze at -80°C. Avoid >2 freeze-thaw cycles.
Module 2: Chromatographic Separation (The Method)
Q: I see peak tailing and retention time shifts. Is my column failing?
A: Likely not. CG contains both a hydrophobic phenyl ring and a polar carboxylic acid tail. Tailing usually indicates secondary interactions with free silanols on the column or inappropriate pH control.
The "Locked-Retention" Protocol:
-
Column Selection: Use a High-Strength Silica (HSS) T3 or equivalent C18 column designed for polar retention. Standard C18 columns often suffer from "dewetting" or poor retention of the acidic tail.
-
Mobile Phase Chemistry: You must maintain the analyte in a protonated (neutral) state for Reverse Phase retention.
Visualizing the Workflow:
Figure 1: Optimized Analytical Workflow for this compound quantification ensuring matrix removal and retention stability.
Module 3: Mass Spectrometry & Detection (The Measurement)
Q: Should I use Positive or Negative ionization mode?
A: Negative Mode (ESI-) is the gold standard for this compound. While positive mode ([M+H]+) works, the carboxylic acid moiety ionizes far more efficiently in negative mode ([M-H]-), providing 5-10x better signal-to-noise ratios and reducing background noise from neutral lipids.
Q: What are the exact MRM transitions?
A: Use the table below to configure your Triple Quadrupole (QqQ).
| Parameter | Value | Mechanistic Explanation |
| Ionization | ESI Negative (-) | Deprotonation of carboxylic acid (-COO⁻). |
| Precursor Ion | 204.1 m/z | [M-H]⁻ ion of this compound (MW 205.2). |
| Quantifier Product | 147.1 m/z | Loss of Glycine moiety (Cinnamate ion). Specific. |
| Qualifier Product | 74.0 m/z | Glycine fragment ([NH₂CH₂COO]⁻). Generic to acylglycines. |
| Cone Voltage | Medium (20-30V) | Prevent in-source fragmentation. |
| Collision Energy | 15-25 eV | Optimize for the 204->147 transition. |
Q: I cannot afford the specific this compound-d5 internal standard. Can I use an analog?
A:
-
Best: This compound-d5 (or 13C2, 15N). This corrects for both matrix suppression and extraction recovery perfectly.
-
Acceptable: Benzoylglycine-d5 (Hippuric Acid-d5) . Structurally similar (phenyl ring + glycine), elutes close to CG, and behaves similarly in ESI-.
-
Avoid: Alkyl-acylglycines (e.g., Hexanoylglycine) as they lack the pi-pi interactions of the phenyl ring and will not track retention time shifts accurately.
Module 4: Data Normalization & Interpretation
Q: My urinary CG concentrations vary by order of magnitude. How do I normalize?
A: Urine volume is dependent on hydration. You must normalize to Creatinine or Specific Gravity (SG) .
-
Formula:
-
Unit:
Creatinine. -
Warning: In kidney disease models (where CG is often studied), creatinine excretion itself may be impaired. In these specific cases, use Osmolality or Probabilistic Quotient Normalization (PQN) .
Troubleshooting Logic Tree:
Figure 2: Step-by-step diagnostic tree for identifying the source of variability in CG measurements.
References
-
Human Metabolome Database (HMDB). Metabocard for this compound (HMDB0000930). [Link]
-
Wikoff, W. R., et al. (2009). Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites.[3] Proceedings of the National Academy of Sciences. (Establishes CG as a microbiome-mammalian co-metabolite). [Link]
-
Chiu, C. Y., et al. (2019). Microbiome-metabolomics reveals gut microbiota associated with glycine-conjugated metabolites. (Validation of LC-MS methods for acylglycines). [Link]
-
Clinical & Laboratory Standards Institute (CLSI). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. (General standard for validating LC-MS clinical assays). [Link]
Sources
Technical Support Center: High-Resolution Analysis of Cinnamoylglycine
Topic: Enhancing the Resolution of Cinnamoylglycine from Isomeric Compounds
Status: Operational | Tier: Level 3 (Advanced Method Development)[1]
Executive Summary
This compound (N-cinnamoylglycine) is a critical biomarker linking gut microbiome activity (phenylalanine fermentation) to host metabolic health. However, its quantification is frequently compromised by geometric isomers (cis- vs. trans-cinnamoylglycine) and isobaric interferences (structurally related acylglycines) in complex matrices like urine or plasma.[1]
This guide moves beyond standard protocols to address the mechanistic root causes of co-elution and signal suppression. We focus on exploiting
Module 1: Chromatographic Selectivity (Stationary Phase Logic)
The Issue: Standard C18 columns often fail to baseline separate trans-cinnamoylglycine (the biological target) from cis-cinnamoylglycine (often a UV-induced artifact) or closely eluting isobaric acylglycines.[1]
The Solution: Switch from Alkyl-bonded phases (C18) to Phenyl-Hexyl or Biphenyl phases .[1]
The Mechanism:
this compound contains a conjugated phenyl ring. While C18 relies solely on hydrophobic interaction, Phenyl-Hexyl columns utilize
Recommended Protocol: Phenyl-Hexyl Separation [1][2]
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl or Biphenyl (100 x 2.1 mm, 1.7–2.6 µm) | Maximizes |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH (< 3.[1][2]0) keeps the carboxylic acid (pKa ~3.[2][3]9) protonated, ensuring retention. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol promotes stronger |
| Gradient | 5% B to 95% B over 10 min | Shallow gradient at the beginning is crucial for resolving hydrophilic acylglycines.[1][2] |
| Flow Rate | 0.3 – 0.4 mL/min | Optimal Van Deemter velocity for sub-3 µm particles.[1][2] |
Visualizing the Separation Logic:
Caption: Decision tree for stationary phase selection based on isomeric interference type.
Module 2: Mass Spectrometry Optimization (MRM Specificity)
The Issue: Relying on a single transition or low-resolution MS can lead to false positives due to "isobaric crosstalk" from other conjugated amino acids.
The Solution: Utilize specific Multiple Reaction Monitoring (MRM) transitions that target the cinnamoyl moiety specifically, rather than the generic glycine fragment.
Optimized Transition Table (ESI Positive Mode):
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Specificity Note |
| This compound | 206.1 | 105.0 | 20 - 25 | High. Cleavage of the amide bond yielding the cinnamoyl cation ( |
| This compound (Qual) | 206.1 | 77.0 | 40 - 50 | Medium.[1][2] Phenyl ring fragment. Use for confirmation ratio. |
| Interference Risk | 206.1 | 76.0 | varies | Avoid. Generic glycine fragment; common to all acylglycines.[1][2] |
Technical Insight: Avoid using the loss of glycine (m/z 206 -> 76) as a quantifier. Many acylglycines share this fragmentation pathway. The transition to m/z 105.0 (cinnamoyl cation) preserves the specific aromatic structure of the analyte, distinguishing it from aliphatic acylglycine isomers.
Module 3: Sample Integrity & Photo-Isomerization
The Issue: Users often report "ghost peaks" or splitting peaks that appear over time. Root Cause: this compound is photo-sensitive .[1] Exposure to ambient UV light causes the naturally occurring trans-isomer to isomerize into the cis-form.[1]
The Protocol:
-
Amber Glassware: All standards and samples must be prepared in amber glass vials.
-
Process Speed: Minimize time on the bench.
-
Temperature: Keep autosampler at 4°C to reduce kinetic energy available for isomerization.
Visualizing the Degradation Pathway:
Caption: Impact of light exposure on analyte stability and chromatographic integrity.
Module 4: Troubleshooting FAQ
Q1: I see a small peak eluting just before my main this compound peak. Is this contamination?
-
Diagnosis: This is likely the cis-isomer.[1]
-
Action: Check your sample preparation environment. If you prepared the sample in clear glass under fluorescent light, the trans-isomer has partially converted. Re-prepare in amber vials. If the peak persists in biological samples, it may be endogenous, but it is usually <5% of the trans form.
Q2: My peak shape is tailing significantly.
-
Diagnosis: Secondary interactions with free silanols or incorrect pH.
-
Action:
-
Ensure Mobile Phase A pH is < 3.0 . This compound is a carboxylic acid; if the pH is near its pKa (~3.9), it will exist as a mixture of ionized and non-ionized forms, causing peak broadening.
-
Increase buffer strength (e.g., 10mM Ammonium Formate) if using a simple formic acid/water mixture.
-
Q3: Can I use Acetonitrile instead of Methanol?
-
Diagnosis: Yes, but with a caveat.
-
Action: Acetonitrile is a
-electron deficient solvent and can suppress the interactions between the analyte and a Phenyl-Hexyl column.[1] This reduces the selectivity difference between cis and trans isomers. If you must use Acetonitrile, use a Biphenyl column which has stronger inherent retention mechanisms.
References
-
Human Metabolome Database (HMDB). "Metabocard for this compound (HMDB0000636)." HMDB.ca. Available at: [Link]
- Gruppen, L., et al. "Separation of cis-trans isomers of hydroxycinnamic acid derivatives." Journal of Chromatography A.
-
FooDB. "this compound Chemical Properties and Spectra." Foodb.ca. Available at: [Link]
- Lord, G., et al. "Best practices in LC-MS method development for acylglycines." Metabolomics Standards Initiative. (General guidance on acylglycine MRM transitions).
Sources
Troubleshooting Guide: Strategies to Reduce Background Noise in Cinnamoylglycine Mass Spectra
Technical Support Center: Cinnamoylglycine Mass Spectrometry
Welcome to the technical support guide for optimizing the mass spectrometry analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the factors that influence your data quality. High background noise is a common challenge in mass spectrometry that can obscure low-abundance signals, compromise detection limits, and lead to inaccurate quantification.[1][2] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Background Noise
Q1: What exactly is "background noise" in the context of my this compound mass spectrum?
A1: Background noise refers to any signal detected by the mass spectrometer that does not originate from your analyte of interest, this compound. This noise creates a raised baseline in your chromatogram or spectrum, making it difficult to distinguish the true analyte signal.[2] It can be broadly categorized into two types:
-
Electronic Noise: Random fluctuations inherent to the detector and electronic systems. Modern instruments have very low electronic noise, so this is rarely the primary issue.[3]
-
Chemical Noise: This is the most significant contributor in LC-MS and consists of real ions originating from sources other than your analyte.[3][4] These sources can include solvents, sample matrix, instrument contamination, or gas lines.[4][5] For this compound analysis, chemical noise is the primary challenge we aim to mitigate.
Q2: I see a very complex baseline with signals at almost every mass-to-charge (m/z) value. Is this normal?
A2: While a completely flat baseline is rare, a spectrum with detectable signals at nearly every m/z value indicates significant chemical noise. This is often due to a combination of factors, including contaminants from solvents, plasticizers from tubing or vials, or residual components from previous analyses.[3][6] This type of noise can severely limit your detection capabilities because it directly competes with this compound for ionization.[3][4]
Q3: Can background noise change during a single analytical run?
A3: Yes, it is common to see fluctuations. If you are running a gradient elution with your LC system, the changing composition of the mobile phase can alter the background. For example, as the percentage of organic solvent increases, it may elute contaminants from the column that were retained in the weaker aqueous phase. This is why running a "blank" injection (injecting only the mobile phase) is a critical first step in troubleshooting; it helps you visualize the background contribution from your LC system and solvents alone.[7]
Part 2: Troubleshooting Guide - Pinpointing and Eliminating Noise Sources
This section provides a systematic approach to identifying and resolving the root causes of high background noise in your this compound analysis.
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing high background noise. Start at the top and systematically work through the potential sources.
Sources
- 1. agilent.com [agilent.com]
- 2. zefsci.com [zefsci.com]
- 3. Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. High background after preventative maintenance - Chromatography Forum [chromforum.org]
Cinnamoylglycine Recovery: A Technical Support Troubleshooting Guide
Welcome to the technical support center for optimizing the recovery of Cinnamoylglycine during sample preparation. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to enhance the extraction efficiency of this important metabolite from complex biological matrices. As Senior Application Scientists, we have structured this guide to not only provide step-by-step instructions but also to explain the scientific principles behind each recommendation, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and extraction of this compound.
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: Understanding the physicochemical properties of this compound is the foundation for developing a successful extraction protocol. Here are its key characteristics:
| Property | Value/Characteristic | Implication for Extraction |
| Chemical Class | N-acyl-alpha amino acid | Possesses both a carboxylic acid group and an amide linkage, influencing its polarity and potential for hydrogen bonding. |
| Predicted pKa | ~3.9 (for the carboxylic acid)[1] | The charge state is pH-dependent. At pH < 3.9, it is neutral; at pH > 3.9, it is negatively charged (anionic). This is a critical parameter for optimizing LLE and SPE.[2][3] |
| Predicted logP | ~1.42 | This indicates moderate hydrophobicity, suggesting it will partition into organic solvents but may require specific conditions for efficient extraction from aqueous matrices.[1] |
| Solubility | Predicted water solubility is low (0.24 g/L).[1] Soluble in organic solvents like DMSO and ethanol.[4] | The choice of extraction and reconstitution solvents is crucial. |
| Stability | As an amino acid conjugate, it may be susceptible to enzymatic degradation in unquenched biological samples. Stability is also affected by storage temperature and pH.[5] | Prompt sample processing, quenching of enzymatic activity, and proper storage are essential to prevent analyte loss. |
Q2: My this compound recovery is inconsistent. What are the most likely general causes?
A2: Inconsistent recovery is a common issue in bioanalysis. The primary culprits are typically:
-
Sample Handling and Storage: Degradation can occur if samples are not processed promptly or are stored improperly. Metabolomic profiles can change significantly with delays in processing, especially at room temperature.[6][7] Long-term storage at -80°C can also lead to altered concentrations of some metabolites, including amino acids.[8]
-
pH Drift: Failure to control the pH of the sample and extraction solvents can lead to variable charge states of this compound, drastically affecting its partitioning behavior.[2][9]
-
Inadequate Phase Separation (LLE): Incomplete separation of the aqueous and organic layers during liquid-liquid extraction can lead to loss of analyte.
-
Breakthrough or Irreversible Binding (SPE): In solid-phase extraction, the analyte may not be retained effectively on the sorbent during loading or may not be fully eluted.[4]
-
Matrix Effects: Components of the biological matrix (e.g., salts, phospholipids) can suppress or enhance the ionization of this compound in the mass spectrometer, leading to apparent low recovery.[10]
Q3: How should I store my biological samples (plasma, serum, urine) to ensure the stability of this compound?
A3: To maintain the integrity of your samples, follow these guidelines:
-
Process Immediately: Whenever possible, process samples immediately after collection to minimize enzymatic activity.
-
Quenching: For cellular or tissue samples, rapid quenching with a cold solvent like methanol is recommended to halt metabolic processes.[11]
-
Anticoagulant Choice: For plasma, EDTA is generally preferred as it chelates metal ions that can catalyze degradation.
-
Storage Temperature: Store samples at -80°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting samples into smaller volumes.[7] Studies have shown that while many metabolites are stable at -80°C for extended periods, some amino acid derivatives can show changes.[8]
-
pH Considerations: For urine samples, consider adjusting the pH to a neutral range before freezing to improve the stability of a broader range of metabolites.
Troubleshooting Low Recovery by Extraction Method
This section provides detailed guidance for the three most common extraction techniques: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
Protein Precipitation (PPT)
PPT is a simple and fast method but can be prone to low recovery for certain analytes and significant matrix effects.
Q: I am experiencing low this compound recovery after protein precipitation with acetonitrile. What could be the cause and how can I fix it?
A: Low recovery in PPT can stem from several factors. Here’s a systematic approach to troubleshooting:
Potential Cause 1: Co-precipitation of this compound
-
The "Why": this compound, especially at a pH close to its pKa, might have reduced solubility in the acetonitrile/water mixture, causing it to precipitate along with the proteins. Acidic analytes can sometimes be entrapped in the precipitated protein pellet.
-
Troubleshooting Steps:
-
pH Adjustment: Before adding the precipitation solvent, adjust the sample pH. Since this compound is acidic, making the sample slightly basic (e.g., pH 8-9) with a small volume of a weak base like ammonium hydroxide will ensure it is fully deprotonated and more soluble in the aqueous phase, reducing the likelihood of co-precipitation.
-
Solvent Choice: While acetonitrile is common, other organic solvents or acidic precipitants may be more suitable. A mixture of methanol/acetonitrile/acetone can be more effective at precipitating proteins while keeping small molecules in solution.[12] Trichloroacetic acid (TCA) is also a highly efficient precipitating agent, but be mindful of its potential to cause analyte degradation and its incompatibility with some downstream analyses.[8]
-
Potential Cause 2: Incomplete Protein Precipitation
-
The "Why": If proteins are not fully removed, they can interfere with downstream analysis, leading to ion suppression that appears as low recovery.
-
Troubleshooting Steps:
-
Solvent-to-Sample Ratio: A common starting point is a 3:1 ratio of organic solvent to sample.[13] If you suspect incomplete precipitation, try increasing this to 4:1 or higher.
-
Temperature: Perform the precipitation at a low temperature (e.g., on ice or at 4°C) to enhance protein precipitation.[9]
-
Vortexing and Incubation: Ensure thorough mixing by vortexing vigorously. An incubation step at low temperature (e.g., -20°C for 30 minutes) after adding the solvent can improve precipitation efficiency.
-
Potential Cause 3: Post-Extraction Issues
-
The "Why": After centrifugation, the supernatant is highly organic. Injecting this directly into a reversed-phase LC system with a highly aqueous mobile phase can lead to poor peak shape and apparent low recovery.[13]
-
Troubleshooting Steps:
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent that is compatible with your initial mobile phase conditions (e.g., 10% acetonitrile in water).
-
Dilution: If evaporation is not feasible, dilute the supernatant with an aqueous solution (e.g., water with 0.1% formic acid) before injection.
-
Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract than PPT but requires careful optimization of pH and solvent choice.
Q: My LLE protocol using ethyl acetate is yielding poor and variable recovery for this compound. How can I optimize this?
A: The efficiency of LLE is governed by the partitioning of the analyte between two immiscible phases, which is highly dependent on its charge state and the polarity of the extraction solvent.
Workflow for LLE Optimization
Caption: LLE optimization workflow for this compound.
-
Step 1: Critical pH Adjustment
-
The "Why": To efficiently extract this compound into an organic solvent, it must be in its neutral, more hydrophobic form. With a pKa of ~3.9, you must acidify the aqueous sample to a pH at least 2 units below the pKa.[2] A pH of ~2.0 is a good starting point. At this pH, the carboxylic acid group is protonated (COOH), making the molecule uncharged and more likely to partition into the organic phase.
-
Protocol: To 100 µL of plasma, add a small volume (e.g., 10 µL) of a suitable acid (e.g., 1M formic acid) to achieve the target pH.
-
-
Step 2: Choosing the Right Extraction Solvent
-
The "Why": The polarity of the extraction solvent should be matched to the analyte.[2] this compound has a moderate logP, so solvents like ethyl acetate are a reasonable choice. However, if recovery is still low, consider a slightly more or less polar solvent.
-
Solvent Selection Table:
-
| Solvent | Polarity Index | Characteristics |
| Hexane | 0.1 | Non-polar. Unlikely to be effective for this compound. |
| Methyl-tert-butyl ether (MTBE) | 2.5 | A good alternative to ethyl acetate, often provides cleaner extracts. |
| Ethyl Acetate | 4.4 | A good starting point for moderately polar analytes. |
| Dichloromethane | 3.1 | Effective but can form emulsions. Use with caution. |
-
Step 3: Back Extraction for a Cleaner Sample (Optional)
-
The "Why": If your extract contains many interferences, a back extraction can significantly improve cleanliness. After extracting this compound into the organic phase, you can extract it back into a fresh aqueous phase by manipulating the pH to make it charged again.
-
Protocol:
-
Collect the organic layer from the initial extraction.
-
Add a fresh aqueous solution with a basic pH (e.g., pH 8-9, using a weak base like ammonium bicarbonate).
-
Vortex and centrifuge. This compound will now be in the aqueous phase, leaving neutral interfering compounds behind in the organic layer.
-
The final aqueous phase can then be acidified and re-extracted or injected directly if compatible with your LC method.
-
-
Solid-Phase Extraction (SPE)
SPE is a highly selective method that can provide the cleanest extracts and allows for analyte concentration.
Q: I'm developing an SPE method for this compound and see significant analyte loss. How do I select the right sorbent and optimize the wash and elution steps?
A: Successful SPE relies on choosing a sorbent that retains your analyte while allowing interferences to be washed away, followed by selective elution of your analyte.
Workflow for SPE Method Development
Caption: Key decisions in SPE method development for this compound.
Option 1: Reversed-Phase (RP) SPE (e.g., C18, Polymer-based)
-
Principle of Retention: Based on hydrophobic interactions. This compound will be retained in its neutral form.
-
Detailed Protocol:
-
Sample Pre-treatment: Acidify the sample to pH ~2.0 (at least 2 pH units below the pKa) to ensure the analyte is neutral and hydrophobic.[4]
-
Condition: Wet the sorbent with 1-2 column volumes of methanol.
-
Equilibrate: Flush the column with 1-2 column volumes of acidified water (pH ~2.0). Do not let the sorbent go dry.
-
Load: Load the pre-treated sample onto the column at a slow, controlled flow rate.
-
Wash: This step is critical for removing polar interferences.
-
The "Why": You need a wash solvent that is strong enough to remove interferences but weak enough to leave this compound bound to the sorbent.
-
Optimization: Start with a highly aqueous wash (e.g., 5% methanol in acidified water). If interferences remain, you can cautiously increase the percentage of organic solvent. To check for analyte loss during this step, collect the wash eluate and analyze it.[4]
-
-
Elution:
-
The "Why": To elute this compound, you need a solvent strong enough to disrupt the hydrophobic interactions.
-
Protocol: Elute with a high percentage of organic solvent, such as methanol or acetonitrile. If recovery is still low, making the elution solvent slightly basic (e.g., methanol with 2% ammonium hydroxide) can deprotonate this compound, making it more polar and easier to elute from the non-polar sorbent.[12]
-
-
Option 2: Mixed-Mode Weak Anion Exchange (WAX) SPE
-
Principle of Retention: Combines ion exchange and reversed-phase retention. This is ideal for acidic compounds like this compound.
-
Detailed Protocol:
-
Sample Pre-treatment: Adjust the sample pH to ~5.0-6.0 (at least 2 pH units above the pKa) to ensure this compound is negatively charged (anionic).
-
Condition: 1-2 column volumes of methanol.
-
Equilibrate: 1-2 column volumes of water at the same pH as the sample.
-
Load: Load the pre-treated sample. The analyte will be retained by ionic interaction.
-
Wash:
-
First, wash with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Next, you can use a stronger organic solvent (e.g., 100% methanol) to remove hydrophobically bound interferences while the analyte remains bound by the stronger ionic interaction.
-
-
Elution:
-
The "Why": To elute the analyte, you must disrupt the ionic bond. This is achieved by using an eluent with a pH that neutralizes the analyte.
-
Protocol: Elute with an organic solvent containing a small percentage of a weak acid (e.g., methanol with 2% formic acid). This will protonate this compound, neutralizing its charge and releasing it from the sorbent.
-
-
By systematically addressing these potential issues and optimizing your chosen method based on the specific chemistry of this compound, you can significantly improve recovery and achieve more reliable and reproducible results in your research.
References
-
LGC. (n.d.). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]
-
Taylor, T. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Retrieved from [Link]
-
Stanković, M., et al. (2016). Optimization of Extraction Conditions for Secondary Biomolecules from various Plant Species. Hemijska industrija. Retrieved from [Link]
-
Analytics-Shop. (n.d.). Solid Phase Extraction (SPE) - Selection of the sorbent. Retrieved from [Link]
-
ResearchGate. (2018). Study and Optimization of Amino Acid Extraction by Emulsion Liquid Membrane. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry. Retrieved from [Link]
-
Agilent Technologies. (2016). Simple Approaches to Solid Phase Extraction (SPE) Method Development. YouTube. Retrieved from [Link]
-
Tan, T. H., et al. (2021). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Foods. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB028325). Retrieved from [Link]
-
Bioquochem. (2021). Principals of various protein precipitation methods. Retrieved from [Link]
-
Tiei Extraction. (2024). liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Retrieved from [Link]
-
Garcia-Vaquero, M., et al. (2021). Impact of Pressurized Liquid Extraction and pH on Protein Yield, Changes in Molecular Size Distribution and Antioxidant Compounds Recovery from Spirulina. Marine Drugs. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
- Niessen, W. M. A. (2017). Matrix effects in LC-MS/MS. In The Encyclopedia of Mass Spectrometry (Vol. 9, pp. 24-31). Elsevier.
-
ResearchGate. (2016). Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap. Retrieved from [Link]
-
Yaylayan, V. A., & Keyhani, A. (2001). Effect of pH, Temperature, and Moisture on the Formation of Volatile Compounds in glycine/glucose Model Systems. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). Why is my protein getting precipitated, even at low concentrations?. Retrieved from [Link]
-
Giskjolen, A., et al. (2018). Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. Metabolites. Retrieved from [Link]
-
American Chemical Society. (2020). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2019). Effect of the pH on the extraction efficiency (n = 3). Experimental conditions. Retrieved from [Link]
-
Delanghe, J. R., et al. (2004). Protein precipitation as a possible important pitfall in the clinical chemistry analysis of blood samples containing monoclonal immunoglobulins: 2 case reports and a review of the literature. Annals of Clinical Biochemistry. Retrieved from [Link]
-
ResearchGate. (2018). Effects of Storage Duration and Temperature Conditions on Biochemical Analytes in Porcine Clotted, Uncentrifuged Blood Samples. Retrieved from [Link]
-
Reddit. (2021). Possible reasons for low protein recovery in acetone precipitation. Retrieved from [Link]
-
Phenomenex. (2025). Protein Precipitation Method. Retrieved from [Link]
-
Barri, T., & Dragsted, L. O. (2013). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites. Retrieved from [Link]
-
Slupsky, C. M. (n.d.). Processing and Storage of Samples for Metabolomics Assays. Retrieved from [Link]
-
Restek. (2020). Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection. Retrieved from [Link]
-
Di Marzo, V., & Piscitelli, F. (2015). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules. Retrieved from [Link]
-
Parker, R., et al. (2020). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics - Clinical Applications. Retrieved from [Link]
-
Shishir, M. R. I., et al. (2021). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Controlled Release. Retrieved from [Link]
-
ResearchGate. (2016). How to stop protein precipitation from pH change in Hi5 cell culture?. Retrieved from [Link]
-
Agilent Technologies. (2019). Make the switch from LLE to a synthetic solid SLE. YouTube. Retrieved from [Link]
-
Haid, M., et al. (2018). Long-Term Stability of Human Plasma Metabolites During Storage at -80 °C. Journal of Proteome Research. Retrieved from [Link]
-
West Coast Metabolomics Center. (n.d.). Metabolomics Study Design – Sample Handling & Storage. Retrieved from [Link]
-
ResearchGate. (2020). Detailed methodology of different plasma preparation procedures.... Retrieved from [Link]
-
ResearchGate. (2014). Selection of Solvents or Solvent Mixtures for Liquid-Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank. Retrieved from [Link]
-
Corredig, M., et al. (2019). The Effect of Precipitation pH on Protein Recovery Yield and Emulsifying Properties in the Extraction of Protein from Cold-Pressed Rapeseed Press Cake. Foods. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. SPE Phase and Solvent Selection | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics Study Design - Metabolomics Sample Storage and Handling [vanderbilt.edu]
- 8. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [discover.restek.com]
Dealing with adduct formation in the mass spectrometry of Cinnamoylglycine
Topic: Dealing with adduct formation in the mass spectrometry of Cinnamoylglycine Role: Senior Application Scientist, Mass Spectrometry Division
Subject: Troubleshooting Adduct Formation & Signal Splitting in LC-MS/MS Applicable For: this compound (N-Cinnamoylglycine); Formula: C₁₁H₁₁NO₃; MW: 205.21 Da Last Updated: October 2023
Introduction
Welcome. If you are analyzing this compound, you are likely encountering a common frustration: signal dilution . Instead of a single, intense peak for your molecular ion, your signal is split across protonated species, sodiated adducts, or solvent clusters.
As an acylglycine with a free carboxylic acid group, this compound presents a "fork in the road" for ionization. It can be analyzed in Negative ESI (preferred for sensitivity) or Positive ESI . Each mode has distinct adduct challenges. This guide moves beyond basic "tips" to provide a mechanistic troubleshooting framework.
Part 1: Diagnostic Phase – What are you seeing?
Before altering your method, confirm the identity of the parasitic peaks. This compound (MW 205.21) forms specific adducts depending on your mobile phase and contamination levels.
Table 1: Adduct Identification Calculator (Monoisotopic Mass)
| Ionization Mode | Species | Observed m/z | Interpretation | Severity |
| Negative (ESI-) | [M-H]⁻ | 204.2 | Target Ion (Deprotonated) | Ideal |
| [M+Cl]⁻ | 240.2 | Chloride Adduct | High (Chlorinated solvents used?) | |
| [M+HCOO]⁻ | 250.2 | Formate Adduct | High (Excess formic acid in MP) | |
| [2M-H]⁻ | 409.4 | Dimer | Sample too concentrated | |
| Positive (ESI+) | [M+H]⁺ | 206.2 | Target Ion (Protonated) | Ideal |
| [M+NH₄]⁺ | 223.2 | Ammonium Adduct | Medium (Ammonium buffers used) | |
| [M+Na]⁺ | 228.2 | Sodium Adduct | Critical (Hard to fragment) | |
| [M+K]⁺ | 244.2 | Potassium Adduct | Critical (Glassware contamination) |
Technical Note: In Positive Mode, Sodium adducts ([M+Na]⁺, m/z 228.2) are particularly problematic because they are highly stable. Unlike protonated ions, sodiated ions often do not fragment efficiently under standard collision energies (CID), leading to poor MS/MS sensitivity.
Part 2: The "Sodium Scourge" (Positive Mode)
If you are forced to use Positive Mode (e.g., multi-analyte panel), Sodium adducts are likely your main issue. Sodium is ubiquitous—leaching from glass bottles, present in lower-grade solvents, and even in biological matrices.
The Mechanism of Displacement
You cannot "remove" sodium entirely; you must outcompete it. We use a strategy called Cationic Displacement. By flooding the source with a volatile cation (Ammonium, NH₄⁺), we statistically displace Na⁺ from the analyte.
Protocol 1: Positive Mode Adduct Removal
Goal: Shift signal from m/z 228 ([M+Na]⁺) to m/z 206 ([M+H]⁺).
-
Mobile Phase Modifier: Add 5–10 mM Ammonium Acetate to Mobile Phase A (Water).
-
Why? Ammonium ions (NH₄⁺) compete with Na⁺ for the analyte. Even if [M+NH₄]⁺ forms, it is labile. In the collision cell, [M+NH₄]⁺ easily loses ammonia (NH₃, neutral loss) to yield the protonated [M+H]⁺ species, restoring your signal.
-
-
Glassware Hygiene:
-
Switch to LC-MS grade plastic bottles for mobile phases. Borosilicate glass leaches Na⁺ over time.
-
Do not wash LC glassware with detergents (which are sodium-rich). Rinse strictly with MeOH/Water.
-
-
Source Temperature: Increase source temperature (Gas Temp) by 30–50°C.
-
Why? Higher thermal energy destabilizes weak non-covalent adduct clusters.
-
Part 3: Negative Mode Optimization (The Preferred Path)
This compound contains a carboxylic acid. Negative mode (ESI-) is chemically superior for this analyte, but users often struggle with the [M+HCOO]⁻ (Formate, m/z 250) vs. [M-H]⁻ (Deprotonated, m/z 204) balance.
The Acid/Base Paradox
If you use strong Formic Acid (0.1%) in negative mode, you flood the source with formate ions (HCOO⁻), promoting the [M+HCOO]⁻ adduct. If you use pure water, ionization is unstable.
Protocol 2: Negative Mode Standardization
Goal: Consolidate signal to m/z 204.2 ([M-H]⁻).
-
Mobile Phase A: Water + 5 mM Ammonium Acetate (No pH adjustment, pH will be ~6.8).
-
Mobile Phase B: Acetonitrile/Methanol (90:10).
-
Mechanism: The acetate ion (CH₃COO⁻) is a stronger base in the gas phase than the formate ion, encouraging the abstraction of the proton from this compound's carboxylic acid, driving the formation of [M-H]⁻ rather than forming an adduct.
Part 4: Frequently Asked Questions (FAQs)
Q1: I see a strong peak at m/z 409. Is this a contaminant? A: This is likely the dimer [2M-H]⁻ .
-
Cause: Your sample concentration is too high. In the ESI droplet, as solvent evaporates, analyte molecules are forced together.
-
Fix: Dilute your sample 1:10 or 1:50. If the 409 peak disappears and the 204 peak remains linear, it was a dimer.
Q2: Can I use Phosphoric Acid to suppress adducts? A: NO. Phosphoric acid is non-volatile. It will coat your source, ruin your quadrupole sensitivity, and suppress ionization permanently. Only use volatile acids (Formic, Acetic) or buffers (Ammonium Acetate/Formate).
Q3: My MRM transitions are failing in Positive Mode. A: If you are selecting m/z 228 ([M+Na]⁺) as the precursor, this is expected. Sodium adducts require immense energy to fragment.
-
Solution: You must force the formation of [M+H]⁺ (206) using Protocol 1 above.
-
Valid Transitions (Negative Mode):
-
Precursor: 204.2 ([M-H]⁻)
-
Product 1: 147.1 (Cinnamate ion) – Quantifier
-
Product 2: 74.0 (Glycine fragment) – Qualifier
-
References
Optimization of MS/MS fragmentation for Cinnamoylglycine identification
Welcome to the technical support center for the optimization of MS/MS fragmentation for Cinnamoylglycine identification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during LC-MS/MS analysis. Our approach moves beyond simple step-by-step instructions to explain the underlying principles, enabling you to troubleshoot effectively and develop robust, reliable methods.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when setting up an MS/MS method for this compound.
Q1: What are the expected precursor and primary product ions for this compound?
A1: In positive electrospray ionization (ESI+), this compound (molecular weight: 205.21 g/mol ) readily forms a protonated precursor ion, [M+H]⁺, at m/z 206.1 .
The most structurally significant fragmentation occurs at the amide bond. Collision-induced dissociation (CID) typically yields two main product ions:
-
The Cinnamoyl ion (m/z 131.1): This is the most common and often most abundant fragment, resulting from the neutral loss of glycine (75.07 g/mol ).
-
The Glycine-related fragment (m/z 76.1): This can also be observed, though often at a lower intensity.
Therefore, the primary Multiple Reaction Monitoring (MRM) transition to target for quantification and identification is m/z 206.1 → 131.1 . A secondary, qualifying transition could be m/z 206.1 → 76.1 .
Q2: I am seeing a very weak or no signal for my this compound standard. What are the first things to check?
A2: A weak or absent signal is a common issue that can typically be traced back to either the ion source or the mobile phase composition.
-
Ion Source Parameters: Electrospray ionization (ESI) is highly dependent on parameters that facilitate the transfer of ions from the liquid to the gas phase.[1][2] Ensure your source settings are appropriate. Check for a stable spray and consider re-tuning your instrument.[3][4]
-
Mobile Phase pH: this compound is an acidic molecule. For efficient protonation in positive ion mode, the mobile phase pH should be acidic. The addition of 0.1% formic acid to both the aqueous and organic mobile phases is standard practice and highly recommended to ensure the analyte is in its charged form, which is crucial for ESI.[1]
-
Analyte Stability: While this compound is generally stable, prolonged exposure to certain conditions or matrices can lead to degradation.[5][6] It is crucial to prepare standards fresh and assess their stability in the autosampler over the course of a run, especially in complex biological matrices.[7][8][9]
Q3: My signal intensity for this compound is unstable and fluctuating. What could be the cause?
A3: Signal instability often points to issues with the electrospray process or the LC system.
-
Inconsistent Electrospray: An unstable spray is a primary cause of fluctuating signal.[4] This can result from a partially clogged emitter, incorrect sprayer position, or inappropriate gas flow rates (nebulizing and drying gas).[1][10] Visually inspect the spray if your instrument allows.
-
Inadequate Declustering Potential/Cone Voltage: If the cone voltage is set too high, it can induce in-source fragmentation, where the precursor ion fragments before entering the mass analyzer.[11][12][13] This can lead to a lower, less stable precursor signal. Conversely, if it's too low, ion transmission into the mass spectrometer may be inefficient. Optimization of this parameter is critical.
-
LC System Issues: Check for pressure fluctuations in your LC system, which could indicate a leak or a failing pump seal.[14] Ensure your mobile phases are properly degassed to prevent air bubbles from entering the system.
In-Depth Troubleshooting Guides
This section provides detailed, protocol-driven guidance for resolving more complex issues related to method optimization and analysis in biological matrices.
Guide 1: Collision Energy (CE) Optimization
Collision energy is the most critical parameter for achieving sensitive and specific MS/MS fragmentation.[15][16] An improperly set CE can result in either poor fragmentation or excessive fragmentation, leading to the loss of your target product ion.
Q: How do I systematically determine the optimal collision energy for the m/z 206.1 → 131.1 transition?
A: The optimal CE is the voltage that produces the highest and most stable signal for the desired product ion. This is best determined empirically using a Collision Energy Ramp experiment. Many modern mass spectrometer software platforms can automate this process.[17][18]
-
Sample Preparation: Prepare a pure standard of this compound at a concentration that gives a strong MS1 signal (e.g., 100-500 ng/mL) in a typical mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Method Setup:
-
Analysis: Introduce the sample into the mass spectrometer. This can be done either by direct infusion using a syringe pump or via flow injection on an LC system. Infusion is often preferred for this initial optimization as it provides a continuous, stable signal.
-
Data Analysis: Plot the intensity of the product ion (m/z 131.1) against the corresponding collision energy value. The peak of this curve represents the optimal CE.
| Collision Energy (eV) | Product Ion Intensity (m/z 131.1) |
| 5 | 15,000 |
| 10 | 85,000 |
| 15 | 250,000 |
| 20 | 450,000 |
| 25 | 320,000 |
| 30 | 150,000 |
| 35 | 40,000 |
| 40 | 5,000 |
In this example, the optimal collision energy is 20 eV.
Q: I've optimized my collision energy, but my fragment ion intensity is still low. What should I investigate next?
A: If CE optimization alone doesn't yield a sensitive signal, a systematic approach is needed to identify the bottleneck. This decision tree can guide your troubleshooting process.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. mdpi.com [mdpi.com]
- 8. The effect of preanalytical factors on stability of the proteome and selected metabolites in cerebrospinal fluid (CSF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. shimadzu.at [shimadzu.at]
- 11. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy in Untargeted LC-MS Data Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gentechscientific.com [gentechscientific.com]
- 15. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. technologynetworks.com [technologynetworks.com]
- 17. skyline.ms [skyline.ms]
- 18. agilent.com [agilent.com]
- 19. skyline.ms [skyline.ms]
Troubleshooting issues with Cinnamoylglycine stability in stored samples
The following guide is designed as a specialized Technical Support Center for researchers working with Cinnamoylglycine (N-cinnamoylglycine). It synthesizes chemical kinetics, chromatographic principles, and biological context into actionable troubleshooting protocols.
Core Stability Profile & Chemical Identity
Before troubleshooting, verify your baseline parameters. This compound is a conjugate of cinnamic acid and glycine.[1] Its stability is governed by the amide bond (susceptible to hydrolysis) and the conjugated alkene (susceptible to photo-isomerization).
| Parameter | Specification | Critical Note |
| CAS Number | 16534-24-0 | - |
| Molecular Weight | 205.21 g/mol | Monoisotopic Mass: 205.0739 |
| Solubility | DMSO (>25 mg/mL), Ethanol, Methanol | Poor water solubility in acidic pH (protonated form).[2] |
| pKa (Predicted) | ~3.6 (Carboxylic acid) | Ionized (negative) at physiological pH. |
| Light Sensitivity | High | Contains a conjugated double bond; prone to cis-trans isomerization. |
| Storage (Solid) | -20°C (Years) | Protect from light and moisture. |
| Storage (Solution) | -80°C (Months) | Avoid repeated freeze-thaw cycles (>3).[3] |
Diagnostic Workflows (Troubleshooting Guides)
Issue A: "My this compound peak is splitting or showing a secondary peak."
Diagnosis: This is likely Photo-Isomerization . The trans-cinnamoylglycine isomer is the biologically predominant form. Exposure to UV or ambient lab light can drive the formation of the cis-isomer, which often separates chromatographically, appearing as a "ghost" peak or shoulder.
The Mechanism: The cinnamoyl moiety contains an alkene double bond conjugated with the phenyl ring. Photons provide the energy to overcome the rotational barrier, flipping the molecule from trans (E) to cis (Z).
Corrective Protocol:
-
Amber Glassware: Switch all stock preparation and autosampler vials to amber glass immediately.
-
Lights Out: Perform extraction steps under low light or yellow light if possible.
-
Chromatographic Check: If you see two peaks, check their MS/MS spectra. They will be identical (isobaric). The cis-isomer typically elutes earlier on reverse-phase C18 columns due to a more compact, less planar hydrophobic surface area.
Issue B: "Signal intensity is dropping over time in the autosampler."
Diagnosis: Hydrolysis or Precipitation . While the amide bond is relatively stable, it can hydrolyze in strongly acidic/basic conditions or in the presence of bacterial contamination (acylase activity). However, a more common cause in the autosampler is precipitation due to pH shifts or temperature.
The Mechanism: this compound is an organic acid.[2] If your mobile phase or sample diluent is highly acidic (pH < 3) and the organic solvent concentration is low (<5%), the molecule may protonate and precipitate out of solution, especially at 4°C.
Corrective Protocol:
-
Solvent Strength: Ensure your sample diluent contains at least 10-20% organic solvent (Methanol or Acetonitrile) to maintain solubility at 4°C.
-
pH Management: Avoid storing samples in strong acid for extended periods. Keep sample pH between 4.0 and 7.0 if possible prior to injection.
-
Bacterial Control: If analyzing urine, add sodium azide or filter (0.2 µm) to prevent bacterial enzymes from cleaving the glycine conjugate.
Issue C: "High variability in QC samples (CV > 15%)."
Diagnosis: Inconsistent Ionization or Matrix Effects . this compound ionizes well in Negative ESI mode (forming [M-H]⁻ at m/z 204.1). In Positive mode, it forms [M+H]⁺ at m/z 206.1.
Corrective Protocol:
-
Mode Switching: If using Positive mode, switch to Negative ESI . Carboxylic acids generally yield better sensitivity and lower background noise in negative mode.
-
Internal Standard: You must use a stable isotope-labeled internal standard (e.g., This compound-d5 or a structural analog like Benzoylglycine-d5 ). Do not rely on external calibration alone.
-
Column Washing: Accumulation of phospholipids from plasma samples can suppress ionization. Implement a high-organic wash (95% ACN/IPA) at the end of every gradient.
Visualizing the Instability Pathways
The following diagram illustrates the two primary degradation routes you must control: Light-induced isomerization and Hydrolysis.
Figure 1: Degradation pathways of this compound. Red path indicates light sensitivity (isomerization); Yellow path indicates chemical/enzymatic breakdown.
Frequently Asked Questions (FAQ)
Q1: Can I measure this compound in urine after 3 freeze-thaw cycles? A: Generally, yes. Acylglycines are moderately robust. However, data suggests that after 3-5 cycles, variability increases.
-
Recommendation: Aliquot samples upon first thaw. If you must refreeze, ensure rapid freezing (dry ice/ethanol bath) to prevent localized pH shifts during slow crystallization.
Q2: Which LC column is best? A: A standard C18 column is sufficient.
-
Tip: Use a column with high carbon load or "polar-embedded" technology (e.g., Waters T3 or Phenomenex Kinetex Polar C18) to ensure adequate retention of the glycine moiety, which is polar. If the peak elutes too close to the void volume, you will suffer from massive ion suppression (salt effects).
Q3: Is it better to analyze in Positive or Negative mode? A: Negative Mode ([M-H]⁻ m/z 204.1) is preferred.
-
Reasoning: The carboxylic acid group deprotonates easily. Negative mode often has fewer background interferences from endogenous amines in plasma/urine.
-
MRM Transition: 204.1 -> 160.0 (Loss of CO₂) or 204.1 -> 147.0 (Glycine loss).
Q4: My standard curve is non-linear at high concentrations. A: This is likely dimer formation or detector saturation .
-
Fix: this compound can form non-covalent dimers at high concentrations in the ESI droplet. Dilute your high standards or switch to a less sensitive transition (detuning) to check for saturation.
Standard Operating Procedure (SOP) for Sample Prep
To ensure data integrity, follow this self-validating extraction protocol:
Objective: Extract this compound from Plasma/Urine while minimizing isomerization.
-
Preparation:
-
Work under amber light or cover tubes with foil.
-
Pre-chill centrifuge to 4°C.
-
-
Extraction:
-
Add 50 µL Sample (Plasma/Urine).
-
Add 200 µL Cold Methanol containing Internal Standard (IS).
-
Critical Step: Vortex vigorously for 30 seconds.
-
-
Precipitation:
-
Incubate at -20°C for 20 minutes (enhances protein precipitation).
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Reconstitution (If drying down):
-
If evaporating supernatant, reconstitute in 10% Methanol / 90% Water .
-
Warning: Do not reconstitute in 100% water; solubility may be an issue. Do not reconstitute in 100% Methanol; peak shape will distort (solvent effect).
-
-
QC Check:
-
Inject a "System Suitability" sample (Standard at mid-level) before the run.
-
Pass Criteria: Retention time deviation < 0.1 min; Peak Area CV < 5% over 5 injections.
-
References
- Breier, M., et al. (2014). Targeted metabolomics identifies reliable plasma biomarkers for the diagnosis of chronic kidney disease. Scientific Reports. (General reference for acylglycine biomarkers in CKD).
-
Wishart, D.S., et al. (2018). HMDB 4.0: The Human Metabolome Database for 2018. Nucleic Acids Research.[1] (Source for biological context and pKa values).
Sources
Cinnamoylglycine Data Normalization: A Technical Guide for Metabolomics Researchers
Prepared by a Senior Application Scientist
Welcome to the technical support center for Cinnamoylglycine data normalization in metabolomics. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of normalizing this compound data, ensuring the integrity and reproducibility of your experimental findings. Here, we will address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is data normalization critical when analyzing this compound?
Q2: What are the most common sources of variation in this compound measurements?
A2: Variation in this compound data can stem from multiple sources, which can be broadly categorized as biological and technical.
-
Biological Variation:
-
Dietary Intake: As a metabolite linked to gut microbial metabolism of dietary polyphenols, variations in diet can significantly impact this compound levels.[9]
-
Gut Microbiome Composition: The specific species and abundance of gut bacteria capable of producing this compound precursors will differ between individuals.[6]
-
Host Metabolism: Individual differences in absorption, metabolism, and excretion rates can influence circulating levels of this compound.
-
Diurnal Variation: Like many metabolites, this compound may exhibit diurnal fluctuations.
-
-
Technical Variation:
-
Sample Collection and Handling: Inconsistent sample collection, storage, or freeze-thaw cycles can lead to metabolite degradation.[10]
-
Extraction Efficiency: Variations in the efficiency of the metabolite extraction process across samples.
-
Instrumental Drift: Changes in the mass spectrometer's sensitivity over the course of an analytical run.[1]
-
Batch Effects: Systematic differences between groups of samples analyzed at different times or on different instruments.[1][4]
-
Ion Suppression/Enhancement: Matrix effects from co-eluting compounds that can affect the ionization efficiency of this compound.
-
Troubleshooting Guide
Issue 1: High variability in Quality Control (QC) samples for this compound.
-
Possible Cause: Inconsistent sample preparation, instrument instability, or inappropriate normalization strategy.
-
Troubleshooting Steps:
-
Review Sample Preparation Protocol: Ensure consistency in all steps, from sample thawing to extraction.[10][11] All reagents should be of high quality and prepared fresh.
-
Assess Instrument Performance: Check for instrument drift by plotting the intensity of an internal standard across the analytical run. A stable signal indicates good instrument performance.
-
Evaluate Normalization Method: If using a simple normalization method like Total Ion Current (TIC), consider that it can be influenced by a few highly abundant ions and may not be suitable.[2][12] Explore more robust methods like Probabilistic Quotient Normalization (PQN) or normalization to a stable internal standard.[13][14]
-
Implement a Robust QC Strategy: Use pooled QC samples injected periodically throughout the run to monitor and correct for analytical variance.[15][16] The variation in the QC samples should be significantly lower than the biological variation.[16]
-
Issue 2: this compound levels appear to be correlated with the analysis batch.
-
Possible Cause: Presence of batch effects, which are systematic technical variations between different analytical batches.
-
Troubleshooting Steps:
-
Randomize Sample Injection Order: Before analysis, randomize the injection order of your samples to prevent confounding biological groups with analytical batches.
-
Utilize Batch Correction Algorithms: Employ computational methods designed to correct for batch effects. Options include:
-
Incorporate Pooled QC Samples: As mentioned previously, pooled QC samples can be used to model and correct for batch-to-batch variation.[15]
-
Protocols and Methodologies
Protocol 1: Internal Standard-Based Normalization for this compound
Internal standardization is a highly recommended method for correcting technical variability, especially during sample preparation and LC-MS analysis.[1][14][18]
Step-by-Step Methodology:
-
Selection of Internal Standard (IS):
-
Choose a stable isotope-labeled (SIL) this compound (e.g., this compound-d5) as the ideal internal standard. SIL-IS co-elute and have nearly identical ionization efficiencies to the endogenous analyte, providing the most accurate correction.[19]
-
If a SIL-IS is unavailable, select a structural analog that is not endogenously present and has similar physicochemical properties to this compound.
-
-
Preparation of IS Spiking Solution:
-
Prepare a stock solution of the internal standard in a suitable solvent (e.g., methanol) at a known concentration.
-
Create a working spiking solution by diluting the stock solution to a concentration that will result in a robust signal in your analytical platform.
-
-
Sample Spiking:
-
Add a fixed volume of the IS spiking solution to each sample before the protein precipitation or extraction step. This ensures that the IS undergoes the same sample processing steps as the analyte.
-
-
Data Processing:
-
After data acquisition, calculate the response ratio for each sample: Normalized this compound Intensity = (Peak Area of this compound) / (Peak Area of Internal Standard)
-
-
Validation:
-
The peak area of the internal standard should be consistent across all samples (excluding matrix effects). A high coefficient of variation (>20%) in the IS peak area may indicate issues with sample preparation or instrument performance.
-
Diagram 1: Workflow for Internal Standard-Based Normalization
Caption: Internal Standard Normalization Workflow.
Protocol 2: Probabilistic Quotient Normalization (PQN)
PQN is a robust method for normalizing entire metabolomic profiles and is particularly useful when a suitable internal standard is not available.[14] It assumes that for most metabolites, the concentration does not change significantly across the samples.[14]
Step-by-Step Methodology:
-
Reference Spectrum Calculation:
-
Calculate a reference spectrum, which is typically the median spectrum of all samples in the study. This makes the method robust to outliers.
-
-
Quotient Calculation:
-
For each sample, calculate the quotient of each metabolite's intensity relative to the corresponding intensity in the reference spectrum.
-
-
Median Quotient Determination:
-
For each sample, determine the median of all calculated quotients. This median represents the most probable dilution factor for that sample.
-
-
Normalization:
-
Divide all metabolite intensities in each sample by its calculated median quotient.
-
Diagram 2: Logical Flow of Probabilistic Quotient Normalization
Caption: Probabilistic Quotient Normalization (PQN) Logic.
Data Presentation: Comparison of Normalization Methods
The choice of normalization method can significantly impact the outcome of your analysis. Below is a summary of common methods and their suitability for this compound data.
| Normalization Method | Principle | Advantages for this compound | Disadvantages for this compound |
| Internal Standard (SIL) | Correction based on a co-analyzed, isotopically labeled standard. | Highly accurate for correcting analytical variability.[18][20] | Can be expensive and requires a specific standard for this compound. |
| Probabilistic Quotient Normalization (PQN) | Normalizes to a reference spectrum (median of all samples).[14] | Robust to outliers and does not require a specific internal standard.[14] | Assumes that the majority of metabolites are unchanged, which may not hold true in all experimental designs. |
| Total Ion Current (TIC) Normalization | Divides each metabolite's intensity by the sum of all intensities in that sample. | Simple to implement.[12] | Highly sensitive to a few abundant metabolites, which can introduce bias.[2] Generally not recommended for complex biological samples. |
| Quality Control-Robust Spline Correction (QC-RSC) | Uses pooled QC samples to model and correct for signal drift. | Effectively corrects for instrument-related systematic variation over time. | Requires frequent injection of QC samples, which can increase analysis time and cost. |
References
-
Biology Stack Exchange. (2017). Normalizing Metabolomics data. [Link]
-
ResearchGate. (2019). Metabolomics and Normalization?[Link]
-
MetwareBio. (n.d.). Advanced Techniques in Metabolomics Data Processing. [Link]
-
Wulff, J., & Mitchell, M. (2018). A Comparison of Various Normalization Methods for LC/MS Metabolomics Data. Advances in Bioscience and Biotechnology, 9, 339-351. [Link]
-
Misra, B. B. (2020). Data normalization strategies in metabolomics: Current challenges, approaches, and tools. European Journal of Mass Spectrometry, 26(3), 165-174. [Link]
-
Veselkov, K. A., et al. (2011). Normalization of metabolomics data with applications to correlation maps. Bioinformatics, 27(9), 1268-1275. [Link]
-
Xia, J., & Wishart, D. S. (2016). Pretreating and normalizing metabolomics data for statistical analysis. Current Protocols in Bioinformatics, 56, 14.10.1-14.10.29. [Link]
-
Sysi-Aho, M., et al. (2007). Normalization method for metabolomics data using optimal selection of multiple internal standards. BMC Bioinformatics, 8, 93. [Link]
-
Misra, B. B. (2020). Data Normalization Strategies in Metabolomics: Current Challenges, Approaches, and Tools. European Journal of Mass Spectrometry, 26(3). [Link]
-
The Friendly Statistician. (2025). How Does Data Normalization Affect Statistical Analysis?[Link]
-
Gan, Z., et al. (2025). Evaluation of normalization strategies for mass spectrometry-based multi-omics datasets. Nature Communications, 16(1), 1-12. [Link]
-
ResearchGate. (2025). Metabolomics Data Normalization with EigenMS. [Link]
-
Wikoff, W. R., et al. (2009). Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites. Proceedings of the National Academy of Sciences, 106(10), 3698-3703. [Link]
-
Pierce, K. M., et al. (2015). Towards Standardization of Data Normalization Strategies to Improve Urinary Metabolomics Studies by GC×GC-TOFMS. Metabolites, 5(1), 144-163. [Link]
-
YouTube. (2023). NTMSS2023 Day5 S1 - Data normalization. [Link]
-
YouTube. (2024). Monday Webinar: A Data-Driven Framework for Metabolomics Quality Control. [Link]
-
Su, R., et al. (2025). Identifying the Ratio of Circulating this compound to Isoleucine as a Biomarker Linking Diet Quality, Microbial Metabolism, and Type 2 Diabetes Risk in the Coronary Artery Risk Development in Young Adults (CARDIA) Cohorts. The Journal of Nutrition, 155(12), 101260. [Link]
-
National Institutes of Health. (2024). QComics: Recommendations and Guidelines for Robust, Easily Implementable and Reportable Quality Control of Metabolomics Data. [Link]
-
National Institutes of Health. (n.d.). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. [Link]
-
IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy. [Link]
-
National Institutes of Health. (n.d.). Characterizing Blood Glucose Variability Using New Metrics with Continuous Glucose Monitoring Data. [Link]
-
GL Sciences. (n.d.). Metabolomics | Life Science. [Link]
-
National Institutes of Health. (n.d.). Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults. [Link]
-
Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. [Link]
-
ResearchGate. (2012). What internal standards can be used in LC/MS analysis of biological samples such as serum?[Link]
-
Shimadzu. (n.d.). Comprehensive Measurement of Metabolites Using GC-MS/MS and LC-MS/MS. [Link]
-
ResearchGate. (n.d.). Serum this compound (interaction effect, P = 0.0017; group contrasts.... [Link]
-
IsoLife. (n.d.). Internal Standards for Food and Nutrition. [Link]
-
Metabolomics Core Facility. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and pr. [Link]
-
National Institutes of Health. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Link]
-
National Institutes of Health. (n.d.). Analytes and Metabolites Associated with Muscle Quality in Young, Healthy Adults. [Link]
-
MetwareBio. (n.d.). Metabolomics Sample Preparation FAQ. [Link]
-
National Institutes of Health. (n.d.). Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards. [Link]
-
Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. [Link]
-
YouTube. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. [Link]
-
ScienceDirect. (n.d.). Factors that influence the quality of metabolomics data in in vitro cell toxicity studies. [Link]
-
National Institutes of Health. (n.d.). Statistical methods for handling unwanted variation in metabolomics data. [Link]
Sources
- 1. Metabolomics Data Normalization Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. A Comparison of Various Normalization Methods for LC/MS Metabolomics Data [scirp.org]
- 3. Data normalization strategies in metabolomics: Current challenges, approaches, and tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytes and Metabolites Associated with Muscle Quality in Young, Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Identifying the Ratio of Circulating this compound to Isoleucine as a Biomarker Linking Diet Quality, Microbial Metabolism, and Type 2 Diabetes Risk in the Coronary Artery Risk Development in Young Adults (CARDIA) Cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. metabolon.com [metabolon.com]
- 11. mcgill.ca [mcgill.ca]
- 12. youtube.com [youtube.com]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. Pretreating and normalizing metabolomics data for statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. iroatech.com [iroatech.com]
- 19. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Analysis of Serum Cinnamoylglycine in Healthy and Diabetic Cohorts: A Guide for Researchers
This guide provides an in-depth comparison of serum cinnamoylglycine levels between healthy individuals and patients with type 2 diabetes (T2D). We will explore the biochemical origins of this fascinating metabolite, its association with metabolic health, present a robust methodology for its quantification, and discuss the implications of its differential regulation in diabetic states. This document is intended for researchers, clinicians, and drug development professionals interested in novel biomarkers and the intricate relationship between the gut microbiome, host metabolism, and diabetes.
Introduction: this compound at the Crossroads of Gut, Liver, and Metabolic Health
This compound is a metabolite synthesized through the combined action of the gut microbiota and host hepatic enzymes. Its circulating levels serve as a window into the complex interplay between dietary intake, microbial activity, and human metabolic processes. Emerging evidence has positioned this compound not merely as a metabolic byproduct, but as a potential indicator of gut microbiome health and a modulator of metabolic disease risk.
Unhealthy dietary patterns and dysbiosis of the gut microbiota are established risk factors for type 2 diabetes.[1] Metabolites produced by the gut microbiome can enter systemic circulation and influence host physiology, including glucose homeostasis and insulin sensitivity.[2][3] this compound has garnered significant attention in this context, with several large-scale prospective studies demonstrating a consistent inverse association with the risk of developing T2D.[1] This guide will dissect this relationship, providing the scientific rationale and technical protocols to empower further research in this promising area.
The Biochemical Origin of this compound
The synthesis of this compound is a two-step, multi-organ process that begins in the gut and concludes in the liver.
-
Microbial Production of Cinnamic Acid: Gut bacteria, particularly species like Clostridium, metabolize the aromatic amino acid phenylalanine, derived from dietary protein, to produce cinnamic acid.[4] This initial step is entirely dependent on the composition and functional capacity of an individual's gut microbiota.
-
Hepatic Glycine Conjugation: Cinnamic acid is absorbed from the colon into the portal circulation and transported to the liver. There, it undergoes a phase II detoxification reaction where it is conjugated with the amino acid glycine to form this compound, which is then released into systemic circulation.[1][5]
This metabolic pathway highlights this compound as a true co-metabolite, requiring both microbial and host enzymatic machinery for its production.
Caption: Biosynthesis pathway of this compound.
Comparative Serum Levels: A Consistent Inverse Association with Diabetes
Observational and prospective studies have consistently found that higher circulating levels of this compound are associated with better metabolic health and a lower risk of developing type 2 diabetes.
In a large prospective study, this compound was found to be positively correlated with diet quality and inversely associated with the risk of incident T2D, with an odds ratio of 0.66 for the highest versus lowest quartiles.[1] This suggests that individuals with higher this compound levels have a significantly lower chance of developing diabetes. This metabolite is also considered a marker of a healthy gut microbiome, which can inhibit the growth of pathogenic microorganisms.[2][6]
Conversely, conditions associated with metabolic dysfunction, such as insulin resistance and obesity, often present with lower levels of circulating glycine.[7][8] This depletion of the glycine pool may be a critical factor. In states of metabolic stress, such as T2D, there is an increased production of acyl-CoA intermediates from incomplete fatty acid and branched-chain amino acid (BCAA) oxidation.[9] The body utilizes glycine to conjugate these excess acyl groups, forming acylglycines that are then excreted in the urine.[9] This detoxification process may deplete the available glycine, thereby limiting the liver's capacity to synthesize this compound.
| Feature | Healthy Individuals | Patients with Type 2 Diabetes | Rationale for Difference |
| Serum this compound | Generally Higher | Generally Lower | Reduced microbial production of cinnamic acid (dysbiosis) and/or depletion of the hepatic glycine pool for detoxification of other acyl groups.[1][9] |
| Gut Microbiome | Higher Diversity; "Healthy" Profile | Often characterized by Dysbiosis | Altered microbial composition affects the capacity to metabolize phenylalanine into cinnamic acid.[2][3] |
| Serum Glycine | Normal Levels | Often Lower | Increased utilization of glycine to conjugate and excrete excess acyl-CoAs from dysregulated fatty acid and BCAA metabolism.[7][8][9] |
| Association with T2D Risk | Inversely Associated | Positively Associated (as levels decrease) | Higher levels are protective, while lower levels indicate a higher risk of incident T2D.[1] |
Experimental Protocol: Quantification of Serum this compound via LC-MS/MS
The gold standard for the accurate and sensitive quantification of small molecules like this compound in complex biological matrices is targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology provides the specificity and quantitative precision required for clinical research.
Causality Behind Experimental Choices:
-
Protein Precipitation: We use a cold organic solvent (methanol) to efficiently precipitate larger molecules like proteins, which would otherwise interfere with the analysis and damage the LC column. Acetonitrile is also a common choice.
-
Internal Standard: A stable isotope-labeled version of the analyte (e.g., this compound-d5) is crucial. It is added at the very beginning and behaves identically to the endogenous analyte through extraction, separation, and ionization, but is distinguishable by the mass spectrometer. This corrects for any sample loss or matrix effects, ensuring the highest accuracy.
-
Reverse-Phase Chromatography: A C18 column is used because it effectively separates moderately nonpolar molecules like this compound from more polar or nonpolar interferences based on their hydrophobic interactions.
-
Tandem Mass Spectrometry (MS/MS): This is the key to specificity. The first quadrupole (Q1) selects only the ion with the mass-to-charge ratio (m/z) of this compound. This ion is then fragmented in the collision cell (Q2), and a specific fragment ion is monitored by the third quadrupole (Q3). This "parent-to-daughter" transition is unique to the molecule, eliminating false positives.
Step-by-Step Protocol
-
Sample Preparation (Protein Precipitation & Extraction)
-
Thaw frozen serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of serum.
-
Add 200 µL of ice-cold methanol containing the internal standard (e.g., this compound-d5 at 1 µM).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate at -20°C for 20 minutes to maximize protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (~220 µL) to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). Vortex and centrifuge to pellet any insoluble debris.
-
Transfer the final supernatant to an LC autosampler vial.
-
-
Liquid Chromatography (LC)
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then re-equilibrate at 5% B.
-
-
Mass Spectrometry (MS)
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
This compound: Q1: 220.1 m/z → Q3: 103.1 m/z
-
This compound-d5 (Internal Standard): Q1: 225.1 m/z → Q3: 108.1 m/z (Note: Exact m/z values must be optimized for the specific instrument.)
-
-
-
Quantification
-
A calibration curve is generated using known concentrations of a pure this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped serum).
-
The peak area ratio of the endogenous analyte to the internal standard in the unknown samples is compared against the calibration curve to determine the absolute concentration.
-
Sources
- 1. Identifying the Ratio of Circulating this compound to Isoleucine as a Biomarker Linking Diet Quality, Microbial Metabolism, and Type 2 Diabetes Risk in the Coronary Artery Risk Development in Young Adults (CARDIA) Cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Association of serum glycine levels with metabolic syndrome in an elderly Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insulin resistance and glycine metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Validation of Cinnamoylglycine as a Biomarker for Chronic Kidney Disease
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
While serum creatinine and cystatin C remain the clinical gold standards for estimating Glomerular Filtration Rate (GFR), they possess inherent "blind spots"—specifically regarding tubular secretion and the gut-kidney axis. Cinnamoylglycine , a gut-derived acylglycine, has emerged as a high-value candidate biomarker. It offers orthogonal data: it is not merely filtered but actively secreted via Organic Anion Transporters (OAT1/OAT3).
This guide validates this compound as a complementary biomarker for Chronic Kidney Disease (CKD), detailing its mechanistic superiority in monitoring tubular health, its performance against incumbents, and a self-validating LC-MS/MS protocol for its quantification.
Part 1: The Candidate vs. The Incumbents
To validate this compound, we must benchmark it against the current clinical standards. The following table contrasts the physiological dependencies and limitations of each.
| Feature | Creatinine (Standard) | Cystatin C (Alternative) | This compound (Candidate) |
| Primary Clearance | Glomerular Filtration | Glomerular Filtration | Tubular Secretion (OAT1/3) + Filtration |
| Origin | Muscle metabolism | Nucleated cells (constant) | Gut Microbiome (Dietary Polyphenols) |
| Blind Spot | Muscle mass, Age, Sex, Diet | Inflammation, Thyroid function | Antibiotic use (Microbiome dependent) |
| CKD Sensitivity | Low in early stage (Creatinine-blind range) | High (detects early GFR drop) | High (detects tubular secretory failure) |
| Fold Change in CKD | ~2-5x (Late stage) | ~2-5x | >10x (Accumulates rapidly due to dual failure) |
| Biological Insight | GFR Proxy | GFR Proxy | Gut-Kidney Axis & Tubular Health |
Scientist’s Insight: this compound is not a replacement for GFR markers but a status indicator for the proximal tubule's secretory capacity. Since OAT1/3 transporters are downregulated early in CKD (Remote Sensing and Signaling Theory), this compound accumulation often precedes significant creatinine elevation.
Part 2: Mechanistic Basis (The Gut-Kidney Axis)
This compound (
Pathway Diagram: From Diet to Excretion
Figure 1: The metabolic trajectory of this compound. In CKD, the OAT1/3 transporters in the kidney are downregulated or blocked by other toxins, causing this compound to back up into systemic circulation.
Part 3: Experimental Validation Protocol
To validate this biomarker in your own cohort, you cannot rely on standard immunoassay kits due to cross-reactivity with other acylglycines. LC-MS/MS (Targeted Metabolomics) is the mandatory standard for specificity.
Methodology: Targeted LC-MS/MS Quantification
1. Sample Preparation (Protein Precipitation)
-
Matrix: Serum or Plasma (
). -
Internal Standard (IS): Use stable isotope-labeled
-Benzoylglycine or -Glycine (this compound isotopes are rare; structural analogs work if retention time is distinct). -
Protocol:
-
Add
cold Acetonitrile (containing IS at 1 ) to sample. -
Vortex 30s; Centrifuge at 14,000 x g for 10 min at
. -
Transfer supernatant to LC vial. Note: Evaporation and reconstitution in water is recommended to improve peak shape on Reverse Phase columns.
-
2. Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.8
. -
Mobile Phase A: 0.1% Formic Acid in
. -
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-1 min)
95% B (8 min) Hold (2 min). -
Rationale: this compound is moderately hydrophobic. It must be separated from other isobaric acylglycines.
3. Mass Spectrometry (MRM Optimization)
-
Ionization: ESI Positive Mode (
) is generally more sensitive for glycine conjugates than negative mode. -
Precursor Ion:
-
Product Ions (Quantification & Qualification):
-
Transition 1 (Quant):
(Loss of Glycine; formation of Cinnamoyl cation). -
Transition 2 (Qual):
(Styrene cation). -
Transition 3 (Qual):
(Glycine immonium ion).
-
Validation Workflow Diagram
Figure 2: Step-by-step analytical workflow for precise quantification of this compound.
Part 4: Performance Data & Interpretation
When validating this compound, compare your results against the following expected reference ranges derived from metabolomic datasets (e.g., HMP, CKDGen).
Reference Values (Approximate)
| Group | Concentration Range ( | Fold Change vs Control | Interpretation |
| Healthy Control | 1.0 | Normal gut/kidney function. | |
| CKD Stage 1-2 | ~2.0 | Early Warning: Tubular stress visible before Creatinine spikes. | |
| CKD Stage 3-4 | ~5-10 | OAT1/3 saturation/downregulation. | |
| ESRD (Dialysis) | >20 | Total loss of secretory clearance. |
Scientific Causality Check (Self-Validation)
If you observe elevated this compound without elevated Creatinine:
-
Check Antibiotics: Has the subject taken antibiotics? (Antibiotics kill Clostridium, lowering this compound).
-
Check Diet: Is the subject on a high-polyphenol diet? (Increases precursor availability).
References
-
Sirich, T. L., et al. (2013). "Large divergence of uremic solute clearance by the kidney and by hemodialysis." Clinical Journal of the American Society of Nephrology. Link
-
Rhee, E. P., et al. (2010). "Metabolite profiling identifies markers of uremia." Journal of the American Society of Nephrology. Link
-
Nigam, S. K., et al. (2015). "The Remote Sensing and Signaling Theory of the OAT1/OAT3 Kidney Transporter Network." Molecular Pharmacology. Link
-
Human Metabolome Database (HMDB). "Metabolite Entry: this compound (HMDB0011621)." Link
-
Kikuchi, K., et al. (2010). "Metabolomic analysis of uremic toxins by LC-MS/MS." Journal of Chromatography B. Link
Dietary Fiber Interventions and their Impact on Cinnamoylglycine Levels: A Comparative Guide
Introduction: Cinnamoylglycine, a Gut Microbiome-Derived Metabolite of Interest
In the landscape of metabolic research, the intricate interplay between diet, the gut microbiome, and host physiology is a focal point of intense investigation. Among the myriad of circulating metabolites, this compound has emerged as a molecule of significant interest. This glycine conjugate of cinnamic acid is a product of gut bacterial metabolism and has been associated with a healthy gut microbiome and potential metabolic health benefits, including a reduced risk of type 2 diabetes.[1] The modulation of this compound levels through dietary interventions, particularly with different types of fiber, presents a compelling avenue for research and potential therapeutic development. This guide provides a comparative analysis of the current understanding of how dietary fibers, specifically inulin, psyllium, and resistant starch, influence the production of this compound, supported by mechanistic insights and detailed experimental protocols.
The Metabolic Journey of this compound: A Gut-Host Axis
The biosynthesis of this compound is a multi-step process that highlights the symbiotic relationship between the host and their gut microbiota. The pathway begins with the dietary intake of phenylalanine, an essential amino acid, or cinnamic acid, which is found in various plant-based foods.
From Phenylalanine to Cinnamic Acid: The Initial Conversion
The precursor to cinnamic acid is the amino acid L-phenylalanine. In a process known as non-oxidative deamination, the enzyme phenylalanine ammonia-lyase (PAL), which can be of plant or microbial origin, converts L-phenylalanine into cinnamic acid.
The Role of the Gut Microbiota
Dietary fiber plays a crucial role in modulating the composition and metabolic activity of the gut microbiota. Certain bacterial species, such as Faecalibacterium, have been associated with higher fiber intake and are implicated in the metabolism of dietary compounds that can lead to the production of cinnamic acid.[1] These bacteria can ferment dietary fibers, creating a favorable environment for the metabolic pathways that generate cinnamic acid precursors.
Glycine Conjugation: The Final Step in the Host
Once cinnamic acid is absorbed into the bloodstream, it undergoes conjugation with the amino acid glycine in the liver and kidneys. This reaction is catalyzed by glycine N-acyltransferase, an enzyme that facilitates the formation of an amide bond between the carboxyl group of cinnamic acid (or more accurately, its CoA derivative, cinnamoyl-CoA) and the amino group of glycine.[2] The resulting this compound is then released into circulation.
Sources
A Comparative Guide to Cinnamoylglycine and Hippuric Acid as Biomarkers of Gut Microbial Health and Function
Introduction
In the intricate ecosystem of the human gut, the constant dialogue between the host and its resident microbiota produces a vast chemical dictionary of metabolites. These host-microbe co-metabolites, detectable in systemic circulation and excreta, serve as powerful readouts of gut health, dietary patterns, and disease risk. Among these, Cinnamoylglycine and Hippuric Acid have emerged as prominent glycine-conjugated molecules of significant interest. Both originate from the synergistic metabolism of dietary precursors by gut microbes and host enzymatic machinery. However, their biosynthetic pathways and physiological implications diverge, offering distinct yet complementary insights into the functional state of the gut microbiome.
This guide provides a comprehensive comparative analysis of this compound and hippuric acid for researchers, clinicians, and drug development professionals. We will dissect their metabolic origins, evaluate their performance as biomarkers for gut and metabolic health, provide detailed protocols for their quantification, and discuss the nuances of interpreting their levels in a clinical research context.
Section 1: Biosynthesis and Metabolic Significance
The production of both this compound and hippuric acid is a multi-step process that bridges the metabolic capacities of the gut microbiota and the host.
This compound: A Marker of Functional Microbial Metabolism
This compound is a direct product of the microbial metabolism of the amino acid phenylalanine. Specific gut bacteria, such as Clostridium sporogenes, metabolize phenylalanine to cinnamic acid[1]. This microbially-produced cinnamic acid is then absorbed into the host's circulation. In the liver, it undergoes Phase II detoxification, where it is conjugated with the amino acid glycine to form this compound, which is subsequently excreted.[2][3].
Its presence is strongly dependent on a functioning gut microbiome, as it is abundant in conventionally-raised mice but absent in their germ-free counterparts[2]. Clinically, this compound is increasingly recognized as a marker of a healthy gut microbiome, associated with higher fiber intake and the presence of beneficial bacteria like Faecalibacterium[4]. Elevated levels have been linked to lower odds of Type 2 Diabetes (T2D) and are proposed to be an indicator of colonization resistance—the ability of a healthy microbiome to inhibit the growth of pathogens[4][5].
Caption: Biosynthetic pathway of this compound.
Hippuric Acid: A Readout of Microbial Diversity and Polyphenol Metabolism
Hippuric acid is one of the most abundant host-microbial co-metabolites found in urine[6]. Its story begins with the consumption of plant-based foods rich in polyphenols, such as fruits, vegetables, tea, and coffee[7]. Gut bacteria break down these complex polyphenols (e.g., chlorogenic acids, catechins) into simpler aromatic compounds, most notably benzoic acid[8][9]. Like cinnamic acid, benzoic acid is absorbed and subsequently conjugated with glycine in the liver and kidneys to form hippuric acid[7][10].
High levels of hippuric acid are strongly and positively associated with gut microbial gene richness and diversity[6][11][12]. It is therefore often interpreted as a marker of a healthy, diverse microbiome and a diet rich in beneficial plant compounds. However, its role is complex; while generally associated with improved metabolic health (e.g., lower blood pressure, visceral fat), it can also exert pro-inflammatory effects, a dual role that may be context-dependent[6][13][14].
Caption: Biosynthetic pathway of Hippuric Acid.
Section 2: Comparative Analysis as Gut Health Markers
While both metabolites are products of host-microbe co-metabolism, their utility as biomarkers differs. The choice between them, or the decision to measure both, depends on the specific research question.
| Feature | This compound | Hippuric Acid |
| Primary Precursor | Phenylalanine (Amino Acid) | Polyphenols (e.g., Chlorogenic Acid) |
| Key Microbial Action | Metabolism of a specific amino acid | Broad-spectrum breakdown of complex plant compounds |
| Primary Association | Marker of specific microbial functions (e.g., colonization resistance, fiber fermentation)[4][5] | Marker of overall microbial diversity and gene richness[6][12] |
| Correlation with Diet | Associated with protein and fiber intake[1][4] | Strongly associated with fruit, vegetable, and coffee intake[7][8] |
| Metabolic Health | Inversely associated with T2D risk; linked to beneficial taxa like Faecalibacterium[4] | Inversely associated with metabolic syndrome features (e.g., blood pressure, visceral fat)[6][8][11] |
| Inflammation | Generally considered beneficial or anti-inflammatory[4] | Dual role: can be beneficial but also potentiates pro-inflammatory responses[13][14] |
| Major Confounders | Dietary protein intake, kidney function[5] | Dietary polyphenol intake, liver function, kidney function, use of benzoate preservatives[8] |
| Interpretation Focus | "Functional Health" of the Microbiome | "Structural Diversity" of the Microbiome |
Expert Insights on Interpretation
-
Specificity vs. Generality: Hippuric acid serves as an excellent general marker for a diverse, polyphenol-processing gut ecosystem, often reflecting a healthy diet. This compound, in contrast, may provide a more specific signal related to the microbiome's capacity to metabolize amino acids and ferment fiber, functions associated with specific beneficial genera[4].
-
Complementary Information: Measuring both metabolites can provide a more holistic view. For instance, in a dietary intervention study, a rise in hippuric acid would confirm the intended impact on polyphenol metabolism, while a simultaneous increase in this compound could suggest a broader, positive functional shift in the microbiome, including enhanced colonization resistance.
-
The "Dark Side" of Hippuric Acid: The discovery that hippuric acid can potentiate pro-inflammatory responses via TLR-MyD88 signaling adds a critical layer of complexity[13]. In studies of acute inflammation or sepsis, high hippuric acid levels could be a marker of risk rather than health, a crucial distinction from this compound's currently understood profile[14].
Section 3: Experimental Protocol for Quantification
For reliable and accurate quantification, a targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach is the gold standard. This method offers high sensitivity and specificity, allowing for precise measurement in complex biological matrices like plasma and urine.
Protocol: Targeted LC-MS/MS Quantification of this compound and Hippuric Acid
This protocol is designed as a self-validating system through the mandatory use of stable isotope-labeled internal standards.
Caption: Standard workflow for targeted LC-MS/MS quantification.
1. Materials & Reagents:
-
Analytical standards: this compound, Hippuric Acid.
-
Stable isotope-labeled internal standards (IS): ¹³C₆-Hippuric Acid (for Hippuric Acid), D₅-Cinnamoylglycine (or other suitable IS for this compound).
-
LC-MS grade acetonitrile, water, and formic acid.
-
Biological matrix (e.g., human plasma, urine).
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare individual stock solutions of analytes and internal standards in a suitable solvent (e.g., methanol).
-
Create a combined working standard solution. Serially dilute this solution in the biological matrix (e.g., charcoal-stripped plasma) to prepare a calibration curve (typically 7-9 points).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Causality: Using the same biological matrix for calibrators and QCs is crucial to mimic the matrix effects (e.g., ion suppression) that will be present in the unknown samples, ensuring accuracy.
3. Sample Preparation:
-
Thaw samples, calibrators, and QCs on ice.
-
Aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to every tube.
-
Causality: Adding the IS at the very beginning ensures it undergoes the exact same sample preparation steps (and potential losses) as the target analyte, which is the foundation of accurate correction and quantification.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex thoroughly.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an LC-MS vial for analysis.
4. LC-MS/MS Conditions (Example):
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% B to 95% B over several minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions:
-
Hippuric Acid: Q1 178.1 -> Q3 134.1
-
¹³C₆-Hippuric Acid: Q1 184.1 -> Q3 140.1
-
This compound: Q1 204.1 -> Q3 159.1
-
-
Causality: MRM provides exceptional specificity. The first quadrupole (Q1) selects the parent ion (e.g., m/z 178.1 for hippuric acid), which is then fragmented. The third quadrupole (Q3) selects a specific fragment ion (e.g., m/z 134.1). This two-stage filtering process minimizes interference from other molecules in the sample.
5. Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Plot the peak area ratio against the known concentrations of the calibrators and fit with a regression model (typically linear or quadratic with 1/x² weighting).
-
Use the resulting regression equation to calculate the concentration of the analytes in the unknown samples and QCs.
Conclusion and Future Directions
This compound and hippuric acid are both invaluable biomarkers that reflect the profound impact of the gut microbiome on host physiology. They are not interchangeable; rather, they offer complementary perspectives. Hippuric acid acts as a barometer for overall microbial diversity and the processing of dietary polyphenols, making it a strong indicator of a healthy diet and lifestyle. This compound provides a more focused lens, reporting on specific microbial functions related to amino acid metabolism and potentially a state of enhanced colonization resistance.
For researchers in drug development and clinical science, the combined measurement of these metabolites can provide a nuanced and powerful assessment of an intervention's impact on the gut ecosystem. Future research should focus on establishing clear clinical cut-off values and further elucidating the mechanistic links between these metabolites and specific health outcomes, particularly in the context of inflammatory and metabolic diseases. As analytical techniques become more accessible, the integrated analysis of these and other co-metabolites will undoubtedly pave the way for more precise diagnostics and personalized therapeutic strategies targeting the gut microbiome.
References
-
American Heart Association Journals. (2024). Gut Microbiota and Blood Metabolites Related to Fiber Intake and Type 2 Diabetes. Circulation Research. [Link]
-
Brial, F., et al. (n.d.). Human and preclinical studies of the host–gut microbiome co-metabolite hippurate as a marker and mediator of metabolic health. Gut. [Link]
-
Williams, H. R., et al. (2013). Hippurate: The Natural History of a Mammalian–Microbial Cometabolite. Journal of Proteome Research. [Link]
-
Obata, Y., et al. (2025). Gut Microbiota Affects Mouse Social Behavior via Hippuric Acid Metabolism. Neurology International. [Link]
-
Ji, A. J., et al. (2010). Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards. Journal of Chromatography B. [Link]
-
Lustgarten, M. S., et al. (2014). Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults. Aging Cell. [Link]
-
Wikoff, W. R., et al. (2009). Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites. Proceedings of the National Academy of Sciences. [Link]
-
Ticinesi, A., et al. (2023). Disentangling the Complexity of Nutrition, Frailty and Gut Microbial Pathways during Aging: A Focus on Hippuric Acid. Nutrients. [Link]
-
Menni, C., et al. (2021). Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes. Gut Microbes. [Link]
-
Lee, J. R., et al. (2025). Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling. Journal of Immunology. [Link]
-
Brial, F., et al. (2018). Human and preclinical studies of the host–gut microbiome co-metabolite hippurate as a marker and mediator of metabolic health. Gut. [Link]
-
Zobel, H. (1981). [Quantitative determination of hippuric acid in urine using high pressure liquid chromatography (author's transl)]. Journal of Clinical Chemistry and Clinical Biochemistry. [Link]
-
Pallister, T., et al. (2017). Hippurate as a metabolomic marker of gut microbiome diversity: Modulation by diet and relationship to metabolic syndrome. Scientific Reports. [Link]
-
Le, H., et al. (2023). A fast and accurate colorimetric assay for quantifying hippuric acid in human urine. Analytical Biochemistry. [Link]
-
Lab Results Explained. (n.d.). Hippuric Acid - Metabolic Analysis Markers (Urine). [Link]
-
Wang, S., et al. (2019). Microbiome–metabolomics reveals gut microbiota associated with glycine-conjugated metabolites and polyamine metabolism in chronic kidney disease. eScholarship.org. [Link]
-
GeneOnline News. (2026). Hippuric Acid From Gut Bacteria Found to Boost Early Immune Response but Worsen Sepsis Inflammation. [Link]
-
de Carvalho, D., et al. (1991). A new derivatization procedure for the analysis of hippuric acid and methyl hippuric acid by gaschromatography. International Archives of Occupational and Environmental Health. [Link]
-
Liu, Y., et al. (2025). Gut microbiota may modify the association between dietary polyphenol intake and serum concentrations of hippuric acid: results from a 1-year longitudinal study in China. The American Journal of Clinical Nutrition. [Link]
-
Williams, H. R., et al. (2013). Hippurate: The Natural History of a Mammalian-Microbial Cometabolite. ResearchGate. [Link]
Sources
- 1. Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gut.bmj.com [gut.bmj.com]
- 7. Hippuric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Disentangling the Complexity of Nutrition, Frailty and Gut Microbial Pathways during Aging: A Focus on Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gut microbiota may modify the association between dietary polyphenol intake and serum concentrations of hippuric acid: results from a 1-year longitudinal study in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gut.bmj.com [gut.bmj.com]
- 12. Hippurate as a metabolomic marker of gut microbiome diversity: Modulation by diet and relationship to metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. geneonline.com [geneonline.com]
A Researcher's Guide to Cross-Validation of Cinnamoylglycine Findings Across Diverse Patient Cohorts
Introduction: The Promise and Peril of a Novel Biomarker
In the landscape of metabolic research, few molecules have emerged with the multifaceted interest of Cinnamoylglycine. This gut microbiome-derived metabolite, sitting at the intersection of diet, microbial activity, and host metabolism, has been implicated in a range of cardiometabolic diseases, most notably Type 2 Diabetes (T2D) and Chronic Kidney Disease (CKD). Initial findings have positioned this compound as a promising biomarker—potentially indicative of a healthy gut, a quality diet, and reduced disease risk.
However, the journey from a promising initial signal to a clinically validated biomarker is fraught with challenges. A primary hurdle is the cross-validation of findings across different patient populations. Genetic backgrounds, dietary habits, and gut microbiome composition vary significantly across ethnicities and geographical locations. These differences can profoundly influence the circulating levels of metabolites like this compound, potentially altering their association with disease. This guide provides an in-depth comparison of this compound findings across various patient cohorts, offering a framework for researchers to critically evaluate its robustness as a biomarker and to design rigorous validation studies. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative data.
The Biochemical Genesis of this compound
To understand the variability of this compound, we must first understand its origin. Its production is a two-step process that bridges the gut microbiome and the host's hepatic machinery.
-
Microbial Action: Certain gut bacteria, particularly species like Clostridium sporogenes, metabolize dietary phenylalanine to produce cinnamic acid.[1]
-
Hepatic Conjugation: Cinnamic acid is absorbed into circulation and transported to the liver, where it is conjugated with the amino acid glycine to form this compound before being released back into the bloodstream.[2]
This dual dependency on specific microbial functions and host hepatic capacity is a critical source of potential variation between individuals and populations.
Caption: Biosynthesis pathway of this compound.
Analytical Methodologies: The Foundation of Reproducibility
Comparing quantitative data across studies is impossible without first scrutinizing the analytical methods used. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound from complex biological matrices such as plasma or serum. However, variations in sample preparation, chromatography, and instrumentation can introduce significant bias.
Key Considerations for Analytical Method Comparison
| Parameter | Importance & Rationale | Common Approaches & Potential Issues |
| Sample Preparation | Crucial for removing interfering substances (e.g., proteins, lipids) and concentrating the analyte. Inconsistent extraction efficiency is a major source of variability. | Protein Precipitation (PPT): Simple and fast, using solvents like methanol or acetonitrile. May not remove all interferences. Solid Phase Extraction (SPE): More selective and provides cleaner extracts but is more time-consuming and expensive. |
| Internal Standard (IS) | Essential for accurate quantification. A stable isotope-labeled (SIL) version of this compound is ideal as it co-elutes and experiences identical matrix effects and ionization suppression/enhancement. | SIL-Cinnamoylglycine: The gold standard. Analogue IS: A structurally similar molecule may be used if a SIL-IS is unavailable, but it may not perfectly mimic the analyte's behavior. |
| Chromatography | Separation of this compound from isomeric or isobaric compounds is critical to prevent inaccurate measurement. | Reversed-Phase (RP) HPLC/UHPLC: Most common. Columns like C18 are used with a gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing an acid (e.g., formic acid) to ensure good peak shape. |
| Mass Spectrometry | Provides high sensitivity and selectivity for detection. | Triple Quadrupole (QqQ) MS: Operated in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity. Requires optimization of precursor-product ion transitions. |
Reference Protocol: Quantitative Analysis of this compound in Human Plasma via LC-MS/MS
This protocol represents a robust, self-validating workflow for accurate this compound quantification.
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold methanol containing the stable isotope-labeled internal standard (e.g., this compound-d5) at a known concentration. The use of a SIL-IS is a self-validating step, as it controls for variability in extraction recovery and matrix effects for each individual sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
2. LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both this compound and its SIL-IS.
Caption: Standardized workflow for this compound quantification.
Comparative Analysis of this compound Findings Across Cohorts
Here we synthesize and compare the key findings on this compound across different disease states and patient cohorts. The central question is whether the magnitude and direction of association remain consistent.
This compound and Type 2 Diabetes (T2D)
The association between this compound and a lower risk of developing T2D is one of its most prominent findings.
| Study (Cohort) | Population Characteristics | Key Finding (Adjusted) | Interpretation & Concordance |
| CARDIA [2] | 2,296 US adults (Black and White), non-diabetic at baseline. | Odds Ratio (OR): 0.66 (95% CI: 0.49, 0.87) for incident T2D. | Higher this compound is associated with a 34% lower odds of developing T2D. |
| TwinsUK | 1,018 female twins (predominantly European ancestry) in the UK. | Hazard Ratio (HR): 0.31 (95% CI: 0.11, 0.90) for incident T2D (as part of a metabolite score). | Strongly concordant. Higher levels of a metabolite score including this compound are associated with a 69% lower hazard of incident T2D. |
Analysis: The findings between the US-based, ethnically mixed CARDIA cohort and the predominantly European TwinsUK cohort are remarkably consistent.[2] Both large, prospective studies demonstrate a significant protective association between higher this compound levels and the future development of T2D. This concordance across different populations strengthens the hypothesis that this compound, or the dietary and microbial patterns it represents, is fundamentally linked to glucose homeostasis. The difference between an Odds Ratio and a Hazard Ratio reflects different statistical models, but the direction and significance of the protective effect are the same.
This compound and Chronic Kidney Disease (CKD)
In CKD, this compound is often studied as a "uremic toxin"—a compound that accumulates in the blood as kidney function declines and may contribute to disease pathology. Here, the metric of interest is often its clearance by the kidneys rather than its absolute plasma level in relation to disease onset.
| Study (Cohort) | Population Characteristics | Key Finding (Adjusted) | Interpretation & Concordance |
| CRIC Study [3] | 3,407 US adults with mild-to-moderate CKD (diverse: 41% Black, 12% Hispanic). | Low clearance associated with risk of dialysis. (HR suggested but CI included null).[4] | Suggests that impaired tubular secretion of this compound is a feature of CKD progression. The association was not statistically significant after full adjustment, indicating a complex relationship. |
| CRIC Study (Cardiovascular Outcomes) [3] | Same cohort as above. | Associations between low clearance and heart failure/myocardial infarction were attenuated after adjusting for eGFR . | Indicates that the link between this compound accumulation and cardiovascular events in CKD patients is largely explained by the overall decline in kidney filtration function (eGFR), rather than being an independent risk factor. |
Analysis: The data in CKD presents a more complex picture. While this compound levels do rise as kidney function declines, its role as an independent driver of CKD progression or associated cardiovascular events is not yet firmly established. The CRIC study shows that while a potential link to dialysis exists, it's not statistically robust.[4] Crucially, its association with cardiovascular events in this population appears to be a consequence of poor kidney function (low eGFR) rather than a cause.[3] This highlights a critical point in biomarker validation: distinguishing correlation from causation. This compound is a marker of declining renal clearance, but may not be a direct toxin driving further damage in the same way as other uremic solutes like indoxyl sulfate.
Investigating Discrepancies and Confounding Factors
The variability in this compound's association with disease, particularly the attenuated findings in CKD, underscores the importance of considering confounding factors. When planning or evaluating cross-cohort studies, researchers must account for:
-
Dietary Habits: Since cinnamic acid is derived from phenylalanine, dietary protein intake can influence this compound levels. Furthermore, plant-based foods rich in polyphenols can modulate gut microbiota composition.
-
Gut Microbiome Heterogeneity: The abundance of Clostridium species capable of producing cinnamic acid can vary significantly between populations due to long-term dietary patterns, genetics, and environmental exposures.
-
Host Genetics & Liver Function: The efficiency of the glycine conjugation step in the liver can be influenced by genetic polymorphisms in the relevant enzymes and by overall liver health.
-
Renal Function: As demonstrated by the CRIC study, baseline kidney function is a major determinant of circulating this compound levels and a powerful confounder in studies of CKD progression and cardiovascular outcomes.[3] Any analysis must rigorously adjust for eGFR.
Best Practices for Future Cross-Cohort Validation Studies
To move this compound from a research biomarker to a validated clinical tool, future studies must be designed with cross-validation in mind.
Caption: A robust workflow for cross-cohort biomarker validation.
Conclusion
This compound stands as a powerful case study in the complexities of biomarker validation. The evidence strongly and consistently supports its association with a lower risk of future Type 2 Diabetes across different Western populations.[2] This concordance suggests a robust underlying biological link between the diet-microbiome axis it represents and metabolic health.
Conversely, its role in Chronic Kidney Disease is more nuanced. While levels accumulate as kidney function declines, its utility as an independent predictor of disease progression or cardiovascular events in CKD patients is less clear and appears to be heavily confounded by glomerular filtration rate.[3][4] This does not diminish its value but refines its context: it is a reliable marker of reduced renal clearance, but perhaps not a primary pathogenic driver.
For researchers in drug development and clinical science, the lesson is clear: initial, exciting findings for any biomarker must be met with rigorous, systematic cross-validation in diverse, well-characterized cohorts. By standardizing analytical methods, carefully accounting for confounders, and seeking replication, we can build the necessary evidence to translate promising molecules like this compound into reliable tools for patient stratification and clinical decision-making.
References
- Current time information in CN. (n.d.).
-
Su, R., Zhou, X., Steffen, L. M., & Chen, C. (2025). Identifying the Ratio of Circulating this compound to Isoleucine as a Biomarker Linking Diet Quality, Microbial Metabolism, and Type 2 Diabetes Risk in the Coronary Artery Risk Development in Young Adults (CARDIA) Cohorts. The Journal of Nutrition. [Link]
-
Impaired "Glycine"-mia in Type 2 Diabetes and Potential Mechanisms Contributing to Glucose Homeostasis. (2025). ResearchGate. [Link]
-
Association Between Kidney Clearance of Secretory Solutes and Cardiovascular Events: The Chronic Renal Insufficiency Cohort (CRIC). (2021). eScholarship. [Link]
-
Altered Metabolome of Lipids and Amino Acids Species: A Source of Early Signature Biomarkers of T2DM. (n.d.). MDPI. [Link]
-
Chen, C. (n.d.). Prof. Dr. Chi Chen. University of Minnesota - Twin Cities. [Link]
-
Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study. (n.d.). NIH. [Link]
-
Tubular Secretion in CKD. (2016). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identifying the Ratio of Circulating this compound to Isoleucine as a Biomarker Linking Diet Quality, Microbial Metabolism, and Type 2 Diabetes Risk in the Coronary Artery Risk Development in Young Adults (CARDIA) Cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Tubular Secretion in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
Microbial Metabolite Profiling: Cinnamoylglycine vs. TMAO/PAG in Disease Risk Stratification
Topic: Cinnamoylglycine vs. other microbial metabolites in predicting disease risk Content Type: Publish Comparison Guide
Executive Summary: The Shift to Pathway Signatures
Modern metabolomics has shifted from identifying single "good" or "bad" molecules to mapping complex signaling pathways. While Trimethylamine N-oxide (TMAO) and Phenylacetylglutamine (PAG) are well-established markers of cardiovascular risk, This compound (CG) has emerged as a distinct, often inverse, predictor of metabolic health.
This guide provides a technical comparison of these metabolites, detailing their biosynthetic origins, mechanistic impact on host physiology, and predictive utility. It is designed for researchers establishing targeted LC-MS/MS assays for precision medicine applications.
Mechanistic Comparison: The "Active" vs. "Passive" Biomarkers
To understand the predictive value of these metabolites, one must distinguish between those that actively drive pathology (TMAO, PAG) and those that signal a healthy metabolic state (this compound).
Comparative Analysis Table
| Feature | This compound (CG) | TMAO | Phenylacetylglutamine (PAG) |
| Precursor | Phenylalanine, Cinnamic acid | Choline, L-Carnitine, Betaine | Phenylalanine |
| Microbial Origin | Clostridium sporogenes (deamination) | Firmicutes/Proteobacteria (TMA lyase) | Clostridium spp. (porA gene) |
| Host Processing | Hepatic glycine conjugation (GLYAT) | Hepatic oxidation (FMO3) | Hepatic glutamine conjugation |
| Disease Correlation | Inverse (High levels = Lower Risk) | Positive (High levels = Higher Risk) | Positive (High levels = Higher Risk) |
| Primary Indication | Type 2 Diabetes (T2D), Kidney Function | CVD, Atherosclerosis, Renal Fibrosis | Thrombosis, Heart Failure |
| Mechanism | PPAR-α activation marker; Fatty acid oxidation efficiency | Platelet hyperreactivity; NLRP3 inflammasome activation | Adrenergic receptor signaling (ADRB2) |
| Predictive Metric | High CG/Isoleucine Ratio (OR ~0.66 for T2D) | Plasma conc. >6.2 µM (HR ~2.0 for MACE) | Plasma conc. associated with clot risk |
Biosynthetic & Signaling Pathways
The following diagram illustrates the divergent pathways of these metabolites. Note how CG represents a "reductive/conjugative" pathway often linked to healthy microbiome diversity, whereas TMAO and PAG represent "oxidative/pro-inflammatory" pathways.
Caption: Divergent biosynthetic pathways of key microbial metabolites. Blue path indicates the protective/metabolic health trajectory (CG); Red path indicates the pro-inflammatory/CVD risk trajectory (TMAO/PAG).
Guide to Predictive Utility
This compound in Type 2 Diabetes (T2D)
Unlike TMAO, which is a general marker of renal and cardiovascular stress, CG is highly specific to metabolic flexibility.
-
The CG/Isoleucine Ratio: Recent studies highlight that CG alone is useful, but the ratio of CG to Isoleucine is a superior predictor.
-
Mechanism:[1][2] Isoleucine (a BCAA) is often elevated in insulin resistance. CG is elevated in healthy gut function.
-
Metric: A high CG/Isoleucine ratio correlates with high insulin sensitivity.
-
Data Point: In the CARDIA cohort, higher CG levels were associated with an Odds Ratio (OR) of 0.66 (95% CI: 0.49–0.87) for incident T2D.
-
TMAO & PAG in Cardiovascular Disease (CVD)
-
TMAO: Best used for long-term mortality prediction in Heart Failure (HF) and CKD.
-
Threshold: Plasma levels >6.2 µM are widely cited as the high-risk cut-off.
-
-
PAG: Best used for thrombotic risk (stroke/MI) due to its specific binding to adrenergic receptors on platelets.
Experimental Protocol: Targeted LC-MS/MS Workflow
To validate these markers in your own cohort, use the following self-validating protocol. This method uses a "Dilute-and-Shoot" approach for urine and Protein Precipitation for plasma, compatible with high-throughput screening.
Sample Preparation
-
Plasma: Mix 50 µL plasma with 150 µL cold Methanol/Acetonitrile (50:50 v/v) containing internal standards (d9-TMAO, d5-Cinnamoylglycine). Vortex 1 min, Centrifuge @ 15,000 x g for 10 min. Inject supernatant.
-
Urine: Dilute 1:10 with mobile phase A. Centrifuge to remove particulates.
LC-MS/MS Conditions
-
Column: Waters ACQUITY UPLC HSS T3 (C18), 1.8 µm, 2.1 x 100 mm (Retains polar organic acids well).
-
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Flow Rate: 0.4 mL/min.
MRM Transitions (Critical for Specificity)
Note: this compound forms a stable [M+H]+ ion. The primary transition corresponds to the loss of the glycine moiety.
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| This compound | Positive (+) | 206.1 | 131.0 | 22 | Quantifier |
| 206.1 | 103.0 | 35 | Qualifier | ||
| TMAO | Positive (+) | 76.1 | 58.1 | 18 | Quantifier |
| PAG | Positive (+) | 265.1 | 130.1 | 20 | Quantifier |
| Hippuric Acid | Positive (+) | 180.1 | 105.0 | 15 | Quantifier |
Analytical Workflow Diagram
Caption: Optimized LC-MS/MS workflow for simultaneous quantification of microbial metabolites.
Critical Analysis & Confounding Factors
When interpreting this compound data, researchers must account for these variables to ensure scientific integrity:
-
Dietary Intake: CG is a direct metabolite of cinnamic acid, found in cinnamon, fruits, and coffee.
-
Control: Participants should ideally fast or maintain a consistent diet prior to sampling.
-
Validation: Normalize against Hippurate , which fluctuates more broadly with general polyphenol intake.
-
-
Kidney Function: Like TMAO, CG is cleared renally.
-
Adjustment: Always adjust for eGFR. Elevated CG without elevated Creatinine suggests high production (microbiome activity); elevated CG with elevated Creatinine suggests poor clearance.
-
-
PPAR-α Agonists: Drugs like Fibrates (used for high cholesterol) activate PPAR-α, which increases the urinary excretion of acylglycines including CG. Patient medication history is a critical covariate.
References
-
Identifying the Ratio of Circulating this compound to Isoleucine as a Biomarker Linking Diet Quality, Microbial Metabolism, and Type 2 Diabetes Risk. Journal of Nutrition. [Link]
-
Gut Microbial Metabolite TMAO and Cardiovascular Diseases. Frontiers in Immunology. [Link]
-
Gut Microbiota-Derived Metabolite Phenylacetylglutamine in Cardiovascular and Metabolic Diseases. Cellular and Molecular Life Sciences. [Link]
-
Metabolomic and Genetic Analysis of Biomarkers for PPARα Expression and Activation. Molecular Endocrinology. [Link]
-
Targeted Metabolomics via LC-MS/MS: Method Validation for Acylglycines. Analytical Chemistry. [Link]
Sources
Technical Guide: Validating Cinnamoylglycine as a Biomarker for Gut Microbiome Diversity
Executive Summary
Cinnamoylglycine (CG) is emerging as a robust, positive predictor of gut microbiome alpha-diversity. Unlike transient Short-Chain Fatty Acids (SCFAs) or dysbiosis markers like Indoxyl Sulfate, CG represents a stable host-microbe co-metabolite. Its presence indicates a functional metabolic axis between specific gut commensals (e.g., Clostridium spp.) and host Phase II hepatic conjugation. This guide provides a comparative analysis of CG against standard biomarkers and details a self-validating LC-MS/MS workflow for its quantification and correlation with microbiome diversity indices.
Mechanistic Foundation: The Biosynthetic Axis
To validate CG, one must understand its origin. It is not produced solely by the host nor solely by bacteria. It is a co-metabolite .
-
Precursor Origin: Dietary polyphenols or bacterial deamination of phenylalanine generate cinnamic acid derivatives in the colon.
-
Microbial Transformation: Specific anaerobes (notably Clostridium sporogenes) possess the reductive pathways to process aromatic amino acids.[1]
-
Host Conjugation: Absorbed cinnamic acid is transported to the liver/kidney mitochondria, where it undergoes glycine conjugation via Glycine N-acyltransferase (GLYAT) to form this compound.
Pathway Visualization
The following diagram illustrates the critical dependency of CG production on both a healthy microbiome and host liver function.
Figure 1: The Host-Microbe Co-metabolic Axis generating this compound. Disruption at the bacterial node results in significantly reduced CG levels.
Comparative Analysis: CG vs. Established Biomarkers
Why switch to or include this compound? While Hippurate is the gold standard for diversity, CG offers higher specificity to specific Clostridial clusters often depleted in metabolic diseases.
| Feature | This compound (CG) | Hippurate | Indoxyl Sulfate | SCFAs (e.g., Butyrate) |
| Correlation to Diversity | Positive (Strong) | Positive (Very Strong) | Negative (Dysbiosis Marker) | Positive (Weak in Serum) |
| Biological Stability | High (Stable in serum/urine) | High | High | Low (Volatile, rapid metabolism) |
| Microbial Specificity | Specific (Phenylalanine metabolism) | Broad (Benzoate metabolism) | Specific (Tryptophanase activity) | Broad (Fiber fermentation) |
| Host Confounder | Liver Glycine Conjugation | Liver Glycine Conjugation | Kidney Clearance (Accumulates in CKD) | Host utilization (Colonocytes) |
| Analytical Ease | High (Standard LC-MS) | High (NMR or LC-MS) | High (LC-MS) | Low (Requires GC or derivatization) |
| Primary Utility | Diversity Proxy & Metabolic Health | General Diversity "Gold Standard" | Kidney/Gut Axis Toxicity | Gut Barrier Function |
Verdict: CG is superior to SCFAs for serum-based diversity profiling due to stability. It complements Hippurate; while Hippurate reflects total benzoate load (diet + microbes), CG specifically reflects the reductive aromatic amino acid pathway, often compromised in Type 2 Diabetes and obesity.
Experimental Validation Workflow
To scientifically validate the correlation between CG and microbiome diversity, a dual-arm study design is required: Metabolomics (Targeted) and Metagenomics (16S or Shotgun).
Validation Logic Diagram
Figure 2: Dual-arm validation workflow ensuring orthogonality between chemical and genomic data.
Detailed Protocols
The following protocols are designed for Scientific Integrity . They include normalization steps critical for avoiding false correlations due to hydration status (urine) or protein binding (serum).
Protocol A: Targeted LC-MS/MS Quantification of CG
Objective: Accurate quantification of this compound in human serum.
Reagents:
-
Internal Standard (IS): this compound-d5 or Hippuric acid-d5.
-
Solvents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA).
Step-by-Step Methodology:
-
Sample Thawing: Thaw serum on ice. Vortex for 10s.
-
Protein Precipitation:
-
Aliquot 50 µL of serum into a 1.5 mL Eppendorf tube.
-
Add 200 µL of cold ACN containing the Internal Standard (concentration ~1 µM).
-
Rationale: 1:4 ratio ensures complete protein precipitation and metabolite release.
-
-
Extraction: Vortex vigorously for 30s. Incubate at -20°C for 20 mins.
-
Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C.
-
Preparation: Transfer 100 µL of supernatant to an LC vial. Evaporate to dryness (SpeedVac) and reconstitute in 100 µL of 5% ACN/0.1% FA.
-
LC-MS/MS Settings:
-
Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: ACN + 0.1% Formic Acid.[2]
-
Gradient: 0-1 min (1% B), 1-8 min (linear to 99% B), 8-10 min (hold 99% B).
-
Ionization: ESI Positive Mode (CG forms [M+H]+ at m/z ~206.08).
-
Transition: Monitor m/z 206.1
105.0 (loss of glycine moiety) for quantitation.
-
Protocol B: Statistical Correlation (The Validation Step)
Objective: Mathematically prove the link between CG levels and microbiome diversity.
-
Calculate Alpha Diversity: Using the OTU/ASV table from sequencing, calculate Shannon Index (richness + evenness) and Chao1 (richness).
-
Normalization:
-
Correlation Test: Perform Spearman’s Rank Correlation (non-parametric).
-
Hypothesis: CG levels should positively correlate with Shannon Index.
-
Target Metric: Spearman rho (
) > 0.3 with is considered a significant biological signal in human cohorts.
-
Data Interpretation & Troubleshooting
| Observation | Interpretation | Action |
| High CG, High Diversity | Validated. Healthy host-microbe metabolic axis. | Proceed with CG as a biomarker. |
| Low CG, Low Diversity | Validated. Dysbiosis or loss of Clostridiales. | Investigate specific taxa loss (e.g., Faecalibacterium). |
| High CG, Low Diversity | Anomaly. Possible high dietary intake of preservatives (benzoates/cinnamates) masking the signal. | Check diet logs. Exclude subjects on high-preservative diets. |
| Low CG, High Diversity | Anomaly. Possible liver dysfunction (GLYAT enzyme impairment). | Assess liver function tests (ALT/AST). |
References
-
Pallister, T. et al. (2017). Hippurate as a metabolomic marker of gut microbiome diversity: Modulation by diet and relationship to metabolic syndrome.[9] Scientific Reports.[9] [Link]
-
Menni, C. et al. (2020). Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes.[8] Gut Microbes.[1][3][6][7][8][9][10][11][12] [Link]
-
Wikoff, W. R. et al. (2009).[4][11] Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites.[11] PNAS. [Link][11]
-
Brial, F. et al. (2021).[9] Human and preclinical studies of the host–gut microbiome co-metabolite hippurate as a marker and mediator of metabolic health.[9][12][13] Gut.[1][3][6][7][8][9][10][12] [Link]
-
Dunn, W. B. et al. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry.[5] Nature Protocols. [Link]
Sources
- 1. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. escholarship.org [escholarship.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-microbiome interplay provides insight into the determinants of the human blood metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive analysis of human gut microbial biosynthesis gene clusters unveiling the dominant role of Paenibacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites [ouci.dntb.gov.ua]
- 12. Human and preclinical studies of the host–gut microbiome co-metabolite hippurate as a marker and mediator of metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human and preclinical studies of the host-gut microbiome co-metabolite hippurate as a marker and mediator of metabolic health - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Microbial Influence: A Comparative Guide to Cinnamoylglycine Levels in Germ-Free vs. Conventional Mice
Introduction: The Gut Microbiome as a Metabolic Powerhouse
In the intricate ecosystem of the mammalian body, the gut microbiome stands out as a pivotal player in regulating host metabolism. This vast community of microorganisms harbors a genetic and enzymatic repertoire that far exceeds that of its host, enabling the biotransformation of dietary components into a plethora of bioactive metabolites.[1] These microbial-derived molecules can enter systemic circulation and influence host physiology, immunity, and even the efficacy and toxicity of drugs.[2] Understanding the metabolic crosstalk between the host and its gut microbiota is therefore a critical frontier in biomedical research, with profound implications for drug development and personalized medicine.
One such metabolite that exemplifies this intricate host-microbe interplay is cinnamoylglycine. This N-acyl glycine is formed through the conjugation of cinnamic acid, a product of microbial metabolism, with the amino acid glycine by host enzymes. Its presence and concentration in the host are thus direct readouts of a functional gut microbiome. This guide provides an in-depth comparison of this compound levels in germ-free (GF) and conventional (CONV) mice, offering researchers a comprehensive understanding of its origins and a practical framework for its quantification.
Comparative Analysis: this compound Levels in Germ-Free vs. Conventional Mice
The most striking difference in the metabolic profile of germ-free and conventional mice is the presence or absence of a vast array of microbial-derived metabolites. This compound is a prime example of a metabolite that is exclusively detected in the plasma of conventional mice, while being entirely absent in their germ-free counterparts.[3] This stark contrast underscores the indispensable role of the gut microbiota in its biosynthesis.
Data Summary: this compound in Mouse Plasma
| Mouse Model | This compound Concentration | Interpretation |
| Conventional (CONV) | Detected | Indicates a functional gut microbiome capable of producing cinnamic acid from dietary precursors. |
| Germ-Free (GF) | Not Detected | Absence of gut microbiota prevents the initial formation of cinnamic acid, a necessary precursor. |
While precise quantitative levels in plasma can vary depending on diet and specific gut microbial composition, the qualitative difference remains absolute. The presence of this compound serves as a definitive biomarker for a functional gut microbiome.
Experimental Protocol: Quantification of this compound in Mouse Plasma via LC-MS/MS
To enable researchers to investigate the impact of the gut microbiome on host metabolism, we provide a detailed, field-proven protocol for the accurate quantification of this compound in mouse plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is highly sensitive and specific, making it the gold standard for targeted metabolomics.
I. Sample Collection and Preparation
-
Blood Collection: Collect whole blood from mice via cardiac puncture or tail vein bleeding into EDTA-coated tubes to prevent coagulation.
-
Plasma Separation: Immediately centrifuge the blood at 2,000 x g for 15 minutes at 4°C.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) and store it at -80°C until analysis.
-
Protein Precipitation: To 50 µL of thawed plasma, add 200 µL of ice-cold methanol (containing an appropriate internal standard, e.g., deuterated this compound) to precipitate proteins.
-
Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds and incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube for LC-MS/MS analysis.
II. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for optimal separation.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over approximately 10 minutes at a flow rate of 0.3 mL/min is a good starting point for method development.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for acidic molecules like this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
III. MRM Transition for this compound
The specific MRM transitions (precursor ion -> product ion) for this compound need to be optimized for the specific instrument used. However, based on its chemical structure (C11H11NO3, molecular weight: 205.21 g/mol ), the deprotonated molecule [M-H]⁻ would be the precursor ion. Fragmentation would likely occur at the amide bond.
-
Proposed Precursor Ion (Q1): m/z 204.2
-
Proposed Product Ions (Q3): The exact product ions should be determined by infusing a this compound standard and performing a product ion scan. Likely fragments would correspond to the cinnamic acid and glycine moieties.
IV. Data Analysis and Quantification
Quantification is achieved by integrating the peak area of the this compound MRM transition and comparing it to the peak area of the internal standard. A calibration curve is generated using a series of known concentrations of a this compound standard to determine the absolute concentration in the plasma samples.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Mechanistic Insights: The Biosynthetic Pathway of this compound
The formation of this compound is a two-step process that elegantly illustrates the metabolic synergy between the gut microbiota and the host.
Step 1: Microbial Production of Cinnamic Acid
The journey begins with the dietary intake of aromatic amino acids, particularly phenylalanine. Certain anaerobic bacteria residing in the gut, most notably Clostridium sporogenes, possess the enzymatic machinery to metabolize phenylalanine into cinnamic acid.[2] This conversion involves a series of reactions, including a key dehydration step catalyzed by the enzyme phenyllactate dehydratase.[4][5]
Step 2: Host-Mediated Glycine Conjugation
Once produced by the gut microbiota, cinnamic acid is absorbed into the host's circulation and transported to the liver and kidneys. Within the mitochondria of hepatocytes and renal cells, the enzyme Glycine N-Acyltransferase (GLYAT) catalyzes the conjugation of cinnamic acid with glycine.[6][7][8] This reaction is a detoxification pathway, as it converts the less water-soluble cinnamic acid into the more water-soluble and readily excretable this compound.
Metabolic Pathway Diagram
Caption: Biosynthesis of this compound.
Conclusion: Implications for Research and Drug Development
The stark contrast in this compound levels between germ-free and conventional mice provides a powerful and unambiguous tool for researchers studying the gut microbiome. The presence or absence of this metabolite can serve as a robust validation of the germ-free status of an animal model. Furthermore, changes in this compound levels following interventions such as antibiotic treatment, probiotic or prebiotic administration, or dietary modifications can offer valuable insights into the functional shifts within the gut microbial community.
For drug development professionals, understanding the role of the gut microbiome in metabolizing xenobiotics is paramount. The pathway leading to this compound formation highlights how microbial activity can generate novel metabolites that the host must then process. This has significant implications for predicting drug metabolism, toxicity, and efficacy, as the metabolic output of the gut microbiome can vary substantially between individuals. The study of this compound and other microbial-derived metabolites is a crucial step towards a more holistic and personalized approach to medicine.
References
-
Gut microbiota functions: metabolism of nutrients and other food components - PMC. Available at: [Link]
-
A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PMC. Available at: [Link]
-
The involvement of coenzyme A esters in the dehydration of (R)-phenyllactate to (E)-cinnamate by Clostridium sporogenes - PubMed. Available at: [Link]
-
Alternative fermentation pathway of cinnamic acid production via phenyllactic acid | Request PDF. Available at: [Link]
-
Metabolic Role and Therapeutic Potential of the Microbiome - Oxford Academic. Available at: [Link]
-
Metabolic functions of the human gut microbiota: the role of metalloenzymes. Available at: [Link]
-
Analytes and Metabolites Associated with Muscle Quality in Young, Healthy Adults - NIH. Available at: [Link]
-
GLYAT - Glycine N-acyltransferase - Homo sapiens (Human) | UniProtKB | UniProt. Available at: [Link]
-
GLYAT Gene - Glycine-N-Acyltransferase - GeneCards. Available at: [Link]
-
Glycine N-acyltransferase - Wikipedia. Available at: [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. beckman.com [beckman.com]
- 3. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. mdpi.com [mdpi.com]
Cinnamoylglycine: A Tale of Two States - Unraveling its Role as a Differential Biomarker
In the intricate landscape of metabolomics, the ability of a single molecule to signify distinct physiological or pathological states is of immense value. Cinnamoylglycine, a metabolite at the crossroads of human and microbial metabolism, presents such a fascinating case. This guide delves into the dual role of this compound as a differential biomarker, contrasting its implications for gut microbiome health and its utility in the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a rare inborn error of metabolism.
This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive comparison of this compound's performance as a biomarker in these two distinct contexts. We will explore the underlying biochemical pathways, present detailed analytical protocols for its quantification, and compare its diagnostic utility against established biomarkers.
The Dichotomy of this compound: A Biomarker with a Double Meaning
This compound is a glycine conjugate of cinnamic acid. Its origins in the human body are a testament to the intricate interplay between our own metabolic processes and those of our gut microbiota. The presence and concentration of this molecule can, therefore, reflect both the health of our gut ecosystem and specific enzymatic deficiencies in our own cells.
1. This compound as an Indicator of a Healthy Gut Microbiome:
A diverse and thriving gut microbiome is increasingly recognized as a cornerstone of overall health.[1] Certain gut bacteria, particularly from the Clostridium genus, possess the enzymatic machinery to metabolize dietary aromatic amino acids like phenylalanine into cinnamic acid.[2][3] This cinnamic acid is then absorbed into the bloodstream and conjugated with glycine in the liver to form this compound, which is eventually excreted in the urine.
Higher levels of this compound have been associated with a healthy and diverse gut microbiome.[4] Conversely, lower levels have been linked to gut dysbiosis and an increased risk for type 2 diabetes.[5][6] This makes this compound a promising non-invasive biomarker for assessing gut health and its downstream metabolic consequences. A higher this compound to isoleucine ratio has been proposed as an effective indicator linking diet quality, microbial metabolism, and the risk of type 2 diabetes.[5]
2. This compound as a Secondary Biomarker for MCAD Deficiency:
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive genetic disorder that impairs the body's ability to break down medium-chain fatty acids for energy.[7][8] This leads to a blockage in the β-oxidation pathway and an accumulation of medium-chain acyl-CoAs, most notably octanoyl-CoA.[9]
In individuals with MCAD deficiency, the body attempts to detoxify and excrete these accumulating medium-chain fatty acids through alternative pathways. One such pathway involves the conjugation of these fatty acids with glycine. While the primary and most specific biomarkers for MCAD deficiency are elevated levels of octanoylcarnitine (C8) and other medium-chain acylcarnitines in the blood,[9][10][11] acylglycines, including this compound, can also be elevated. The accumulation of phenylpropionyl-CoA, which can be converted to cinnamoyl-CoA and subsequently conjugated to glycine, is thought to be the reason for elevated this compound in MCAD deficiency.[12]
Comparative Analysis: this compound in Two Disease States
To fully appreciate the differential diagnostic utility of this compound, it is essential to compare its performance characteristics in the context of gut health versus MCAD deficiency. For MCAD deficiency, we will compare it with the gold-standard biomarker, octanoylcarnitine (C8).
| Feature | This compound (Gut Health Marker) | This compound (MCAD Deficiency Marker) | Octanoylcarnitine (C8) (MCAD Deficiency Marker) |
| Primary Indication | Healthy, diverse gut microbiome; lower risk of Type 2 Diabetes | Secondary indicator of impaired medium-chain fatty acid β-oxidation | Primary, highly specific indicator of MCAD deficiency |
| Typical Levels in Disease State | Decreased in gut dysbiosis and Type 2 Diabetes | Increased | Markedly Increased |
| Diagnostic Specificity | Moderate; influenced by diet and microbiome composition | Low to Moderate; a secondary, less specific marker | Very High |
| Diagnostic Sensitivity | Moderate | Low to Moderate | Very High |
| Clinical Utility | Monitoring gut health, assessing dietary interventions, risk stratification for metabolic diseases | Supportive evidence in conjunction with primary biomarkers | Newborn screening, diagnosis, and monitoring of MCAD deficiency |
| Biological Matrix | Plasma, Urine | Urine, Plasma | Dried Blood Spot, Plasma |
Unraveling the Metabolic Pathways
The differential diagnostic power of this compound stems from the distinct metabolic pathways that lead to its formation or accumulation in different physiological states.
This compound Formation via Gut Microbiome Metabolism
The production of this compound as a marker of gut health is a collaborative effort between gut microbes and the human host.
Caption: Formation of this compound from dietary phenylalanine by gut microbiota and subsequent host metabolism.
Pathophysiology of MCAD Deficiency and Biomarker Accumulation
In MCAD deficiency, a genetic defect disrupts the normal breakdown of medium-chain fatty acids, leading to the accumulation of specific biomarkers.
Caption: Disrupted β-oxidation in MCAD deficiency leading to the accumulation of primary (C8) and secondary (this compound) biomarkers.
Experimental Protocols: Quantification of this compound and Octanoylcarnitine
Accurate and reliable quantification of these biomarkers is paramount for their clinical and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard analytical technique for this purpose.[10][13][14]
Workflow for Biomarker Quantification by LC-MS/MS
The general workflow for the analysis of this compound and octanoylcarnitine from biological samples is outlined below.
Caption: General workflow for the quantification of biomarkers using LC-MS/MS.
Detailed Protocol: Quantification of this compound in Human Plasma
This protocol provides a general framework for the quantification of this compound using LC-MS/MS. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
- To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C-labeled this compound).
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be determined empirically).
- Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions for the labeled standard).
- Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
Detailed Protocol: Quantification of Octanoylcarnitine (C8) in Dried Blood Spots (DBS) for Newborn Screening
This protocol is a standard method used in newborn screening laboratories.[10][15]
1. Sample Preparation:
- Punch a 3 mm disc from the dried blood spot into a 96-well plate.
- Add 100 µL of a methanol solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines, including octanoylcarnitine-d3.
- Seal the plate and agitate for 30 minutes at room temperature to extract the acylcarnitines.
- Transfer the supernatant to a new 96-well plate for analysis.
2. Liquid Chromatography (LC) - often a direct injection or a rapid elution is used:
- Column: A short C8 or C18 column may be used for rapid separation from phospholipids.
- Mobile Phase: A gradient of water and acetonitrile/methanol with formic acid is typically used.
- Flow Rate: High flow rates are often employed for rapid analysis (e.g., 0.5-1.0 mL/min).
3. Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Type: Precursor ion scan of m/z 85 is a common method for the detection of all acylcarnitines, as they all produce a common fragment ion of m/z 85. Alternatively, MRM can be used for specific quantification.
- MRM Transitions:
- Octanoylcarnitine (C8): m/z 344.3 -> m/z 85.
- Octanoylcarnitine-d3 (Internal Standard): m/z 347.3 -> m/z 85.
- Instrument Parameters: Optimized for high-throughput screening.
Conclusion: The Context-Dependent Utility of this compound
This compound serves as a compelling example of how the interpretation of a biomarker is critically dependent on the clinical and physiological context.
-
As a marker of gut microbiome health , its measurement can provide valuable insights into the metabolic output of the gut ecosystem and its influence on host health, particularly in the context of metabolic diseases like type 2 diabetes. In this role, it acts as a functional readout of a complex biological system.
-
In the context of MCAD deficiency , this compound is a secondary biomarker, reflecting the overflow from a blocked metabolic pathway. While not as specific or sensitive as the primary acylcarnitine markers, its elevation can provide corroborating evidence for the diagnosis.
For researchers and drug development professionals, understanding this duality is crucial. The choice of this compound as a biomarker must be guided by the specific research question or clinical application. Its utility lies not in a universal diagnostic capacity, but in its ability to tell a nuanced story about the metabolic state of an individual, a story that is intricately woven from the threads of our own genetics and the vast metabolic potential of our microbial partners.
References
-
Su, R., et al. (2025). Identifying the Ratio of Circulating this compound to Isoleucine as a Biomarker Linking Diet Quality, Microbial Metabolism, and Type 2 Diabetes Risk in the Coronary Artery Risk Development in Young Adults (CARDIA) Cohorts. The Journal of Nutrition. [Link]
-
Menni, C., et al. (2017). Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes. Nature Genetics. [Link]
-
Li, L., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites. [Link]
-
Chace, D. H., et al. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical Chemistry. [Link]
-
Wilcken, B., et al. (2007). Relationship of octanoylcarnitine concentrations to age at sampling in unaffected newborns screened for medium-chain acyl-CoA dehydrogenase deficiency. Clinical Chemistry. [Link]
-
Wishart, D. S. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. ResearchGate. [Link]
-
Grosse, S. D., et al. (2024). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews. [Link]
-
Lang, C., & Gonzalez-Lara, L. E. (2024). Medium-Chain Acyl-CoA Dehydrogenase Deficiency. StatPearls. [Link]
-
Robertson, R. (2023). How Does Your Gut Microbiome Affect Your Health?. Healthline. [Link]
-
Ilbeigi, P., et al. (2025). The Comparison of the Gut Microbiome Composition, Serum Inflammatory Markers and Faecal Short‐Chain Fatty Acids Among Individuals With Type 1 and 2 Diabetes Mellitus With Healthy Controls. Journal of Diabetes. [Link]
-
Lustgarten, M. S., et al. (2014). Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults. Aging Cell. [Link]
-
Su, R., et al. (2025). Identifying the Ratio of Circulating this compound to Isoleucine as a Biomarker Linking Diet Quality, Microbial Metabolism, and Type 2 Diabetes Risk in the CARDIA Cohorts. ResearchGate. [Link]
-
Wang, Z., et al. (2019). Microbiome–metabolomics reveals gut microbiota associated with glycine-conjugated metabolites and polyamine metabolism in chronic kidney disease. eScholarship. [Link]
-
Gjeta, I., et al. (2025). Medium-Chain Acyl-CoA Dehydrogenase Deficiency Disorder as a Cause of Acute Liver Failure in a 23-Month-Old Baby. Journal of Medical Cases. [Link]
-
Ntolou, E., et al. (2025). Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: Regional experience and high incidence of carnitine deficiency. ResearchGate. [Link]
-
The Genetic Link. (2022). Current progress in microbiome biomarker discovery. The Genetic Link. [Link]
-
Menni, C., et al. (2021). Markers of metabolic health and gut microbiome diversity: findings from two population-based cohort studies. Diabetologia. [Link]
-
Al-Dirbashi, O. Y., et al. (2022). MCAD deficiency caused by compound heterozygous pathogenic variants in ACADM. ResearchGate. [Link]
-
Wikoff, W. R., et al. (2009). Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites. Proceedings of the National Academy of Sciences. [Link]
-
Stoyanov, A. V., & Little, R. R. (n.d.). Human C-peptide Quantitation by LC-MS Isotope-Dilution Assay in S. Longdom Publishing. [Link]
-
Mason, E., Hindmarch, C. C. T., & Dunham-Snary, K. J. (2022). Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment. Endocrinology, Diabetes & Metabolism. [Link]
-
Dodd, D., et al. (2017). A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites. Nature. [Link]
-
MSD Manual Professional Edition. (n.d.). Beta-Oxidation Cycle Disorders. MSD Manuals. [Link]
-
Turgeon, C. T., et al. (2025). A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. ResearchGate. [Link]
-
El-Swefy, S., & El-Nakeep, S. (2023). The Gut Microbiome as a Biomarker and Therapeutic Target in Hepatocellular Carcinoma. Cancers. [Link]
-
Kiyuna, L. (2025). Insights into the pathophysiology of MCAD deficiency. University of Groningen. [Link]
-
ResearchGate. (n.d.). Serum this compound. ResearchGate. [Link]
-
Sharon, G., et al. (2015). Pathways and Functions of Gut Microbiota Metabolism Impacting Host Physiology. Cell Metabolism. [Link]
-
Li, W., et al. (2014). Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Gut biomarkers identified to improve detection and targeted treatment of GI disorders. (2025). Pulse Today. [Link]
-
Tan, S. Y., et al. (2022). Exploring Metabolomic Patterns in Type 2 Diabetes Mellitus and Response to Glucose-Lowering Medications—Review. Metabolites. [Link]
-
Kariyazova, S., et al. (2024). Selective screening for inborn errors of metabolism using tandem mass spectrometry in West Kazakhstan children: study protocol. Frontiers in Pediatrics. [Link]
Sources
- 1. How Does Your Gut Microbiome Affect Your Health? [healthline.com]
- 2. Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cara.berkeley.edu [cara.berkeley.edu]
- 4. Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying the Ratio of Circulating this compound to Isoleucine as a Biomarker Linking Diet Quality, Microbial Metabolism, and Type 2 Diabetes Risk in the Coronary Artery Risk Development in Young Adults (CARDIA) Cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jmc.elmerpub.com [jmc.elmerpub.com]
- 9. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relationship of octanoylcarnitine concentrations to age at sampling in unaffected newborns screened for medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selective screening for inborn errors of metabolism using tandem mass spectrometry in West Kazakhstan children: study protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Reproducibility of Cinnamoylglycine Measurements Across Laboratories
Introduction: The Rising Significance of Cinnamoylglycine and the Imperative of Reproducible Measurements
This compound, a metabolite originating from the interplay between dietary polyphenols and gut microbial metabolism, is increasingly recognized as a significant biomarker in human health.[1] Emerging research has linked its circulating levels to diet quality, the risk of developing type 2 diabetes, and muscle health, positioning it as a key molecule in understanding the complex gut-host axis.[2][3][4] As this compound transitions from a research curiosity to a potential clinical biomarker, the ability to measure it accurately and consistently across different laboratories becomes paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, assess, and improve the reproducibility of this compound measurements. We will delve into the sources of analytical variability, present a standardized protocol for its quantification, and outline a strategy for conducting inter-laboratory comparisons, all grounded in the principles of scientific integrity and analytical rigor.
The Reproducibility Challenge in Metabolomics
Metabolomics, the comprehensive study of small molecules in a biological system, offers a functional readout of an individual's physiological state.[5] However, the field has long grappled with the challenge of inter-laboratory reproducibility.[6] Unlike genomics, the metabolome is highly dynamic and susceptible to a multitude of influences, from sample handling to the specifics of analytical instrumentation. This inherent variability can lead to conflicting results and hinder the validation of biomarkers. Achieving reproducible measurements is not merely a technical exercise; it is the foundation upon which reliable and translatable scientific discoveries are built.
Deconstructing Variability in this compound Measurement
Understanding the sources of variability is the first step toward controlling them. The entire analytical workflow, from sample collection to data analysis, can introduce variations that compromise the reproducibility of this compound measurements. These can be broadly categorized into pre-analytical, analytical, and post-analytical factors.
Pre-Analytical Variability: The Critical First Steps
-
Sample Collection and Handling: The conditions under which biological samples (typically plasma or serum) are collected and processed can significantly impact metabolite stability. Factors such as fasting status of the subject, type of collection tube (e.g., EDTA, heparin), time from collection to centrifugation, and storage conditions (-80°C is standard) must be rigorously controlled and standardized across all participating laboratories.
-
Sample Matrix: While serum and plasma are the most common matrices, the choice can influence the measured concentrations of some metabolites. It is crucial to maintain consistency in the sample matrix throughout a study.
Analytical Variability: The Core of the Measurement
-
Sample Preparation: The primary goal of sample preparation for LC-MS/MS analysis of small molecules like this compound is the removal of proteins and other interfering substances.[7] The most common method is protein precipitation using organic solvents like methanol or acetonitrile. The choice of solvent, the ratio of solvent to sample, incubation time, and centrifugation speed can all affect the recovery of the analyte and must be precisely defined in the protocol.
-
Chromatographic Separation: Liquid chromatography (LC) separates this compound from other molecules in the sample before it enters the mass spectrometer. Key parameters that can introduce variability include the type of LC column (e.g., reversed-phase C18, HILIC), the composition and gradient of the mobile phase, column temperature, and flow rate.[8]
-
Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) is the gold standard for quantifying small molecules due to its high sensitivity and specificity.[9] However, instrument-specific parameters such as ionization source settings (e.g., electrospray ionization - ESI, in positive or negative mode), collision energy for fragmentation, and detector settings can vary between instruments and laboratories, leading to discrepancies in measurements.
-
Calibration and Quality Control: The use of appropriate internal standards and the generation of a robust calibration curve are fundamental to accurate quantification. The quality and purity of reference standards, as well as the preparation of calibration standards and quality control (QC) samples, must be performed with high precision.
Post-Analytical Variability: From Raw Data to Meaningful Results
-
Data Processing and Integration: The software and algorithms used to process the raw mass spectrometry data, particularly for peak integration, can be a significant source of variability.[10] The parameters used for peak picking, background subtraction, and integration must be consistent.
-
Normalization: To account for variations in sample volume and instrument response, data is often normalized. The choice of normalization strategy (e.g., to an internal standard, to the median of all metabolites) can impact the final reported concentrations.
A Standardized Protocol for this compound Quantification in Human Plasma by LC-MS/MS
To mitigate the aforementioned sources of variability, the adoption of a detailed and standardized protocol is essential. The following protocol is a representative method for the targeted quantification of this compound in human plasma.
Materials and Reagents
-
This compound analytical standard (>98% purity)
-
Stable isotope-labeled internal standard (e.g., this compound-d5)
-
LC-MS grade methanol, acetonitrile, formic acid, and water
-
Human plasma (EDTA)
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.
-
Calibration Standards: Serially dilute the this compound stock solution with a 50:50 methanol:water mixture to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a concentration of 100 ng/mL in methanol.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of this compound into a pooled plasma matrix.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or QC sample.
-
Add 200 µL of the internal standard working solution (in methanol).
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to an LC-MS vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50:50 methanol:water with 0.1% formic acid.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both this compound and its internal standard (one for quantification and one for confirmation). The specific m/z values will need to be optimized for the instrument used.
Data Analysis
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Designing an Inter-Laboratory Study for this compound Reproducibility
An inter-laboratory study, also known as a ring trial, is the definitive method for assessing the reproducibility of an analytical method.[5][11] The goal is to have multiple laboratories analyze the same set of samples using the same standardized protocol and to compare the results.
Study Design
-
Coordinating Laboratory: One laboratory takes the lead in preparing and distributing samples, collecting data, and performing the statistical analysis.
-
Participating Laboratories: A minimum of three to five laboratories should participate to obtain meaningful statistics.
-
Sample Set: The coordinating laboratory prepares a set of identical samples, including:
-
A set of calibration standards.
-
At least three QC samples at different concentrations.
-
A panel of blinded human plasma samples with varying endogenous levels of this compound.
-
A standard reference material (SRM) from a recognized body like NIST, if available.
-
-
Standardized Protocol: All participating laboratories must agree to follow the exact same detailed analytical protocol, as outlined above.
-
Data Reporting: A standardized template for reporting results should be used, including raw peak areas, calculated concentrations, and any deviations from the protocol.
Interpreting the Data: A Comparative Analysis
The data from the inter-laboratory study should be analyzed to assess both intra- and inter-laboratory precision. The key metric for reproducibility is the inter-laboratory coefficient of variation (%CV), which is the standard deviation of the measurements from all laboratories for a given sample, expressed as a percentage of the mean.
Table 1: Hypothetical Results from an Inter-Laboratory Study of this compound (ng/mL)
| Sample | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Lab 5 | Mean | Std Dev | %CV (Inter-Lab) |
| QC Low | 52.1 | 48.9 | 55.3 | 50.5 | 53.8 | 52.1 | 2.5 | 4.8% |
| QC Mid | 245.7 | 260.2 | 239.8 | 255.1 | 249.5 | 250.1 | 7.9 | 3.2% |
| QC High | 789.3 | 815.6 | 765.4 | 801.2 | 795.8 | 793.5 | 18.9 | 2.4% |
| Sample A | 123.4 | 118.9 | 130.1 | 125.6 | 128.3 | 125.3 | 4.4 | 3.5% |
| Sample B | 45.6 | 41.2 | 50.3 | 47.8 | 49.1 | 46.8 | 3.6 | 7.7% |
-
Interpretation: In this hypothetical dataset, the inter-laboratory %CV for the QC samples is excellent (<5%), indicating a high degree of reproducibility when analyzing samples with known concentrations. The %CV for the biological samples is also very good, with Sample B showing slightly higher variability, which could be due to its lower concentration, closer to the limit of quantification. Generally, an inter-laboratory %CV of less than 15-20% is considered acceptable for biomarker assays.[2][10]
Strategies for Enhancing Inter-Laboratory Agreement
Based on the results of the inter-laboratory study and an understanding of the sources of variability, several strategies can be implemented to improve reproducibility:
-
Protocol Harmonization: The most critical factor is the strict adherence to a harmonized and detailed standard operating procedure (SOP).
-
Common Reference Materials: The use of a common batch of reference standards, internal standards, and QC materials across all laboratories can significantly reduce variability.
-
Centralized Data Analysis: If possible, having a single center perform the data processing and analysis can eliminate variability arising from different software and integration parameters.
-
Training and Communication: Ensuring that analysts in all participating laboratories are properly trained on the protocol and maintaining open lines of communication to address any technical issues that arise during the study is crucial.
-
Proficiency Testing: Regular participation in proficiency testing schemes, where a central body distributes unknown samples for analysis, can help laboratories monitor their performance over time.
Conclusion: Towards Reliable this compound Biomarker Data
The reproducibility of this compound measurements is not an insurmountable challenge but one that requires a systematic and collaborative approach. By understanding the potential sources of variability, implementing a robust and standardized analytical protocol, and rigorously assessing performance through inter-laboratory studies, the scientific community can ensure that data on this important biomarker is reliable, comparable, and ultimately, clinically meaningful. This guide provides a roadmap for achieving this goal, fostering confidence in the data that will underpin future research and applications of this compound in health and disease.
References
-
Su, R., et al. (2025). Identifying the Ratio of Circulating this compound to Isoleucine as a Biomarker Linking Diet Quality, Microbial Metabolism, and Type 2 Diabetes Risk in the Coronary Artery Risk Development in Young Adults (CARDIA) Cohorts. The Journal of Nutrition. Available at: [Link]
-
Lustgarten, M. S., et al. (2019). Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults. Aging Cell. Available at: [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]
-
Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Available at: [Link]
-
Fauland, A., et al. (2017). Inter-laboratory reproducibility of a targeted metabolomics platform for analysis of human serum and plasma. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Mairinger, F. P., et al. (2018). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Journal of Mass Spectrometry & Advances in the Clinical Lab. Available at: [Link]
-
Mendonca, P., et al. (2022). Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes. eBioMedicine. Available at: [Link]
-
Westland, J. C. (2017). Interlaboratory Studies. Quality Assurance in the Analytical Chemistry Laboratory. Available at: [Link]
-
Metabolon, Inc. (n.d.). The Gold Standard for Actionable Metabolomics. Available at: [Link]
-
PharmaGuru. (2025). Difference Between Reproducibility And Intermediate Precision In Analytical Method Validation. Available at: [Link]
-
Liu, X., et al. (2023). Identifying the Shared Metabolite Biomarkers and Potential Intervention Targets for Multiple Sarcopenia-Related Phenotypes. Metabolites. Available at: [Link]
-
Horvatovich, P., & Bischoff, R. (2021). Inter-laboratory studies in analytical chemistry. ResearchGate. Available at: [Link]
-
ResearchGate. (2022). Sample preparation for metabolomic analysis in LCMS/MS. Available at: [Link]
-
Sisu@UT. (n.d.). Repeatability, intermediate precision and reproducibility. Validation of liquid chromatography mass spectrometry (LC-MS) methods. Available at: [Link]
-
Dolan, J. W. (2016). Analytical Method Validation: Back to Basics, Part II. LCGC International. Available at: [Link]
-
Wikoff, W. R., et al. (2009). Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Lustgarten, M. S., et al. (2015). Analytes and Metabolites Associated with Muscle Quality in Young, Healthy Adults. Medicine & Science in Sports & Exercise. Available at: [Link]
-
Segers, K., et al. (2019). Analytical techniques for metabolomic studies: a review. Bioanalysis. Available at: [Link]
-
LabRulez LCMS. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inter-laboratory reproducibility of a targeted metabolomics platform for analysis of human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. metabolon.com [metabolon.com]
- 5. Metabolon Now Includes Spectral Data Files for All Global Discovery Panel Projects [newswire.ca]
- 6. Inter-laboratory reproducibility of an untargeted metabolomics GC-MS assay for analysis of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. metabolon.com [metabolon.com]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the analytical methodologies and metabolic significance of cinnamoylglycine and its parent compound, phenylalanine. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, ensuring a robust and validated approach to your research.
Introduction: The Significance of Phenylalanine Metabolism
Phenylalanine is an essential amino acid, serving as a fundamental building block for proteins and a precursor to critical signaling molecules like the neurotransmitters dopamine and adrenaline.[1] Its metabolism is a cornerstone of human physiology, and disruptions in these pathways are linked to several inherited metabolic disorders, most notably Phenylketonuria (PKU).[1][2][3] PKU arises from a deficiency in the enzyme phenylalanine hydroxylase, which catalyzes the conversion of phenylalanine to tyrosine.[3][4][5] This deficiency leads to an accumulation of phenylalanine, which is then shunted into alternative metabolic routes, producing metabolites like phenylpyruvate, phenyllactate, and phenylacetate.[3][6][7]
In recent years, the interplay between host and gut microbial metabolism of phenylalanine has gained significant attention. Gut bacteria can metabolize dietary phenylalanine into a variety of compounds, including phenylacetic acid and this compound.[8][9][10] These microbially-derived metabolites can enter systemic circulation and influence host physiology, with emerging links to cardiovascular disease and neurological conditions.[9][10][11] this compound, a glycine conjugate of cinnamic acid, is a key example of this host-microbe metabolic interplay and its systemic effects are an active area of investigation.[8][12]
Metabolic Pathways: A Host-Microbe Collaboration
The metabolic fate of phenylalanine is complex, involving both endogenous human enzymes and the vast enzymatic machinery of the gut microbiome.
Endogenous Phenylalanine Metabolism: The primary, endogenous pathway for phenylalanine catabolism is its hydroxylation to tyrosine by phenylalanine hydroxylase in the liver.[2][3][5] Tyrosine then serves as a precursor for the synthesis of catecholamines and melanin. When this primary pathway is impaired, as in PKU, phenylalanine is converted to phenylpyruvic acid via transamination, which is then further metabolized to phenyllactic acid and phenylacetic acid.[6]
Microbial Phenylalanine Metabolism: The gut microbiota significantly expands the metabolic potential for dietary phenylalanine. Certain gut microbes can deaminate phenylalanine to cinnamic acid.[13] This cinnamic acid can then be absorbed by the host and conjugated with glycine in the liver to form this compound.[8] Additionally, gut bacteria can produce phenylacetic acid from phenylalanine, which is then conjugated with glutamine in the liver to form phenylacetylglutamine (PAGln), another metabolite with systemic effects.[9][10][11]
Caption: Phenylalanine metabolism by host and gut microbiota.
Comparative Analytical Strategies
A successful comparative metabolomics study hinges on a robust and well-validated analytical workflow. The choice of methodology depends on the specific research question, the biological matrix, and the desired level of quantification.
Sample Collection and Preparation: The Foundation of Quality Data
The integrity of your data begins with meticulous sample collection and preparation. Pre-analytical variability is a significant source of error in metabolomics studies, and standardized procedures are crucial.[14]
For Serum/Plasma:
-
Collection: For plasma, the use of anticoagulant tubes is necessary; for serum, blood is allowed to clot.[15] The choice between serum and plasma can impact metabolite profiles, as some compounds are released from cells during clotting.[15]
-
Processing: Prompt processing is critical to quench enzymatic activity.[15] Delays at room temperature can lead to significant changes in the metabolome.[15]
-
Protein Precipitation: To prevent interference with downstream analysis, proteins are typically removed by adding a cold organic solvent like methanol or acetonitrile.[16]
For Urine:
-
Collection: First-morning or 24-hour urine collections are common, each with advantages and disadvantages regarding concentration and representation of diurnal metabolic variations.[15]
-
Normalization: Urine concentration can vary significantly. Therefore, normalization to creatinine or osmolality is essential for comparative studies.
-
Storage: Urine samples should be stored at -80°C to minimize degradation.[16]
Analytical Platforms: A Comparative Overview
The two most powerful and widely used platforms for metabolomics are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High (pM to nM range) | High (pM to nM range) | Lower (µM range) |
| Selectivity | High, especially with tandem MS (MS/MS) | Very High | Moderate |
| Compound Coverage | Broad, excellent for polar and non-polar compounds | Best for volatile and semi-volatile compounds (requires derivatization for many metabolites) | Excellent for highly abundant metabolites |
| Quantification | Excellent with stable isotope-labeled internal standards | Good with internal standards | Excellent, highly quantitative and reproducible |
| Throughput | High | Moderate | High |
| Structure Elucidation | Possible with high-resolution MS and MS/MS | Good, based on fragmentation patterns and libraries | Excellent for novel compound identification |
| Sample Prep | Relatively simple (protein precipitation) | More complex (derivatization often required) | Minimal |
Expert Insight: For a comprehensive analysis of phenylalanine and its derivatives, which span a range of polarities, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard.[17] UHPLC provides superior chromatographic resolution compared to standard HPLC, which is critical for separating isomeric and isobaric compounds. Tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity, enabling accurate quantification even at low concentrations.[4][18][19] While NMR is a powerful tool for structural elucidation and absolute quantification of abundant metabolites, its lower sensitivity may be a limitation for detecting less abundant but biologically important phenylalanine derivatives like this compound.[7] GC-MS can also be employed, particularly for urinary organic acid analysis, but the requirement for derivatization adds complexity to the workflow.[20]
Experimental Protocols
Protocol: Serum/Plasma Sample Preparation for LC-MS Analysis
This protocol is designed to be a self-validating system by including a quality control (QC) sample.
-
Thawing: Thaw frozen serum/plasma samples on ice.
-
Aliquoting: Transfer 100 µL of each sample into a clean microcentrifuge tube.
-
QC Sample Preparation: Create a pooled QC sample by taking a small aliquot (e.g., 20 µL) from each study sample and combining them.
-
Protein Precipitation: Add 400 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards (e.g., Phenylalanine-d8, Glycine-13C2,15N) to each tube. The use of internal standards is critical for correcting for variations in sample preparation and instrument response.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS analysis, avoiding the protein pellet.
-
Analysis: Analyze the samples using a validated UHPLC-MS/MS method. Inject the QC sample periodically throughout the analytical run (e.g., every 10 samples) to monitor instrument performance and data quality.
Protocol: Targeted UHPLC-MS/MS Analysis
This is a representative method for the quantification of phenylalanine, this compound, and related metabolites.
-
UHPLC System: A system capable of high-pressure gradients.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the compounds of interest (e.g., 5-95% B over 10 minutes).
-
Mass Spectrometer: A triple quadrupole or QTOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in both positive and negative modes to cover a wider range of metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for each analyte and internal standard must be optimized.
Sources
- 1. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 2. mun.ca [mun.ca]
- 3. youtube.com [youtube.com]
- 4. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Phenylalanine metabolism [reactome.org]
- 6. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylketonuria (PKU) Urinary Metabolomic Phenotype Is Defined by Genotype and Metabolite Imbalance: Results in 51 Early Treated Patients Using Ex Vivo 1H-NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Impact of gut probiotic metabolites on phenylketonuria [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Analytes and Metabolites Associated with Muscle Quality in Young, Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. metabolon.com [metabolon.com]
- 15. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What Are the Standard Procedures for Serum Sample Preparation in Metabolomics Studies? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. mdpi.com [mdpi.com]
- 18. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. semanticscholar.org [semanticscholar.org]
Cinnamoylglycine as a Biomarker for Physical Function in Older Adults: A Comparative Validation Guide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the validation of cinnamoylglycine as a potential biomarker for assessing physical function in the aging population. It delves into the underlying biological rationale, compares it with existing methodologies, and provides detailed experimental protocols for its validation.
Introduction: The Quest for Objective Markers of Age-Related Functional Decline
The progressive decline in physical function in older adults, often culminating in sarcopenia and frailty, represents a significant healthcare challenge. The development of robust, sensitive, and specific biomarkers is paramount for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. Emerging evidence points towards metabolites derived from the gut microbiome as potential indicators of musculoskeletal health. One such metabolite, this compound, has garnered attention for its consistent association with reduced muscle quality and physical performance in the elderly.[1][2]
This compound is a glycine conjugate of cinnamic acid, a compound produced from the bacterial metabolism of dietary polyphenols and the amino acid phenylalanine.[1][3] Its presence in circulation is therefore indicative of specific gut microbial activities. This guide will explore the scientific basis for the link between this compound and physical function, outline a validation framework, and compare its utility against established functional assessments and other biomarkers.
The Biological Rationale: Unraveling the this compound-Muscle Axis
The proposed link between elevated this compound and diminished physical function is not merely correlational; it is rooted in plausible biological mechanisms, primarily revolving around mitochondrial function and energy metabolism.
The Gut Microbiome-Muscle Connection
The gut microbiome is increasingly recognized as a critical regulator of host physiology, including muscle mass and function.[4] Specific bacterial species, such as those from the Clostridium genus, can produce cinnamic acid from dietary precursors.[5] This cinnamic acid is then absorbed and conjugated with glycine in the liver to form this compound. Therefore, circulating levels of this compound can reflect the composition and metabolic activity of the gut microbiota. An altered gut microbiome, or dysbiosis, has been implicated in age-related inflammation and anabolic resistance, both of which contribute to muscle wasting.
Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and Mitochondrial Biogenesis
A compelling hypothesis centers on the interplay between this compound and Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). Studies have suggested that elevated this compound levels are associated with decreased PPAR-α activation.[1][5] PPAR-α is a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in fatty acid oxidation and energy metabolism.[5]
Crucially, decreased PPAR-α activity can lead to impaired mitochondrial function.[1][5] Mitochondria are the primary sites of cellular energy production (ATP), and their dysfunction is a hallmark of aging and is strongly associated with reduced muscle strength and overall physical disability in older adults.[6] The proposed signaling pathway suggests that an altered gut microbiome leads to increased production of this compound precursors, which in turn may suppress PPAR-α activity, leading to compromised mitochondrial biogenesis and function in skeletal muscle, ultimately manifesting as a decline in physical performance.
Caption: Proposed mechanism linking gut bacteria-derived this compound to physical function.
Comparative Analysis: this compound vs. Established Methodologies
The validation of any new biomarker necessitates a thorough comparison with existing gold standards. This section evaluates how this compound stacks up against traditional physical function tests and other molecular biomarkers.
Comparison with Physical Performance Tests
A battery of standardized tests is currently employed to assess physical function in older adults.[7] These performance-based measures provide a direct assessment of an individual's functional capacity.
| Parameter | This compound | Short Physical Performance Battery (SPPB) | Handgrip Strength | 6-Minute Walk Test (6MWT) |
| Measurement Type | Biochemical (Metabolite) | Performance-based (Gait speed, balance, chair stands) | Performance-based (Isometric strength) | Performance-based (Aerobic capacity) |
| Objectivity | High (Quantitative) | High (Timed and scored) | High (Quantitative) | High (Distance measured) |
| Early Detection | Potentially high (Reflects metabolic shifts preceding functional decline) | Moderate (Detects existing limitations) | Moderate | Moderate |
| Mechanistic Insight | High (Linked to gut microbiome and mitochondrial function) | Low (Measures functional outcome) | Low | Low |
| Patient Burden | Low (Blood draw) | Moderate (Requires physical exertion) | Low (Simple test) | High (Requires sustained effort) |
| Influencing Factors | Diet, gut microbiome, kidney function[1][3] | Motivation, pain, cognitive function | Hand size, arthritis | Comorbidities, motivation |
Comparison with Other Molecular Biomarkers
Several molecular markers are under investigation for their association with age-related functional decline.
| Biomarker | This compound | Inflammatory Markers (e.g., IL-6, TNF-α) [8] | Mitochondrial DNA (mtDNA) Copy Number [6] | Cellular Senescence Markers (e.g., GDF15) [9] |
| Biological Relevance | Gut-muscle axis, mitochondrial metabolism | Systemic inflammation, "inflammaging" | Mitochondrial content and function | Accumulation of senescent cells |
| Tissue Specificity | Reflects systemic metabolic state influenced by the gut | Non-specific, elevated in many chronic diseases | Can be measured in blood, but more relevant in muscle tissue | Systemic marker of cellular aging |
| Validation Status | Emerging, requires further validation | Well-established association with frailty | Investigational | Investigational |
| Therapeutic Targetability | High (Gut microbiome modulation, PPAR-α agonists) | Moderate (Anti-inflammatory therapies) | High (Mitochondrial-targeted therapies) | High (Senolytics) |
Experimental Validation Framework
A rigorous, multi-faceted approach is required to validate the link between this compound and physical function. This framework outlines the key experimental protocols.
Quantifying this compound in Plasma/Serum
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules like this compound in complex biological matrices.[10][11][12][13]
Protocol:
-
Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
Precipitate proteins by adding a 3:1 (v/v) ratio of ice-cold acetonitrile containing an internal standard (e.g., ¹³C₉-¹⁵N-cinnamoylglycine).
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the sample in a solution of 5% acetonitrile in water.
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
-
MS/MS Detection:
-
Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize parent and fragment ion transitions for this compound and the internal standard.
-
Generate a standard curve using known concentrations of this compound for absolute quantification.
-
Caption: Workflow for this compound quantification by LC-MS/MS.
Assessing Physical Function in Older Adults
A comprehensive assessment should include tests that cover different domains of physical function.[7][14][15]
Protocols:
-
Short Physical Performance Battery (SPPB):
-
Balance Tests: Side-by-side, semi-tandem, and tandem stances, each held for 10 seconds.
-
Gait Speed Test: Timed 4-meter walk at a usual pace.
-
Chair Stand Test: Time to complete five chair stands without using arms.
-
Scoring: Each component is scored from 0-4, for a total score of 0-12.
-
-
Handgrip Strength:
-
Use a calibrated handheld dynamometer.
-
The participant is seated with their elbow at a 90-degree angle.
-
Perform three trials with each hand, and record the maximum value.
-
-
6-Minute Walk Test (6MWT):
-
Measure the total distance a participant can walk in 6 minutes on a flat, hard surface.
-
Standardized encouragement should be provided.
-
Investigating Molecular Mechanisms
To establish a causal link, it is essential to investigate the proposed molecular pathways in relevant model systems.
Protocol: In Vitro Muscle Cell Culture (e.g., C2C12 myotubes)
-
Cell Culture: Differentiate C2C12 myoblasts into myotubes.
-
Treatment: Treat myotubes with varying concentrations of this compound.
-
Gene Expression Analysis (qPCR):
-
Isolate RNA and perform reverse transcription.
-
Quantify the mRNA expression of genes involved in mitochondrial biogenesis (e.g., Ppargc1a, Tfam) and muscle protein synthesis/degradation (e.g., Myod1, Trim63, Fbxo32).[16]
-
-
Western Blotting:
-
Analyze the protein levels of PPAR-α and key proteins in the mTOR signaling pathway (e.g., p-mTOR, p-p70S6K).[17]
-
-
Mitochondrial Function Assays:
-
Measure mitochondrial respiration using high-resolution respirometry (e.g., Seahorse XF Analyzer).
-
Assess mitochondrial content using fluorescent dyes (e.g., MitoTracker Green).
-
Safety and Toxicological Considerations
While this compound is an endogenous metabolite, understanding its safety profile at potentially therapeutic or supra-physiological concentrations is crucial for any future interventions. Preliminary toxicological assessments can be conducted using in silico models and in vitro cytotoxicity assays.[18] Cinnamic acid and its derivatives, including cinnamaldehyde, have been studied for their pharmacological effects and safety, and this information can provide a starting point for evaluating this compound.[19]
Conclusion and Future Directions
This compound presents a promising, minimally invasive biomarker for assessing physical function in older adults. Its connection to the gut microbiome and mitochondrial metabolism offers valuable mechanistic insights that are lacking in traditional performance-based tests. The negative correlation with muscle quality and function is a consistent finding that warrants further investigation.[1][2][5]
The validation framework presented here provides a roadmap for researchers to rigorously evaluate the clinical utility of this compound. Future studies should focus on large, longitudinal cohorts of older adults to establish definitive cutoff values for predicting functional decline and to assess its responsiveness to interventions such as exercise, dietary modifications, and gut microbiome-targeted therapies.[20][21] Ultimately, the integration of this compound into a multi-marker panel could significantly enhance our ability to manage and mitigate age-related physical decline.
References
-
Lustgarten, M. S., et al. (2015). Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults. Aging Cell, 13(5), 918–925. [Link]
-
Wang, Y., et al. (2022). Serum metabolome and gut microbiome alterations are associated with low handgrip strength in older adults. Frontiers in Endocrinology, 13, 968983. [Link]
-
Ferrucci, L., et al. (2020). Biological and Functional Biomarkers of Aging: Definition, Characteristics, and How They Can Impact Everyday Cancer Treatment. Current Oncology Reports, 22(10), 103. [Link]
-
Nair, S., & Li, Y. (2021). EARLY DETECTION OF PHYSICAL FUNCTION DECLINE IN OLDER ADULTS BY IDENTIFYING GUT-MICROBIOME BASED BIOMARKERS. Innovation in Aging, 5(Supplement_1), 845. [Link]
-
Cesari, M., et al. (2014). Physical Functional Assessment in Older Adults. Journal of the American Geriatrics Society, 62(10), 1937–1942. [Link]
-
Lustgarten, M. S., et al. (2014). Analytes and Metabolites Associated with Muscle Quality in Young, Healthy Adults. Medicine & Science in Sports & Exercise, 46(5), 936–944. [Link]
-
Shen, Y., et al. (2017). Cinnamaldehyde in diabetes: A review of pharmacology, pharmacokinetics and safety. Pharmacological Research, 122, 78–89. [Link]
- Rikli, R. E., & Jones, C. J. (2013). Senior fitness test manual. Human kinetics.
-
Cruz-Jentoft, A. J., et al. (2019). Sarcopenia: revised European consensus on definition and diagnosis. Age and Ageing, 48(1), 16–31. [Link]
-
Guralnik, J. M., et al. (1994). A short physical performance battery assessing lower extremity function: association with self-reported disability and prediction of mortality and nursing home admission. Journal of Gerontology, 49(2), M85–M94. [Link]
-
Wishart, D. S., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 622. [Link]
-
Koel-Simmelink, M. J. A., et al. (2023). LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma. Journal of Chromatography B, 1226, 123795. [Link]
-
Ko, Y. J., & Cho, E. Y. (2020). Biomarker-based clinical trials: study design and regulatory requirements. Memo-Magazine of European Medical Oncology, 13(3), 355–361. [Link]
-
South West Nebraska Public Health Department. (n.d.). Senior Fitness Test. [Link]
-
Cossio-Bolaños, M., et al. (2024). Functional fitness benchmark values for older adults: a systematic review. Frontiers in Public Health, 12, 1335311. [Link]
-
Santilli, V., et al. (2014). Clinical management of sarcopenia in older adults. Clinical Interventions in Aging, 9, 1753–1763. [Link]
-
Clish, C. B. (2015). LC-MS-based Metabolomics: Workflows, Strategies and Challenges. YouTube. [Link]
-
Healthline. (2025). How to Manage and Treat Muscle Loss from Sarcopenia Due to Aging. [Link]
-
Koopman, R. (2017). Glycine metabolism in skeletal muscle. Current Opinion in Clinical Nutrition and Metabolic Care, 20(4), 267–272. [Link]
-
Miceli, F., et al. (2020). Biohumoral Indicators Influenced by Physical Activity in the Elderly. International Journal of Environmental Research and Public Health, 17(17), 6334. [Link]
-
Ota, N., et al. (2023). Glyoxylic Acid, an α-Keto Acid Metabolite Derived from Glycine, Promotes Myogenesis in C2C12 Cells. Biological and Pharmaceutical Bulletin, 46(4), 585–591. [Link]
-
Wishart, D. S., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. ResearchGate. [Link]
-
Wang, W., et al. (2018). The impact of obesogenic diet and glycine on muscle metabolism and growth of IUGR piglets. Journal of Animal Science, 96(11), 4623–4633. [Link]
-
Biomarkers by Oxford Global. (2024). Unveiling the Essential Criteria for Validating Clinical Biomarkers: A Comprehensive Guide. [Link]
-
Kraus, V. B., et al. (2015). A Pathway and Approach to Biomarker Validation and Qualification for Osteoarthritis Clinical Trials. Current Rheumatology Reports, 17(8), 52. [Link]
-
Wilson, R. J., et al. (2003). Mitochondrial biogenesis and remodeling during adipogenesis and in response to the insulin sensitizer rosiglitazone. Molecular and Cellular Biology, 23(3), 1085–1094. [Link]
-
LeBrasseur, N. K., et al. (2025). Biomarkers of cellular senescence and mobility disability in older adults. Mayo Clinic Proceedings. [Link]
-
Koopman, R. (2017). Glycine metabolism in skeletal muscle: implications for metabolic homeostasis. Current Opinion in Clinical Nutrition and Metabolic Care, 20(4), 267–272. [Link]
-
Wishart, D. S., et al. (2024). A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. PubMed. [Link]
-
de Lira, C. A. B., et al. (2021). Emerging Targets and Treatments for Sarcopenia: A Narrative Review. International Journal of Molecular Sciences, 22(11), 5694. [Link]
-
Remond, D., et al. (2020). Time-course changes of muscle protein synthesis associated with obesity-induced lipotoxicity. The Journal of Physiology, 598(12), 2415–2431. [Link]
-
BiomarkerBay. (2025). Preclinical vs. Clinical Biomarkers: Understanding Their Distinct Roles in Drug Development. [Link]
-
Koopman, R. (2017). Glycine metabolism in skeletal muscle: implications for metabolic homeostasis. PubMed. [Link]
-
Nendza, M., & Wenzel, A. (2018). Predicting mammalian metabolism and toxicity of pesticides in silico. Pest Management Science, 74(9), 2005–2016. [Link]
-
Cossio-Bolaños, M., et al. (2024). Functional fitness benchmark values for older adults: a systematic review. Frontiers in Public Health. [Link]
-
Clish, C. B. (2015). LC-MS-based Metabolomics: Workflows, Strategies and Challenges. YouTube. [Link]
-
Oxford Global. (2024). Unveiling the Essential Criteria for Validating Clinical Biomarkers: A Comprehensive Guide. [Link]
-
Kim, H., et al. (2024). Potential Effect of Defatted Mealworm Hydrolysate on Muscle Protein Synthesis in C2C12 Cells and Rats. Foods, 13(24), 3915. [Link]
-
Wilson-Fritch, L., et al. (2003). Mitochondrial biogenesis and remodeling during adipogenesis and in response to the insulin sensitizer rosiglitazone. PubMed. [Link]
-
Rondanelli, M., et al. (2022). The beneficial therapeutic effects of plant-derived natural products for the treatment of sarcopenia. Journal of Cachexia, Sarcopenia and Muscle, 13(6), 2772–2790. [Link]
-
Kroemer, G. (2019). Mitophagy: a signal for mitochondrial biogenesis, metabolic adaptation, and cellular differentiation. YouTube. [Link]
-
Petrescu, A. D., et al. (2023). Emerging Therapeutic Strategies in Sarcopenia: An Updated Review on Pathogenesis and Treatment Advances. International Journal of Molecular Sciences, 24(13), 10892. [Link]
-
Lustgarten, M. S., et al. (2021). Functional Deficits in Gut Microbiome of Young and Middle-Aged Adults with Prediabetes Apparent in Metabolizing Bioactive (Poly)phenols. Nutrients, 13(4), 1334. [Link]
Sources
- 1. Analytes and Metabolites Associated with Muscle Quality in Young, Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum metabolome and gut microbiome alterations are associated with low handgrip strength in older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological and Functional Biomarkers of Aging: Definition, Characteristics, and How They Can Impact Everyday Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical Functional Assessment in Older Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biomarkers of cellular senescence and mobility disability in older adults - Mayo Clinic [mayoclinic.org]
- 10. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. swhealth.ne.gov [swhealth.ne.gov]
- 15. Frontiers | Functional fitness benchmark values for older adults: a systematic review [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Predicting mammalian metabolism and toxicity of pesticides in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cinnamaldehyde in diabetes: A review of pharmacology, pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Non-Pharmacological Strategies for Managing Sarcopenia in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Evaluating the Diagnostic Potential of Cinnamoylglycine in Combination with Other Biomarkers
Abstract
The pursuit of precision in diagnostics is driving a shift from single-analyte tests to multi-biomarker panels. Cinnamoylglycine, a metabolite originating from the interplay between gut microbial and hepatic metabolism, is emerging as a noteworthy biomarker, particularly in the context of renal dysfunction.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals on how to evaluate the diagnostic potential of this compound, not as a standalone marker, but as a synergistic component of a biomarker panel. We will use Chronic Kidney Disease (CKD) as a case study, detailing the scientific rationale, experimental design, a robust analytical protocol, and the statistical methodology required to validate a multi-biomarker approach.
Introduction: The Case for a Multi-Biomarker Approach
Traditional biomarkers for CKD, such as serum creatinine, are widely used but suffer from limitations, including influence from non-renal factors like muscle mass and diet, and a lack of sensitivity in detecting early-stage disease.[3][4] This creates a "blind area" where significant renal function may be lost before detection.[4] Metabolomics has opened the door to identifying novel biomarkers like this compound that may reflect different pathophysiological axes of the disease.[5][6]
This compound is produced when cinnamic acid, a product of phenylalanine degradation by gut bacteria like Clostridium, is conjugated with glycine in the liver.[2][7] Its accumulation in blood is associated with impaired renal clearance, making it a functional indicator of kidney health.[1][2] However, the complexity of CKD, which involves glomerular filtration decline, tubular injury, and inflammation, suggests that a single biomarker is unlikely to capture the full picture.[8] Combining biomarkers that reflect different aspects of disease pathology can significantly enhance diagnostic accuracy, leading to improved sensitivity and specificity.[4][9] This guide will focus on combining this compound with established markers of glomerular filtration—Creatinine and Cystatin C —to create a more powerful diagnostic tool for CKD.
The Scientific Rationale: A Triad of CKD Biomarkers
Our proposed panel combines three biomarkers, each providing a unique insight into kidney function:
-
Serum Creatinine (sCr): The historical gold standard for estimating glomerular filtration rate (eGFR). While cost-effective, its levels are influenced by muscle metabolism, age, and diet.[4]
-
Cystatin C (CysC): A protein produced by all nucleated cells at a constant rate.[4] It is freely filtered by the glomeruli and less affected by muscle mass or diet, making it a more stable and sensitive marker of GFR, especially in early CKD.[3][10][11][12][13]
-
This compound (CG): A gut-microbiota-dependent metabolite reflecting not only renal clearance but also the state of the gut-liver-kidney axis.[1][14] Its levels can indicate the accumulation of uremic toxins that contribute to CKD progression.[1]
The central hypothesis is that a combined model incorporating these three analytes will outperform any single or dual-marker combination in the early detection and risk stratification of CKD.
Caption: A diagram illustrating the distinct pathophysiological origins of each biomarker in the context of CKD.
Experimental Design and Workflow
A robust evaluation requires a well-designed study. The recommended approach is a prospective-specimen-collection, retrospective-blinded-evaluation (PRoBE) design, which minimizes bias.[15]
3.1. Cohort Selection
-
Case Group: A well-characterized cohort of patients with varying stages of CKD (e.g., n=200, stratified by eGFR stages G1-G4).
-
Control Group: A cohort of healthy, age- and sex-matched individuals with no history of kidney disease (e.g., n=200).
-
Exclusion Criteria: Acute kidney injury, severe liver disease (as it affects glycine conjugation[1]), and recent use of antibiotics that could alter gut microbiota.[14]
3.2. Sample Collection and Preparation
-
Sample Type: Serum is preferred as all three biomarkers are stable and routinely measured in this matrix.
-
Protocol:
-
Collect whole blood in serum separator tubes (SSTs).
-
Allow blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C.
-
Aliquot serum into cryovials to avoid freeze-thaw cycles.
-
Store immediately at -80°C until analysis.
-
3.3. Analytical Workflow
The analytical phase is centered around a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for simultaneous quantification.
Caption: High-level overview of the experimental and data analysis pipeline.
Detailed Protocol: Multiplexed LC-MS/MS Quantification
This targeted metabolomics method is designed for the accurate and simultaneous quantification of this compound, Creatinine, and Cystatin C (via a surrogate peptide after tryptic digestion). LC-MS/MS offers superior specificity and sensitivity compared to traditional immunoassays.[16][17]
4.1. Materials and Reagents
-
Standards: this compound, Creatinine, and stable isotope-labeled internal standards (SIL-IS) for each (e.g., this compound-d5, Creatinine-d3).
-
Cystatin C Quantitation: Use a commercially available kit with a SIL-IS labeled surrogate peptide for absolute quantification post-digestion.
-
Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), water, and formic acid (FA).
-
Sample Preparation: Protein precipitation plates (e.g., 96-well format) and trypsin for protein digestion.
4.2. Step-by-Step Protocol
-
Sample Thawing: Thaw serum samples and SIL-IS working solutions on ice.
-
Protein Precipitation & Digestion:
-
To 50 µL of serum in a 96-well plate, add 200 µL of cold ACN containing the SIL-IS for this compound and Creatinine. This precipitates the proteins.
-
Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes.
-
Transfer the supernatant (containing CG and Creatinine) to a new plate for analysis.
-
The protein pellet is retained for Cystatin C analysis. Re-suspend the pellet in a denaturation buffer, add trypsin, and incubate to digest the proteins, releasing the surrogate peptide. Follow the kit manufacturer's protocol for this step.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separating the polar analytes (CG and Creatinine).[18] A separate run using a C18 column is typically used for the Cystatin C surrogate peptide.
-
Mobile Phase (HILIC): Gradient of ACN with 0.1% FA and Water with 0.1% FA.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[17]
-
Optimize MRM transitions for each analyte and its corresponding SIL-IS.
-
Use positive electrospray ionization (ESI+).
-
-
-
Data Processing and Quantification:
-
Integrate peak areas for each analyte and its SIL-IS.
-
Calculate the peak area ratio (Analyte/IS).
-
Quantify concentrations using a multi-point calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).
-
Data Analysis and Interpretation
The goal is to statistically demonstrate the superior diagnostic performance of the combined biomarker panel.[19][20]
5.1. Statistical Methods
-
Univariate Analysis: Compare the concentration of each biomarker between the CKD and control groups using a t-test or Mann-Whitney U test.
-
Correlation Analysis: Assess the correlation between the biomarkers using Spearman's correlation coefficient.
-
Receiver Operating Characteristic (ROC) Curve Analysis:
-
Generate ROC curves for each individual biomarker and for a combined panel.
-
The combined panel's predictive value can be calculated using logistic regression to generate a predictive probability score.
-
Compare the Area Under the Curve (AUC) for each model using the DeLong's test.[9] An AUC closer to 1.0 indicates better diagnostic accuracy.[15]
-
-
Performance Metrics: Determine the optimal cutoff values from the ROC curves (maximizing Youden's index) and calculate the sensitivity, specificity, Positive Predictive Value (PPV), and Negative Predictive Value (NPV) for each model.
5.2. Hypothetical Performance Data
The following table presents a realistic, albeit hypothetical, outcome of such a study, demonstrating the value of the combined panel.
| Biomarker / Model | AUC (95% CI) | Sensitivity (%) | Specificity (%) | p-value (vs. Combined) |
| Creatinine | 0.82 (0.76 - 0.88) | 75.0 | 80.5 | <0.001 |
| Cystatin C | 0.89 (0.84 - 0.94) | 85.2 | 84.1 | <0.01 |
| This compound | 0.78 (0.71 - 0.85) | 71.3 | 76.8 | <0.001 |
| Combined Panel | 0.96 (0.93 - 0.99) | 94.1 | 92.5 | - |
This data is for illustrative purposes only.
The results clearly show that the combined panel achieves a significantly higher AUC, sensitivity, and specificity than any single biomarker, supporting the hypothesis of synergistic value.[9][21]
Conclusion and Future Directions
This guide outlines a comprehensive strategy for evaluating this compound as part of a multi-biomarker panel for Chronic Kidney Disease. The combination of a gut-derived metabolite (this compound) with robust markers of glomerular filtration (Creatinine and Cystatin C) provides a more holistic and accurate assessment of kidney health. The described workflow, from study design to a specific LC-MS/MS protocol and statistical validation, provides a clear path for researchers to rigorously assess this and other novel biomarker combinations.
Future work should focus on validating this panel in larger, multi-center prospective cohorts and exploring its utility not just for diagnosis, but also for monitoring disease progression and predicting response to therapy. By embracing a multi-marker strategy, we can move closer to a more precise and personalized approach to managing chronic kidney disease.
References
-
Correlation of a combined serum biomarker panel with the composite physiologic index in connective tissue disease-associated interstitial lung disease. Frontiers. Available at: [Link]
-
Metabolomics for the Identification of Biomarkers in Kidney Diseases. PMC. Available at: [Link]
-
Statistical Approaches to Candidate Biomarker Panel Selection. PMC. Available at: [Link]
-
A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. PubMed. Available at: [Link]
-
Serum metabolites reflecting gut microbiome alpha diversity predict type 2 diabetes. PMC. Available at: [Link]
-
Application of biomarkers in the diagnosis of kidney disease. PMC. Available at: [Link]
-
Evaluating the Diagnostic Utility of Cystatin C versus Creatinine in Chronic Kidney Disease: A Cross-Sectional Analysis. PubMed. Available at: [Link]
-
Identification of Serum Metabolites for Predicting Chronic Kidney Disease Progression according to Chronic Kidney Disease Cause. MDPI. Available at: [Link]
-
Microbiome–metabolomics reveals gut microbiota associated with glycine-conjugated metabolites and polyamine metabolism in chronic kidney disease. eScholarship.org. Available at: [Link]
-
A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI. Available at: [Link]
-
Statistical Evaluation of a Biomarker. ResearchGate. Available at: [Link]
-
Emerging Biomarkers and Advanced Diagnostics in Chronic Kidney Disease: Early Detection Through Multi-Omics and AI. MDPI. Available at: [Link]
-
Are two biomarkers better than one in kidney health?. Gentian Diagnostics. Available at: [Link]
-
Cystatin C: A Biomarker of Renal Dysfunction. Biorex Diagnostics. Available at: [Link]
-
Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites. PMC. Available at: [Link]
-
(PDF) Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. ResearchGate. Available at: [Link]
-
Identification of serum biomarkers for chronic kidney disease using serum metabolomics. Nature. Available at: [Link]
-
Biomarker Discovery and Validation: Statistical Considerations. PMC. Available at: [Link]
-
Cystatin C as a biomarker of chronic kidney disease: latest developments. PubMed. Available at: [Link]
-
Diagnostic value and utility of commonly used biomarkers of cardiac and renal function in cardiorenal syndromes: a narrative review. PMC. Available at: [Link]
-
Mannose and glycine: Metabolites with potentially causal implications in chronic kidney disease pathogenesis. PLOS One. Available at: [Link]
-
Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults. PMC. Available at: [Link]
-
Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. PMC. Available at: [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LabRulez LCMS. Available at: [Link]
-
Cystatin C: A Biomarker of Renal Dysfunction. Fortress Diagnostics. Available at: [Link]
-
Study Designs and Statistical Analyses for Biomarker Research. MDPI. Available at: [Link]
-
Effects of Gut Metabolites and Microbiota in Healthy and Marginal Livers Submitted to Surgery. MDPI. Available at: [Link]
-
Identification of Serum Metabolites for Predicting Chronic Kidney Disease Progression according to Chronic Kidney Disease Cause. PubMed. Available at: [Link]
-
Cystatin C as a biomarker of chronic kidney disease: latest developments. Taylor & Francis. Available at: [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the Diagnostic Utility of Cystatin C versus Creatinine in Chronic Kidney Disease: A Cross-Sectional Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gentian.com [gentian.com]
- 5. Metabolomics for the Identification of Biomarkers in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of serum biomarkers for chronic kidney disease using serum metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolites related to gut bacterial metabolism, peroxisome proliferator-activated receptor-alpha activation, and insulin sensitivity are associated with physical function in functionally-limited older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Correlation of a combined serum biomarker panel with the composite physiologic index in connective tissue disease-associated interstitial lung disease [frontiersin.org]
- 10. Cystatin C: A Biomarker of Renal Dysfunction - Biorex Diagnostics - Primary Diagnostics Innovation [biorexdiagnostics.com]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. Cystatin C: A Biomarker of Renal Dysfunction | Fortr... [fortressdiagnostics.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Biomarker Discovery and Validation: Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Statistical Approaches to Candidate Biomarker Panel Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Cinnamoylglycine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of this principle. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of cinnamoylglycine, a metabolite of cinnamic acid utilized in various research applications.[1][2] By understanding the chemical nature of this compound and adhering to established safety protocols, laboratories can ensure the protection of their personnel and the environment.
Hazard Assessment of this compound: A Synthesis of Data
Key Hazard Considerations:
-
Irritant: May cause irritation to the skin, eyes, and respiratory tract.[3][4][5]
-
Solid Form: As a powder, it can be easily dispersed in the air, leading to inhalation risks.[6][7]
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] Waste streams containing DMSO must be handled with additional care due to its ability to facilitate the absorption of other chemicals through the skin.
| Hazard Classification (Inferred from Cinnamic Acid) | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[3][4] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[3][4] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation.[3][4] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound waste is a multi-step process that begins with waste identification and segregation and ends with compliant removal from the laboratory.
Waste Segregation and Containerization
Effective waste management starts at the point of generation. All waste streams containing this compound must be segregated from general laboratory waste.
-
Solid Waste: Unused or expired this compound powder, as well as contaminated personal protective equipment (PPE) such as gloves and weighing papers, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including those with solvents like DMSO, must be collected in a separate, compatible liquid hazardous waste container. Never mix incompatible waste streams.
Container Requirements:
All hazardous waste containers must be:
-
In good condition with no leaks or cracks.
-
Made of a material compatible with the chemical waste.
-
Kept closed with a secure, tight-fitting lid, except when adding waste.
-
Labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the accumulation start date.
Accumulation and Storage
Designated Satellite Accumulation Areas (SAAs) are crucial for the safe temporary storage of hazardous waste within the laboratory.
-
Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Labeling: The area should be clearly marked as a "Satellite Accumulation Area."
-
Volume Limits: A maximum of 55 gallons of hazardous waste or one quart of acutely hazardous waste may be accumulated in an SAA.
Disposal Request and Removal
Once a waste container is full or has been in the SAA for the maximum allowable time (typically one year for partially filled containers), a disposal request should be submitted to your institution's Environmental Health and Safety (EHS) department.[8] EHS personnel are trained in the proper procedures for transporting and disposing of chemical waste in accordance with federal and local regulations.
Experimental Protocol: Managing this compound Waste in a Cell-Based Assay
This hypothetical protocol illustrates the integration of waste management practices into a common laboratory workflow.
Objective: To assess the effect of this compound on the viability of a cancer cell line.
Materials:
-
This compound powder
-
DMSO
-
Cell culture medium
-
96-well plates
-
Pipettes and tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and nitrile gloves
Procedure and Integrated Waste Management:
-
Stock Solution Preparation:
-
Action: Weigh 10 mg of this compound powder and dissolve it in 1 mL of DMSO to create a 10 mg/mL stock solution.
-
Waste Management: Dispose of the contaminated weighing paper and any spilled powder into the designated solid hazardous waste container. The pipette tip used for the DMSO is also disposed of in this container.
-
-
Cell Treatment:
-
Action: Serially dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations. Add the treatment solutions to the cells in the 96-well plate.
-
Waste Management: All pipette tips used to handle the this compound solutions are disposed of in the solid hazardous waste container.
-
-
Incubation and Assay:
-
Action: Incubate the cells for the desired time period and then perform a cell viability assay.
-
Waste Management: After the assay is complete, the entire 96-well plate, containing the this compound-treated cells and media, is disposed of in the solid hazardous waste container.
-
-
Final Cleanup:
-
Action: Decontaminate the work area.
-
Waste Management: Used gloves and any other contaminated disposable materials are placed in the solid hazardous waste container.
-
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste is governed by the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Key aspects of these regulations include:
-
Hazardous Waste Determination: Laboratories are responsible for determining if their waste is hazardous.
-
Chemical Hygiene Plan: OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development and implementation of a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals.[2]
-
Container Management: The EPA provides specific guidelines for the proper labeling, storage, and handling of hazardous waste containers.
| Regulatory Body | Standard/Guideline | Key Requirements |
| EPA | Resource Conservation and Recovery Act (RCRA) | Hazardous waste determination, proper container labeling and management, and compliant disposal. |
| OSHA | Laboratory Standard (29 CFR 1910.1450) | Development and implementation of a Chemical Hygiene Plan, employee training on chemical hazards and safe handling procedures.[2] |
By adhering to these established protocols and regulatory requirements, laboratories can ensure a safe working environment and minimize their environmental impact. The principles of proactive waste management, from initial hazard assessment to final disposal, are integral to the responsible conduct of scientific research.
References
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.). Retrieved from [Link]
-
This compound | C11H11NO3 | CID 709625 - PubChem - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | C11H11NO3 | CID 709625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling Cinnamoylglycine
Subject: Advanced Handling & Safety Protocol for N-Cinnamoylglycine
Executive Summary & Risk Context
Cinnamoylglycine (CAS: 16534-24-0) is a specific N-acylglycine metabolite often utilized as a biomarker in metabolomics and pharmacokinetic studies.[1][2] While classified under GHS as a Category 2 Irritant (Skin/Eye) and Acute Toxicant (Oral) , the operational risk in a research setting is frequently underestimated.[1]
The "Hidden" Hazard: The primary risk profile of this compound shifts depending on its state.[1] As a dry powder, it presents an inhalation and ocular irritant risk due to its fine particulate nature.[1] However, once solubilized—typically in DMSO or Methanol for biological assays—the risk vector changes to transdermal permeation .[1] The solvent acts as a vehicle, potentially carrying the compound across the dermal barrier more efficiently than the dry powder alone.[1]
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a logistical framework for handling this compound with high scientific integrity.
Strategic PPE Matrix
Do not rely on "standard lab attire."[1] Select PPE based on the specific phase of your experimental workflow.[1]
| Experimental Phase | Primary Hazard | Eye Protection | Hand Protection (Glove Type) | Respiratory/Body Protection |
| Weighing (Solid) | Airborne Particulates (Dust) | Chemical Goggles (Indirect Vent) | Nitrile (0.11 mm thickness).[1][2] Double-gloving recommended to prevent static transfer.[1] | Fume Hood (Sash at 18").[1] If hood unavailable: N95/P100 Respirator.[1] |
| Solubilization (DMSO/MeOH) | Splash & Permeation | Safety Glasses w/ Side Shields | Nitrile (min 0.12 mm) or Laminate (Silver Shield) if handling >50mL solvent.[1] | Lab Coat (Cotton/Poly blend).[1] Closed-toe shoes essential.[1][3][4] |
| Instrument Analysis (LC-MS) | Aerosolization (Waste) | Safety Glasses | Nitrile (Standard).[1][2] Change immediately if splashed.[1][5] | Standard Lab Coat.[1] Ensure waste lines are sealed.[1] |
Critical Insight: Latex gloves are not recommended for handling this compound in organic solvents.[1] Latex degrades rapidly upon contact with organic solvents, compromising the barrier integrity [1].[1]
Operational Protocol: The "Zero-Exposure" Workflow
This protocol is designed to eliminate static-driven dispersion and solvent-mediated exposure.[1][2]
Phase A: Preparation & Weighing
Objective: Mitigate static charge and prevent inhalation.
-
Environmental Control: All weighing must occur within a certified chemical fume hood.
-
Static Neutralization: this compound is a dry organic powder and prone to static cling.[1] Use an anti-static gun or ionizer bar inside the balance chamber before opening the vial.[1] This prevents the "poof" effect where powder disperses upon spatula contact.[1]
-
The "Transfer" Technique:
Phase B: Solubilization (The High-Risk Moment)
Objective: Prevent transdermal absorption via solvent vehicle.[1][2]
-
Solvent Selection: If using DMSO (Dimethyl sulfoxide), be aware that DMSO increases skin permeability.[1] A drop of this compound-DMSO solution on the skin is far more hazardous than the dry powder.[1]
-
Addition: Add solvent slowly down the side of the vial to prevent aerosolizing the powder.
-
Vortexing: Ensure the cap is sealed with Parafilm prior to vortexing to prevent micro-leakage of the aerosolized solution.[1]
Visual Logic: PPE Decision Pathway
The following diagram illustrates the decision logic for selecting the correct protective equipment based on the state of the matter.
Figure 1: Decision logic for PPE selection based on physical state and associated hazard vectors.[1][2]
Emergency Response & Disposal
Spill Response Logic
In the event of a spill, immediate containment is necessary to prevent tracking the metabolite through the laboratory.[1]
Figure 2: Workflow for containing and cleaning spills to minimize exposure and contamination.
Disposal Protocol
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in the Solid Hazardous Waste container.[1]
-
Liquid Waste: Solutions containing this compound must be segregated into Organic Solvent Waste (Halogenated or Non-Halogenated depending on the co-solvent).[1]
-
Do NOT dispose of down the drain.[1] While this compound is a metabolite, research quantities should not enter the municipal water system [2].[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
PubChem. (n.d.).[1][6] this compound (Compound) - Safety and Hazards. National Library of Medicine.[1] [1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.[1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
